molecular formula C43H69N3O7 B15575845 Cholesterol-PEG-MAL (MW 2000)

Cholesterol-PEG-MAL (MW 2000)

Numéro de catalogue: B15575845
Poids moléculaire: 740.0 g/mol
Clé InChI: BIWQSICWZQDISC-ZOEYZFCJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cholesterol-PEG-MAL (MW 2000) is a useful research compound. Its molecular formula is C43H69N3O7 and its molecular weight is 740.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cholesterol-PEG-MAL (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol-PEG-MAL (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C43H69N3O7

Poids moléculaire

740.0 g/mol

Nom IUPAC

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethylamino]-4-oxobutanoate;methane

InChI

InChI=1S/C42H65N3O7.CH4/c1-28(2)7-6-8-29(3)33-11-12-34-32-10-9-30-27-31(17-20-41(30,4)35(32)18-21-42(33,34)5)52-40(50)16-13-36(46)43-22-25-51-26-23-44-37(47)19-24-45-38(48)14-15-39(45)49;/h9,14-15,28-29,31-35H,6-8,10-13,16-27H2,1-5H3,(H,43,46)(H,44,47);1H4/t29-,31?,32+,33-,34+,35+,41+,42-;/m1./s1

Clé InChI

BIWQSICWZQDISC-ZOEYZFCJSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Cholesterol-PEG-MAL (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Cholesterol-polyethylene glycol-maleimide (Cholesterol-PEG-MAL) with a molecular weight of 2000 Da. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and key applications in drug delivery and bioconjugation. This guide includes detailed experimental protocols and data presented in a clear, accessible format.

Core Concepts: Chemical Structure and Properties

Cholesterol-PEG-MAL (MW 2000) is an amphiphilic polymer conjugate that plays a crucial role in the development of advanced drug delivery systems.[1][2] It consists of three key components: a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) (MAL) functional group.[1][2]

  • Cholesterol: This lipophilic moiety serves as an anchor, enabling the molecule to be stably incorporated into the lipid bilayers of liposomes and other lipid-based nanoparticles.[3][4] The inclusion of cholesterol in these formulations enhances membrane stability and rigidity.[3]

  • Polyethylene Glycol (PEG) (MW 2000): The PEG chain is a hydrophilic polymer that provides a "stealth" characteristic to nanoparticles, reducing their recognition and clearance by the reticuloendothelial system (RES).[5] This leads to prolonged circulation times in the bloodstream, allowing for greater accumulation at target sites.[5]

  • Maleimide (MAL): This functional group is highly reactive towards thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins and peptides.[1][2] This specific reactivity allows for the covalent conjugation of targeting ligands, antibodies, or other biomolecules to the surface of nanoparticles.[1][2]

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Caption: Chemical structure of Cholesterol-PEG-MAL (MW 2000).

Physicochemical Properties

The physicochemical properties of Cholesterol-PEG-MAL (MW 2000) are critical for its function in drug delivery formulations. A summary of these properties is provided in the table below.

PropertyValueReference(s)
Molecular Weight (MW) ~2000 Da (for the PEG portion)[2][6]
Purity ≥95% (typically determined by HPLC and NMR)[7][8]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like chloroform (B151607).[9]
Appearance White to off-white solid[9]
Storage Conditions Store at -20°C in a dry, inert atmosphere.[10][11]
Stability The maleimide group is susceptible to hydrolysis, especially at pH > 7.5.[12]

Experimental Protocols

This section provides detailed methodologies for common applications of Cholesterol-PEG-MAL (MW 2000).

Liposome (B1194612) Formulation using Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.[13][14][15]

dot

Liposome_Formulation_Workflow start Start: Lipid Mixture dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate hydrate Hydrate Lipid Film with Aqueous Buffer evaporate->hydrate extrude Extrude through Polycarbonate Membranes hydrate->extrude characterize Characterize Liposomes (Size, Zeta Potential) extrude->characterize end End: Liposome Suspension characterize->end

Caption: Workflow for liposome formulation.

Materials:

  • Primary phospholipid (e.g., DSPC or soy PC)

  • Cholesterol

  • Cholesterol-PEG-MAL (MW 2000)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and Cholesterol-PEG-MAL in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:Cholesterol-PEG-MAL).[16]

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[13]

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid.[15] This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[17] This should be performed multiple times (e.g., 11-21 passes).

  • Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[18][19][20]

Drug Loading into Liposomes (Doxorubicin Example)

A common method for loading drugs like doxorubicin (B1662922) into liposomes is the remote loading or transmembrane pH gradient method.[21][22][23]

Materials:

Procedure:

  • Liposome Preparation: Prepare liposomes as described in section 2.1, using an ammonium sulfate solution (e.g., 120 mM) as the hydration buffer.[21]

  • Removal of External Ammonium Sulfate: Remove the unencapsulated ammonium sulfate from the liposome suspension by size-exclusion chromatography or dialysis, exchanging the external buffer with a sucrose solution.[23]

  • Drug Incubation: Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 1 hour).[23] The pH gradient between the acidic interior (due to ammonium sulfate) and the neutral exterior drives the doxorubicin into the liposomes.

  • Removal of Unencapsulated Drug: Remove the unencapsulated doxorubicin using a size-exclusion chromatography column.[23]

  • Quantification of Encapsulation Efficiency: Determine the amount of encapsulated doxorubicin by lysing the liposomes with a detergent (e.g., 10% SDS) and measuring the absorbance at 483 nm.[23] The encapsulation efficiency is calculated as the ratio of the amount of drug in the liposomes to the initial amount of drug used.

Bioconjugation of a Cysteine-Containing Peptide

The maleimide group on the surface of the liposomes can be used to conjugate thiol-containing molecules, such as cysteine-containing peptides.[4][24][25]

dot

Thiol_Maleimide_Conjugation start Start: Maleimide-Liposome & Thiol-Peptide mix Mix Liposomes and Peptide in Reaction Buffer (pH 6.5-7.5) start->mix incubate Incubate at Room Temperature mix->incubate quench Quench Unreacted Maleimides (Optional) incubate->quench purify Purify Conjugated Liposomes (Size-Exclusion Chromatography) quench->purify characterize Characterize Conjugate purify->characterize end End: Peptide-Conjugated Liposome characterize->end

Caption: Workflow for peptide conjugation to liposomes.

Materials:

  • Maleimide-functionalized liposomes (prepared with Cholesterol-PEG-MAL)

  • Cysteine-containing peptide

  • Reaction buffer (e.g., PBS or HEPES, pH 6.5-7.5, degassed)

  • Reducing agent (e.g., TCEP, if the peptide has disulfide bonds)[24]

  • Quenching agent (e.g., free cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography column

Procedure:

  • Peptide Preparation: If the peptide contains disulfide bonds, reduce them to free thiols by incubating with a reducing agent like TCEP.[24]

  • Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiol-containing peptide in the reaction buffer. A molar excess of the peptide is often used to ensure complete reaction with the surface maleimide groups.[4]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) with gentle stirring.[4]

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like free cysteine.

  • Purification: Remove the unconjugated peptide and other reactants by size-exclusion chromatography.

  • Characterization: Characterize the peptide-conjugated liposomes to confirm the success of the conjugation. This can be done by various methods, including SDS-PAGE to observe the increase in molecular weight of a liposome-associated protein or by quantifying the remaining free thiols in the reaction mixture using Ellman's reagent.[26]

dot

Thiol_Maleimide_Reaction reagents Thiol-containing Molecule (e.g., Peptide-SH) + Maleimide-Liposome transition_state Michael Addition (pH 6.5-7.5) reagents->transition_state Nucleophilic Attack product Stable Thioether Bond (Peptide-S-Liposome) transition_state->product

Caption: Thiol-maleimide conjugation reaction pathway.

Applications in Research and Drug Development

Cholesterol-PEG-MAL (MW 2000) is a versatile tool in the field of drug delivery and nanomedicine. Its primary applications include:

  • Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides, aptamers) to the maleimide group, nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[27]

  • Prolonged Circulation of Therapeutics: The PEG component significantly increases the in vivo circulation time of encapsulated drugs, allowing for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[5]

  • Development of Theranostics: Cholesterol-PEG-MAL can be used to create nanoparticles that incorporate both therapeutic agents and imaging probes, enabling simultaneous diagnosis and treatment.[21]

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization of liposomes formulated with Cholesterol-PEG-MAL and the efficiency of drug loading and conjugation.

Table 1: Typical Physicochemical Characteristics of Liposomes

ParameterTypical Value RangeMethod of AnalysisReference(s)
Size (Diameter) 80 - 150 nmDLS[3][28]
Polydispersity Index (PDI) < 0.2DLS[3]
Zeta Potential -10 to +10 mVDLS[3][29]

Table 2: Doxorubicin Encapsulation Efficiency

Liposome CompositionEncapsulation Efficiency (%)Reference(s)
DSPC/Cholesterol/Oleic Acid (2/2/1)~96%[1][28]
Liposomes with ammonium sulfate gradient>90%[21][23]

Table 3: Peptide Conjugation Efficiency

Peptide/ProteinMaleimide to Thiol Molar RatioConjugation Efficiency (%)Reference(s)
cRGDfK2:184 ± 4%[5]
11A4 nanobody5:158 ± 12%[5]

Conclusion

Cholesterol-PEG-MAL (MW 2000) is a critical component in the design and formulation of advanced drug delivery systems. Its unique trifunctional structure provides stability, prolonged circulation, and a platform for targeted delivery. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile polymer conjugate in their work. For successful application, careful consideration of the experimental conditions, particularly pH and storage, is essential to maintain the reactivity of the maleimide group.

References

Cholesterol-PEG-MAL (MW 2000) synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Cholesterol-PEG-MAL (MW 2000)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthetic protocols for Cholesterol-PEG-Maleimide with a polyethylene (B3416737) glycol (PEG) molecular weight of 2000 Da (Cholesterol-PEG-MAL 2k). This amphiphilic lipid derivative is a critical component in the formulation of liposomes and nanoparticles for targeted drug delivery, leveraging the membrane-anchoring properties of cholesterol and the bio-compatibility and stealth characteristics of PEG, while the terminal maleimide (B117702) group allows for the covalent conjugation of thiol-containing biomolecules such as peptides and antibodies.

Two primary synthetic routes are outlined, proceeding through either a hydroxyl-terminated or an amine-terminated Cholesterol-PEG intermediate. Both pathways are designed to yield a high-purity final product suitable for advanced drug delivery system development.

Overall Synthesis Workflow

The synthesis of Cholesterol-PEG-MAL (MW 2000) is a multi-step process that begins with the activation of cholesterol, followed by PEGylation, and finally, functionalization with a maleimide group. The choice of pathway, either through a Cholesterol-PEG-OH or a Cholesterol-PEG-NH2 intermediate, may depend on the availability of starting materials and the desired reaction kinetics.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Chol Cholesterol Chol_OTs Cholesteryl Tosylate Chol->Chol_OTs Tosylation PEG_diol HO-PEG2000-OH Chol_PEG_OH Cholesterol-PEG2000-OH PEG_diol->Chol_PEG_OH PEG_diamine H2N-PEG2000-NH2 Chol_PEG_NH2 Cholesterol-PEG2000-NH2 PEG_diamine->Chol_PEG_NH2 Chol_OTs->Chol_PEG_OH PEGylation (Route A) Chol_OTs->Chol_PEG_NH2 PEGylation (Route B) Chol_PEG_MAL Cholesterol-PEG2000-MAL Chol_PEG_OH->Chol_PEG_MAL Maleimide Functionalization Chol_PEG_NH2->Chol_PEG_MAL Maleimide Functionalization

Figure 1: Overall synthesis workflow for Cholesterol-PEG-MAL (MW 2000).

Route A: Synthesis via Cholesterol-PEG2000-OH Intermediate

This route involves the initial synthesis of a hydroxyl-terminated Cholesterol-PEG conjugate, which is subsequently converted to the maleimide derivative.

Stage 1: Synthesis of Cholesterol-PEG2000-OH

This stage is a two-step process involving the tosylation of cholesterol followed by a Williamson ether synthesis with PEG diol.

G cluster_stage1 Stage 1: Cholesterol-PEG2000-OH Synthesis Chol Cholesterol Chol_OTs Cholesteryl Tosylate (Chol-OTs) Chol->Chol_OTs TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->Chol_OTs Pyridine (B92270) Pyridine Pyridine->Chol_OTs Solvent/ Base Chol_PEG_OH Cholesterol-PEG2000-OH Chol_OTs->Chol_PEG_OH PEG_diol HO-PEG2000-OH PEG_diol->Chol_PEG_OH NaH Sodium Hydride (NaH) NaH->Chol_PEG_OH Base

Figure 2: Reaction scheme for the synthesis of Cholesterol-PEG2000-OH.

Step 1a: Synthesis of Cholesteryl Tosylate (Chol-OTs)

  • Dissolution: Dissolve cholesterol in pyridine in a round-bottom flask at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution.

  • Reaction: Stir the reaction mixture overnight, allowing it to slowly warm to room temperature.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield Cholesteryl Tosylate as a white solid.

Step 1b: Synthesis of Cholesterol-PEG2000-OH

  • Activation of PEG: In a separate flask under an inert atmosphere, dissolve HO-PEG2000-OH in anhydrous solvent (e.g., tetrahydrofuran (B95107) or dioxane). Add sodium hydride (NaH) portion-wise at 0 °C to form the PEG alkoxide.

  • Coupling Reaction: Add a solution of Cholesteryl Tosylate in the same anhydrous solvent to the PEG alkoxide solution.

  • Reaction: Heat the mixture to reflux and stir overnight.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient elution of dichloromethane and methanol (B129727) to afford Cholesterol-PEG2000-OH.

Parameter Step 1a: Chol-OTs Step 1b: Chol-PEG-OH
Cholesterol 1.0 eq-
p-Toluenesulfonyl chloride 1.2 - 1.5 eq-
HO-PEG2000-OH -1.5 - 2.0 eq
Sodium Hydride -2.0 - 2.5 eq
Solvent PyridineAnhydrous THF or Dioxane
Temperature 0 °C to RTReflux
Reaction Time 12 - 16 hours12 - 24 hours
Typical Yield > 90%60 - 80%
Stage 2: Synthesis of Cholesterol-PEG2000-MAL from Cholesterol-PEG2000-OH

This stage involves a two-step, one-pot reaction to convert the terminal hydroxyl group to a maleimide.

  • Formation of Amic Acid Ester: Dissolve Cholesterol-PEG2000-OH in anhydrous dichloromethane. Add pyridine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). To this solution, add 3-maleimidopropionyl chloride. Stir the reaction mixture overnight at room temperature.

  • Cyclization to Maleimide: Add triethylamine (B128534) (TEA) to the reaction mixture to induce the elimination of HCl and facilitate the cyclization to the maleimide. Stir for an additional 4-6 hours at room temperature.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The crude product is dissolved in a minimal amount of dichloromethane and precipitated in cold diethyl ether. The precipitation process may be repeated to enhance purity. The final product, Cholesterol-PEG2000-MAL, is collected by filtration and dried under vacuum.

Parameter Value
Cholesterol-PEG2000-OH 1.0 eq
3-Maleimidopropionyl chloride ~10 eq
Pyridine/DMAP Catalytic
Triethylamine (TEA) Excess (~20 eq)
Solvent Anhydrous Dichloromethane
Temperature Room Temperature
Reaction Time 12-16 hours (step 1), 4-6 hours (step 2)
Typical Yield 70 - 90%

Route B: Synthesis via Cholesterol-PEG2000-NH2 Intermediate

This alternative pathway proceeds through an amine-terminated intermediate.

Stage 1: Synthesis of Cholesterol-PEG2000-NH2
  • Synthesis of Chol-OTs: Prepare Cholesteryl Tosylate as described in Route A, Step 1a.

  • Amination: Dissolve Cholesteryl Tosylate in a suitable solvent and react with a large excess of amino-PEG2000-amine or by first reacting with a di-tosylated PEG2000 followed by amination with ammonia. A more direct approach involves the reaction of Chol-OTs with a pre-formed H2N-PEG2000-NH2.

  • Purification: The resulting Cholesterol-PEG2000-NH2 is purified by column chromatography.

Stage 2: Synthesis of Cholesterol-PEG2000-MAL from Cholesterol-PEG2000-NH2

This stage involves the reaction of the terminal amine with maleic anhydride (B1165640) followed by cyclization.

  • Formation of Maleamic Acid: Dissolve Cholesterol-PEG2000-NH2 in dioxane. Add maleic anhydride and a catalytic amount of DMAP. Heat the mixture to approximately 70 °C for 1-2 hours.

  • Cyclization: Cool the reaction mixture and add acetic anhydride and sodium acetate. Heat the mixture to 80 °C for 1.5-2 hours to effect cyclization to the maleimide.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: The crude product is purified by precipitation from cold diethyl ether, followed by recrystallization from a mixture of dichloromethane and diethyl ether to yield pure Cholesterol-PEG2000-MAL.

Parameter Value
Cholesterol-PEG2000-NH2 1.0 eq
Maleic Anhydride ~4 eq
Acetic Anhydride Excess
Sodium Acetate ~2 eq
Solvent Dioxane, Acetic Anhydride
Temperature 70 °C (step 1), 80 °C (step 2)
Reaction Time 1-2 hours (step 1), 1.5-2 hours (step 2)
Typical Yield 50 - 60%

Characterization

The successful synthesis and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the cholesterol moiety, the PEG backbone, and the maleimide group.

  • Mass Spectrometry (e.g., MALDI-TOF): To determine the molecular weight distribution and confirm the successful conjugation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Storage and Handling

Cholesterol-PEG-MAL is sensitive to moisture and light. It should be stored at -20°C under an inert atmosphere (argon or nitrogen) and protected from light. For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles.

An In-depth Technical Guide to Cholesterol-PEG-MAL 2000: Properties and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-polyethylene glycol-maleimide 2000 (Cholesterol-PEG-MAL 2000) is a versatile amphiphilic polymer widely utilized in the field of drug delivery. Its unique structure, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of 2000 Da, and a reactive maleimide (B117702) group, enables the formulation of advanced nanoparticle systems. This technical guide provides a comprehensive overview of the core properties, applications, and relevant experimental methodologies associated with Cholesterol-PEG-MAL 2000, serving as a vital resource for researchers and professionals in drug development.

The cholesterol moiety facilitates the stable incorporation of the polymer into the lipid bilayer of liposomes and the hydrophobic core of micelles. The PEG linker provides a "stealth" characteristic to these nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[1][2] The terminal maleimide group allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, that contain free thiol groups, enabling the development of targeted drug delivery systems.[2][3]

Core Physicochemical Properties

The physicochemical properties of Cholesterol-PEG-MAL 2000 are fundamental to its function in drug delivery formulations. A summary of these properties is presented in the table below. It is important to note that while some specifications are readily available from commercial suppliers, other characteristics, such as the critical micelle concentration (CMC), are often determined experimentally and can be influenced by the experimental conditions. For context, the CMC of a structurally related compound, DSPE-PEG 2000, is in the micromolar range, suggesting that Cholesterol-PEG-MAL 2000 likely exhibits similar self-assembling behavior at low concentrations.[4][5]

PropertyValueReference(s)
Molecular Weight (MW) ~2800 Da (Cholesterol: ~387 Da, PEG: ~2000 Da, Maleimide linker: ~400 Da)[6][7]
Purity >95%[7]
Appearance White to off-white solid or viscous liquid[7]
Solubility Water, DMSO, DCM, DMF[7]
Storage Conditions -20°C, under inert gas, protected from light[8]
Critical Micelle Concentration (CMC) Not explicitly reported for Cholesterol-PEG-MAL 2000. For the related DSPE-PEG 2000, the CMC is ~1-10 µM.[4][9]

Applications in Drug Delivery

The primary application of Cholesterol-PEG-MAL 2000 is in the formulation of sterically stabilized and targeted nanoparticles, including liposomes and micelles, for the delivery of therapeutic agents.[3][8]

Stealth Liposomes: Incorporation of Cholesterol-PEG-MAL 2000 into the lipid bilayer of liposomes creates a hydrophilic shield that sterically hinders the binding of plasma proteins, leading to reduced uptake by macrophages and a significantly longer circulation half-life of the encapsulated drug.[10]

Targeted Nanoparticles: The maleimide group at the distal end of the PEG chain provides a reactive site for the covalent attachment of targeting moieties.[3] This allows for the active targeting of nanoparticles to specific cells or tissues that overexpress the corresponding receptor, enhancing the therapeutic efficacy and reducing off-target side effects. The general structure of a targeted liposome (B1194612) incorporating Cholesterol-PEG-MAL 2000 is depicted below.

Liposome_Structure Structure of a Targeted Liposome cluster_liposome Liposome Bilayer p1 p2 l_phospho Phospholipid p3 p4 p5 p6 p7 p8 c1 l_chol Cholesterol c2 drug Drug peg_mal peg PEG peg_mal->peg   l_peg Chol-PEG-MAL mal MAL peg->mal ligand Targeting Ligand mal->ligand Covalent Bond

Caption: Structure of a Targeted Liposome with Cholesterol-PEG-MAL 2000.

Experimental Protocols

Preparation of Liposomes using Thin-Film Hydration

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) incorporating Cholesterol-PEG-MAL 2000.

Materials:

  • Phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipid, cholesterol, and Cholesterol-PEG-MAL 2000 in the chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:Cholesterol-PEG-MAL).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipid.

    • A thin, uniform lipid film should form on the wall of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to above the lipid phase transition temperature) to the flask.

    • Gently rotate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To produce SUVs with a uniform size distribution, the MLV suspension can be subjected to:

      • Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear.

      • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This method generally provides better size control.

Liposome_Preparation_Workflow Liposome Preparation Workflow start Dissolve Lipids in Organic Solvent film_formation Form Thin Lipid Film (Rotary Evaporation) start->film_formation hydration Hydrate Film with Aqueous Buffer (MLVs) film_formation->hydration size_reduction Size Reduction (Sonication or Extrusion) hydration->size_reduction end Small Unilamellar Vesicles (SUVs) size_reduction->end

Caption: Workflow for Liposome Preparation.

Thiol-Maleimide Conjugation for Targeted Liposomes

This protocol outlines the steps for conjugating a thiol-containing targeting ligand to the surface of pre-formed liposomes containing Cholesterol-PEG-MAL 2000.

Materials:

  • Liposome suspension with Cholesterol-PEG-MAL 2000

  • Thiol-containing targeting ligand (e.g., a cysteine-containing peptide)

  • Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5)

  • Size exclusion chromatography column for purification

Procedure:

  • Prepare Ligand: Dissolve the thiol-containing ligand in the reaction buffer. If the ligand has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction:

    • Add the ligand solution to the liposome suspension. A molar excess of the ligand (e.g., 10-20 fold) is often used to ensure efficient conjugation to the maleimide groups on the liposome surface.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction should be protected from light if the ligand is light-sensitive.

  • Purification:

    • Remove the unreacted ligand from the conjugated liposomes using size exclusion chromatography. The larger liposomes will elute first, followed by the smaller, unconjugated ligand molecules.

Conjugation_Workflow Thiol-Maleimide Conjugation Workflow start Prepare Thiolated Ligand reaction Incubate Ligand and Liposomes (pH 6.5-7.5) start->reaction liposomes Liposomes with Chol-PEG-MAL liposomes->reaction purification Purify by Size Exclusion Chromatography reaction->purification end Targeted Liposomes purification->end

Caption: Workflow for Ligand Conjugation.

Characterization of Nanoparticles

After formulation, it is crucial to characterize the nanoparticles to ensure they meet the desired specifications.

ParameterMethod(s)Typical Expected Values (for 100 nm liposomes)
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-150 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Near neutral (-10 to +10 mV)
Drug Encapsulation Efficiency Chromatography (e.g., HPLC), UV-Vis Spectroscopy> 80% (highly dependent on drug and loading method)
Drug Release Profile Dialysis method, in vitro release assaysSustained release over a desired period
Confirmation of Ligand Conjugation Gel electrophoresis (SDS-PAGE), HPLC, Mass SpectrometryShift in molecular weight or retention time

In Vivo Considerations and Targeted Delivery

Nanoparticles formulated with Cholesterol-PEG-MAL 2000 are designed for intravenous administration. The PEGylation is intended to prolong circulation time, allowing the nanoparticles to accumulate in target tissues, such as tumors, via the enhanced permeability and retention (EPR) effect. For actively targeted systems, the conjugated ligand will bind to its receptor on the target cells, leading to receptor-mediated endocytosis and intracellular drug delivery.[11] The choice of cholesterol variants in the nanoparticle formulation can also influence in vivo delivery to different cell types.

Targeted_Delivery_Pathway Targeted Drug Delivery Pathway cluster_cell Target Cell injection Intravenous Injection circulation Systemic Circulation injection->circulation epr EPR Effect (Passive Targeting) circulation->epr binding Ligand-Receptor Binding (Active Targeting) circulation->binding tumor_cell Tumor Cell endocytosis Receptor-Mediated Endocytosis binding->endocytosis release Intracellular Drug Release endocytosis->release

Caption: In Vivo Targeted Drug Delivery Pathway.

Safety and Toxicity

The components of Cholesterol-PEG-MAL 2000, namely cholesterol and PEG, are generally considered biocompatible and have a long history of use in FDA-approved drug products. However, the overall toxicity of a nanoparticle formulation depends on the specific lipids, the encapsulated drug, the targeting ligand, and the final formulation characteristics. Therefore, it is essential to conduct thorough in vitro and in vivo toxicity studies for any new formulation containing Cholesterol-PEG-MAL 2000. Currently, there is a lack of publicly available, comprehensive safety and toxicity data specifically for the Cholesterol-PEG-MAL 2000 conjugate itself.

References

Self-Assembly of Cholesterol-PEG-MAL 2000 into Micelles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of Cholesterol-Polyethylene Glycol-Maleimide 2000 (Cholesterol-PEG-MAL 2000) into micelles. This amphiphilic polymer is of significant interest in the field of drug delivery due to its biocompatibility, ability to encapsulate hydrophobic drugs, and the presence of a reactive maleimide (B117702) group for targeted ligand conjugation. This document details the synthesis, characterization, and potential applications of these micelles, offering detailed experimental protocols and representative data for researchers in the field.

Introduction to Cholesterol-PEG-MAL 2000 Micelles

Cholesterol-PEG-MAL 2000 is a block copolymer consisting of a hydrophobic cholesterol anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Da, terminating in a maleimide functional group. In aqueous solutions, these polymer chains spontaneously self-assemble into core-shell micellar structures. The hydrophobic cholesterol moieties form the core of the micelle, creating a favorable environment for the encapsulation of poorly water-soluble drugs. The hydrophilic PEG chains form the outer corona, providing a steric barrier that can reduce opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo.

The terminal maleimide group is a key feature of this polymer, allowing for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the micelle surface. This enables the development of targeted drug delivery systems that can selectively accumulate at the site of action, enhancing therapeutic efficacy and reducing off-target side effects.

Physicochemical Characterization of Micelles

The successful formation and characterization of Cholesterol-PEG-MAL 2000 micelles are crucial for their application in drug delivery. Key parameters include their size, surface charge, and stability. The following tables summarize representative quantitative data for cholesterol-PEG based micelles.

Table 1: Physicochemical Properties of Cholesterol-PEG 2000 Micelles

ParameterRepresentative ValueMethod of DeterminationReference
Critical Micelle Concentration (CMC) ~9.1 x 10⁻⁷ MPyrene (B120774) Fluorescence Assay[1]
Hydrodynamic Diameter 20 - 30 nmDynamic Light Scattering (DLS)[2]
Zeta Potential Approx. -10 mVElectrophoretic Light Scattering (ELS)[3]

Note: The CMC value is for a similar bioreducible cholesterol-PEG conjugate and serves as an estimate.

Table 2: Drug Loading and Encapsulation Efficiency

Model DrugDrug Loading Content (%)Encapsulation Efficiency (%)Micelle SystemReference
CurcuminNot Specified97.2 - 98.6%Cholesterol-PEG-Vitamin E[4]
DoxorubicinHighNot SpecifiedpH-sensitive Cholesterol-PEG[5]

Note: These values are for cholesterol-containing PEG-based micelles and are representative of the potential of such systems.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of Cholesterol-PEG-MAL 2000 micelles.

Micelle Preparation via Thin-Film Hydration

The thin-film hydration method is a common technique for preparing drug-loaded micelles.[6][7][8]

Materials:

  • Cholesterol-PEG-MAL 2000

  • Hydrophobic drug (e.g., Doxorubicin, Curcumin)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolution: Dissolve a known amount of Cholesterol-PEG-MAL 2000 and the hydrophobic drug in an appropriate organic solvent in a round-bottom flask. The ratio of polymer to drug should be optimized for the specific application.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the film under vacuum for at least 2-3 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS at 60°C). The volume of the buffer will determine the final concentration of the micelles.

  • Micelle Formation: Agitate the flask by vortexing or sonication in a water bath sonicator until the lipid film is fully dispersed and a clear or slightly opalescent micellar solution is formed.

  • Sizing (Optional): For a more uniform size distribution, the micelle solution can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of amphiphilic molecules and can be determined using a fluorescence-based assay with pyrene as a hydrophobic probe.[9][10][11][12]

Materials:

  • Cholesterol-PEG-MAL 2000 micelle solution

  • Pyrene stock solution in acetone

  • Aqueous buffer (e.g., PBS)

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a series of Cholesterol-PEG-MAL 2000 solutions in the aqueous buffer with concentrations ranging from well below to well above the expected CMC.

  • Pyrene Addition: Add a small aliquot of the pyrene stock solution to each polymer solution. The final concentration of pyrene should be very low (e.g., 0.1-0.2 µM).

  • Equilibration: Allow the solutions to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micellar cores.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of pyrene in each sample (excitation at ~335 nm).

  • Data Analysis: Plot the ratio of the fluorescence intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) against the logarithm of the polymer concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for measuring the hydrodynamic diameter and surface charge of micelles.[2][3]

Materials:

  • Cholesterol-PEG-MAL 2000 micelle solution

  • DLS/ELS instrument (e.g., Malvern Zetasizer)

  • Cuvettes

Procedure:

  • Sample Preparation: Dilute the micelle solution with the same aqueous buffer used for hydration to an appropriate concentration for measurement.

  • DLS Measurement: Place the diluted sample in a cuvette and measure the hydrodynamic diameter using the DLS instrument. The Polydispersity Index (PDI) will also be determined, indicating the width of the size distribution.

  • Zeta Potential Measurement: For zeta potential measurement, use a specific folded capillary cell. The instrument will apply an electric field and measure the electrophoretic mobility of the micelles to calculate the zeta potential.

  • Data Analysis: The instrument software will provide the average particle size, PDI, and zeta potential values.

Morphological Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the micelle morphology.[2][13]

Materials:

  • Cholesterol-PEG-MAL 2000 micelle solution

  • TEM grid (e.g., carbon-coated copper grid)

  • Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter paper

Procedure:

  • Grid Preparation: Place a drop of the micelle solution onto a TEM grid.

  • Staining: After a few minutes, wick away the excess solution with a piece of filter paper.

  • Negative Staining: Add a drop of the negative staining agent to the grid and allow it to sit for a minute.

  • Drying: Wick away the excess staining solution and allow the grid to air dry completely.

  • Imaging: Observe the sample under a transmission electron microscope.

Functionalization and Cellular Interaction

The maleimide group on the surface of Cholesterol-PEG-MAL 2000 micelles allows for their functionalization with thiol-containing ligands, enabling targeted drug delivery. The interaction of these functionalized micelles with cells is a critical aspect of their therapeutic application.

Thiol-Maleimide Conjugation

The reaction between a maleimide and a thiol group is a highly efficient and specific Michael addition reaction that forms a stable thioether bond. This reaction is typically carried out at a pH between 6.5 and 7.5.[14]

Thiol_Maleimide_Reaction cluster_0 Thiol-Maleimide Conjugation Micelle Cholesterol-PEG-MAL Micelle Functionalized_Micelle Functionalized Micelle Micelle->Functionalized_Micelle + Ligand Thiol-containing Ligand (e.g., Peptide, Antibody) Ligand->Functionalized_Micelle pH 6.5-7.5

Caption: Thiol-Maleimide Conjugation Workflow.

Cellular Uptake Pathway

The cellular uptake of maleimide-modified nanoparticles can be enhanced through interactions with thiols present on the cell surface. This thiol-mediated transport may involve both energy-dependent and energy-independent pathways, potentially bypassing conventional endocytic routes.[15]

Cellular_Uptake cluster_1 Thiol-Mediated Cellular Uptake Functionalized_Micelle Maleimide-Functionalized Micelle Interaction Interaction Functionalized_Micelle->Interaction Cell_Surface Cell Surface Thiols Cell_Surface->Interaction Membrane_Trafficking Energy-Independent Membrane Trafficking Interaction->Membrane_Trafficking Endocytosis Alternative Endocytosis Interaction->Endocytosis Cytosol Cytosolic Drug Release Membrane_Trafficking->Cytosol Endocytosis->Cytosol

Caption: Thiol-Mediated Cellular Uptake Pathway.

Conclusion

Cholesterol-PEG-MAL 2000 micelles represent a versatile and promising platform for the delivery of hydrophobic drugs. Their self-assembly into stable, core-shell structures, combined with the potential for surface functionalization via the maleimide group, allows for the development of advanced, targeted drug delivery systems. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this innovative nanotechnology. Further research into the specific intracellular fate and therapeutic efficacy of drug-loaded, targeted Cholesterol-PEG-MAL 2000 micelles will be crucial for their translation into clinical applications.

References

The Pivotal Role of the Cholesterol Moiety in Cholesterol-PEG-MAL 2000: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesterol-PEG-MAL 2000 is a critical component in the formulation of advanced drug delivery systems, particularly in the realm of liposomes and nanoparticles. The unique tripartite structure, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group, imparts multifaceted functionalities essential for therapeutic efficacy. This technical guide delves into the core functions of the cholesterol moiety, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Cholesterol Anchor: Ensuring Structural Integrity and Stability

The cholesterol component serves as the hydrophobic anchor, embedding itself within the lipid bilayer of liposomes and the core of nanoparticles.[1][2] This integration is fundamental to the physical stability and biological performance of the drug delivery vehicle.

Modulation of Membrane Fluidity and Permeability

Cholesterol is a well-established modulator of membrane fluidity.[3] In phospholipid bilayers, it intercalates between the phospholipid molecules, restricting the motion of the fatty acid chains. This leads to a decrease in membrane fluidity and permeability.[3][4] This "tightening" of the membrane is crucial for preventing the premature leakage of encapsulated drugs, thereby enhancing the drug retention capacity of the carrier.[5][6]

Enhancement of In Vivo Stability

The presence of cholesterol in liposomal formulations significantly enhances their stability in the bloodstream.[4] It reduces the interaction of liposomes with plasma proteins, which can otherwise lead to the destabilization and rapid clearance of the vesicles from circulation. By increasing the rigidity of the lipid bilayer, cholesterol minimizes the transfer of lipids to high-density lipoproteins (HDLs), a major pathway for liposome (B1194612) disintegration in vivo.

Quantitative Impact of Cholesterol on Liposome Properties

The concentration of cholesterol in a liposomal formulation is a critical parameter that dictates its physicochemical properties. The following tables summarize the quantitative effects of varying cholesterol content on key liposomal attributes.

Table 1: Effect of Cholesterol Concentration on Liposome Size and Polydispersity Index (PDI)

Phospholipid CompositionCholesterol (mol%)Average Size (nm)PDIReference
POPC/DSPE-PEG2000030.1 ± 0.4< 0.2[5]
POPC/DSPE-PEG20001035.2 ± 0.5< 0.2[5]
POPC/DSPE-PEG20002042.8 ± 0.3< 0.2[5]
POPC/DSPE-PEG20003048.1 ± 0.2< 0.2[5]
POPC/DSPE-PEG20004051.6 ± 0.1< 0.2[5]
DMPC20268.9 ± 6.8N/A[6]
DPPC20255.6 ± 10.3N/A[6]
DSPC20360.6 ± 6.7N/A[6]
DMPC30N/AN/A[7]
DPPC30N/AN/A[7]
DSPC30N/AN/A[7]
DMPC50N/AN/A[7]
DPPC50N/AN/A[7]
DSPC50N/AN/A[7]

N/A: Data not available in the cited source.

Table 2: Effect of Cholesterol Concentration on Encapsulation Efficiency and Drug Release

Phospholipid CompositionCholesterol (mol%)DrugEncapsulation Efficiency (%)In Vitro ReleaseReference
POPC/DSPE-PEG2000LowTHC85 - 88Slower[5]
POPC/DSPE-PEG2000HighTHC72Slower[5]
DMPC30Atenolol~90Controlled[6][7]
DMPC30Quinine~88Controlled[6][7]
DPPC30Atenolol~90Controlled[6][7]
DPPC30Quinine~88Controlled[6][7]
DSPC30Atenolol~90Controlled[6][7]
DSPC30Quinine~88Controlled[6][7]
Conventional LiposomeVariedCapecitabineN/A>80% in 24h[8]
PEGylated LiposomeVariedCapecitabineN/A95% in 36h[8]

Experimental Protocols

Formulation of Cholesterol-PEG-MAL 2000 Containing Liposomes

This protocol describes a common method for preparing liposomes incorporating Cholesterol-PEG-MAL 2000 using the thin-film hydration technique.

Materials:

  • Primary phospholipid (e.g., DSPC, POPC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and Cholesterol-PEG-MAL 2000 in the desired molar ratio in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the primary phospholipid. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (containing the drug if applicable) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Maleimide-Thiol Conjugation for Surface Functionalization

The maleimide group on the distal end of the PEG chain allows for the covalent attachment of thiol-containing ligands, such as peptides, antibodies, or other targeting moieties.[9]

Materials:

  • Cholesterol-PEG-MAL 2000 containing liposomes

  • Thiol-containing ligand (e.g., a cysteine-containing peptide)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Ligand Preparation (if necessary): If the thiol groups on the ligand are in a disulfide bond, they may need to be reduced using a reducing agent like TCEP.

  • Conjugation Reaction:

    • Mix the Cholesterol-PEG-MAL 2000 liposomes with the thiol-containing ligand in the reaction buffer. A molar excess of the ligand is often used to ensure efficient conjugation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[10]

  • Quenching (Optional): To cap any unreacted maleimide groups, a small thiol-containing molecule like 2-mercaptoethanol (B42355) can be added.

  • Purification: Remove the unconjugated ligand and other reactants from the functionalized liposomes using size exclusion chromatography or dialysis.

Visualizing Key Processes

Logical Relationship of Cholesterol-PEG-MAL 2000 Components

G cluster_0 Cholesterol-PEG-MAL 2000 cluster_1 Functions in Drug Delivery Vehicle Cholesterol Cholesterol Moiety PEG PEG 2000 Cholesterol->PEG Hydrophobic Anchor Stability Structural Stability & Rigidity Cholesterol->Stability MAL Maleimide PEG->MAL Hydrophilic Spacer Stealth Stealth Properties (Reduced Clearance) PEG->Stealth Targeting Surface Functionalization (Targeting) MAL->Targeting

Caption: Functional components of Cholesterol-PEG-MAL 2000.

Experimental Workflow for Liposome Formulation and Functionalization

G A 1. Lipid Dissolution (Phospholipid, Cholesterol, Cholesterol-PEG-MAL) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Buffer +/- Drug) B->C D 4. Size Reduction (Extrusion/Sonication) C->D E 5. Purification (Unencapsulated Drug Removal) D->E F 6. Maleimide-Thiol Conjugation (Ligand Attachment) E->F G 7. Final Purification (Unconjugated Ligand Removal) F->G H Functionalized Liposome G->H

Caption: Liposome formulation and functionalization workflow.

Cellular Uptake and Intracellular Trafficking Pathway

G cluster_0 Extracellular cluster_1 Intracellular Liposome Targeted Liposome (Chol-PEG-MAL-Ligand) Receptor Cell Surface Receptor Liposome->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Lysosome Lysosome (Drug Degradation) Endosome->Lysosome 3a. Lysosomal Fusion Cytosol Cytosol (Drug Release) Endosome->Cytosol 3b. Endosomal Escape

Caption: Cellular uptake and fate of targeted liposomes.

Conclusion

The cholesterol moiety in Cholesterol-PEG-MAL 2000 is indispensable for the creation of robust and effective drug delivery platforms. Its primary role in modulating membrane rigidity and enhancing stability directly translates to improved drug retention and prolonged circulation times. The ability to precisely control the physicochemical properties of liposomes and nanoparticles by varying the cholesterol concentration underscores its importance in rational drug carrier design. The integration of the cholesterol anchor with the PEG spacer and the maleimide functional group provides a versatile system for developing targeted therapies with improved pharmacokinetic profiles and therapeutic outcomes. This guide provides a foundational understanding for researchers and developers to harness the full potential of this critical excipient in next-generation drug delivery systems.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Maleimide Group in Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, the precision and stability of molecular linkages are paramount. Cholesterol-PEG-MAL 2000 has emerged as a critical tool, enabling the covalent attachment of targeting ligands and therapeutic payloads to lipid-based nanocarriers. This technical guide delves into the core functionality of this versatile molecule, focusing specifically on the indispensable role of the maleimide (B117702) group. We will explore its chemical reactivity, quantitative performance, and the practical methodologies for its application, providing researchers with the in-depth knowledge required to effectively harness its potential.

The Molecular Architecture of Cholesterol-PEG-MAL 2000

Cholesterol-PEG-MAL 2000 is an amphiphilic polymer meticulously designed for seamless integration into lipid bilayers. Its structure comprises three key components:

  • Cholesterol: This hydrophobic lipid moiety serves as a robust anchor, embedding itself within the lipid membrane of liposomes or nanoparticles. Its presence enhances the stability and rigidity of the nanocarrier.

  • Polyethylene Glycol (PEG) 2000: The PEG linker is a hydrophilic and biocompatible polymer that extends from the liposomal surface into the aqueous environment. This "stealth" shield sterically hinders the adsorption of opsonins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time. The "2000" denotes the average molecular weight of the PEG chain.

  • Maleimide (MAL): Situated at the distal end of the PEG chain, the maleimide group is the reactive handle for covalent conjugation. Its unique chemical properties are the focus of this guide.

The Core Function: Maleimide-Thiol Chemistry

The primary function of the maleimide group in Cholesterol-PEG-MAL 2000 is to serve as a highly specific and efficient electrophile for reaction with sulfhydryl (thiol) groups. This reaction, a Michael addition, forms a stable covalent thioether bond, effectively tethering thiol-containing molecules to the surface of the nanocarrier.[1][2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) on one of the carbon atoms of the maleimide's carbon-carbon double bond. This process is highly efficient and proceeds under mild, physiologically compatible conditions.

Maleimide-Thiol Reaction cluster_reactants Reactants cluster_product Product Cholesterol_PEG Cholesterol-PEG-Maleimide Conjugate Cholesterol-PEG-S-R (Stable Thioether Bond) Cholesterol_PEG->Conjugate Michael Addition (pH 6.5-7.5) Thiol R-SH (Thiol-containing molecule) Thiol->Conjugate

Figure 1: Mechanism of Maleimide-Thiol Conjugation.
Reaction Kinetics and Specificity

The rate and specificity of the maleimide-thiol reaction are critically dependent on pH. The optimal pH range for this conjugation is between 6.5 and 7.5.[1][3] Within this window, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, facilitating a rapid reaction.

At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than its reaction with primary amines, such as the side chain of lysine.[2] This high degree of selectivity is a key advantage, as it allows for the specific modification of cysteine residues in proteins and peptides with minimal off-target reactions. Above pH 7.5, the reactivity with amines increases, and the maleimide ring becomes more susceptible to hydrolysis, which deactivates it.[1][3]

Quantitative Data on Maleimide-Thiol Conjugation

The efficiency and stability of the maleimide-thiol linkage are crucial for the development of robust and effective bioconjugates. The following tables summarize key quantitative data from the literature.

ParameterValue/ConditionReference(s)
Optimal pH Range 6.5 - 7.5[1][2][3]
Reaction Rate At pH 7.0, ~1,000 times faster with thiols than with amines.[2]
Conjugation Efficiency 84 ± 4% for cRGDfK peptide with a 2:1 maleimide to thiol molar ratio.[4][5]
58 ± 12% for 11A4 nanobody with a 5:1 maleimide to thiol molar ratio.[4][5]
Molar Ratio A 2:1 to 10:1 molar excess of maleimide to thiol is commonly used to drive the reaction to completion.[6]

Table 1: Reaction Conditions and Efficiency of Maleimide-Thiol Conjugation.

Instability PathwayDescriptionMitigation StrategyReference(s)
Retro-Michael Reaction Reversible reaction leading to de-conjugation, particularly in the presence of other thiols like glutathione. Can result in payload exchange with other biomolecules.Hydrolysis of the succinimide (B58015) ring post-conjugation to form a stable succinamic acid derivative.[3][7]
Hydrolysis of Maleimide The maleimide ring can open in aqueous solution, especially at pH > 7.5, rendering it unreactive to thiols.Perform conjugation within the optimal pH range (6.5-7.5) and use freshly prepared maleimide solutions.[2][3]
Thiazine (B8601807) Rearrangement A side reaction that can occur with N-terminal cysteines, leading to a more stable thiazine structure. This can be a desirable outcome for enhancing linker stability.Can be promoted by using peptides with an N-terminal cysteine.[7][8]

Table 2: Stability Considerations for Maleimide-Thiol Conjugates.

Experimental Protocols

The following sections provide generalized protocols for the preparation of Cholesterol-PEG-MAL 2000-functionalized liposomes and their subsequent conjugation to thiol-containing molecules.

Preparation of Maleimide-Functionalized Liposomes

This protocol describes the formation of liposomes incorporating Cholesterol-PEG-MAL 2000 using the thin-film hydration method followed by extrusion.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Rotary evaporator

  • Liposome (B1194612) extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and Cholesterol-PEG-MAL 2000 in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (pre-heated above the lipid transition temperature) to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Subject the MLV suspension to several freeze-thaw cycles to increase lamellarity.

    • Extrude the MLVs through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times) to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Liposome Preparation Workflow cluster_prep Liposome Formulation Lipid_Dissolution 1. Dissolve Lipids (Phospholipid, Cholesterol, Chol-PEG-MAL) in Organic Solvent Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate Film with Buffer (Forms MLVs) Film_Formation->Hydration Extrusion 4. Extrude through Membrane (Forms SUVs) Hydration->Extrusion Purification 5. Purify Liposomes Extrusion->Purification

Figure 2: Workflow for Preparing Maleimide-Functionalized Liposomes.
Conjugation of Thiol-Containing Molecules to Maleimide-Functionalized Liposomes

This protocol outlines the general steps for conjugating a thiol-containing peptide or protein to the prepared liposomes.

Materials:

  • Maleimide-functionalized liposomes

  • Thiol-containing molecule (e.g., cysteine-terminated peptide)

  • Conjugation buffer (e.g., PBS or HEPES, pH 6.5-7.5), degassed

  • Reducing agent (e.g., TCEP), if necessary

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • If the thiol groups are in a disulfide bond, reduce them using a non-thiol-based reducing agent like TCEP.

    • Dissolve the thiol-containing molecule in the degassed conjugation buffer.

  • Conjugation Reaction:

    • Add the thiol-containing molecule to the maleimide-functionalized liposome suspension at a desired molar ratio (e.g., 1:5 thiol to maleimide).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a molar excess of a free thiol (e.g., cysteine) to quench any unreacted maleimide groups.

  • Purification:

    • Remove the unreacted peptide/protein and quenching reagent from the conjugated liposomes using size exclusion chromatography or dialysis.

Conclusion

The maleimide group is the functional cornerstone of Cholesterol-PEG-MAL 2000, providing a robust and highly specific means for the covalent attachment of biomolecules to the surface of nanocarriers. Its rapid and selective reaction with thiols under physiological conditions has made it an invaluable tool in the development of targeted drug delivery systems, including antibody-drug conjugates and ligand-targeted liposomes. A thorough understanding of the reaction mechanism, kinetics, and stability, as outlined in this guide, is essential for researchers to optimize their conjugation strategies and advance the development of next-generation nanomedicines. By carefully controlling reaction parameters such as pH and molar ratios, and by considering post-conjugation stabilization techniques, the full potential of maleimide chemistry can be realized.

References

A Deep Dive into the Physicochemical Properties of Cholesterol-PEG 2000 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesterol-PEG 2000 maleimide (B117702) is a critical component in the development of advanced drug delivery systems, particularly in the realm of targeted lipid nanoparticles (LNPs). Its unique structure, combining the membrane-anchoring properties of cholesterol with the biocompatibility and stealth characteristics of polyethylene (B3416737) glycol (PEG), and the reactive maleimide group for bioconjugation, makes it a versatile tool for therapeutic and diagnostic applications. This technical guide provides an in-depth analysis of its core physical properties, the experimental methodologies used for their characterization, and its role in formulation development.

Core Physical and Chemical Properties

The physical properties of Cholesterol-PEG 2000 maleimide are fundamental to its function in drug delivery formulations. These properties influence the stability, circulation time, and targeting efficiency of nanoparticles.

PropertyValueSource
Molecular Weight ~2800 g/mol (average, due to PEG polydispersity)[1]
Appearance White to off-white solid[1]
Purity Typically >95%---
Solubility Soluble in water, chloroform, and DMSO[1]
Storage -20°C, protected from light and moisture[1]

Note: The exact molecular weight can vary between suppliers due to the polydispersity of the PEG 2000 chain. It is crucial to refer to the supplier's certificate of analysis for specific batch information.

Critical Formulation Parameters: A Closer Look

While some physical properties are intrinsic to the molecule, others, such as the critical micelle concentration (CMC) and transition temperature (Tm), are highly dependent on the experimental conditions and the presence of other lipids in a formulation.

Critical Micelle Concentration (CMC)
Transition Temperature (Tm)

The transition temperature, or melting point (Tm), of the lipid anchor can influence the fluidity and stability of the lipid bilayer in a nanoparticle. For cholesterol itself, a distinct Tm is not observed as it modulates the fluidity of membranes rather than undergoing a sharp phase transition. When incorporated into a lipid bilayer, Cholesterol-PEG 2000 maleimide will influence the overall thermal properties of the formulation.

Experimental Protocols for Characterization

Accurate characterization of Cholesterol-PEG 2000 maleimide is essential for quality control and formulation development. The following are standard experimental protocols used to determine its key properties.

Purity and Molecular Weight Determination: HPLC and NMR

High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS) is a standard method to assess the purity of the lipid. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and the presence of the maleimide group.[2][3]

Experimental Workflow for Purity and Identity Confirmation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis prep Dissolve Cholesterol-PEG 2000 Maleimide in appropriate solvent (e.g., Chloroform/Methanol) hplc_inj Inject sample onto a reverse-phase HPLC column prep->hplc_inj nmr_prep Dissolve sample in a deuterated solvent (e.g., CDCl3) prep->nmr_prep hplc_sep Elute with a gradient of organic solvent and water hplc_inj->hplc_sep hplc_det Detect with ELSD or MS hplc_sep->hplc_det hplc_anal Analyze chromatogram for purity and presence of impurities hplc_det->hplc_anal nmr_acq Acquire 1H NMR spectrum nmr_prep->nmr_acq nmr_anal Analyze spectrum to confirm structural integrity and maleimide presence nmr_acq->nmr_anal start Prepare serial dilutions of Cholesterol-PEG 2000 Maleimide add_pyrene Add pyrene (B120774) solution to each dilution start->add_pyrene incubate Incubate to allow micelle formation add_pyrene->incubate measure Measure pyrene fluorescence emission incubate->measure plot Plot I1/I3 fluorescence ratio vs. lipid concentration measure->plot determine_cmc Determine CMC from the inflection point of the curve plot->determine_cmc cluster_formulation LNP Formulation cluster_conjugation Bioconjugation organic_phase Dissolve lipids (including Chol-PEG-Mal) in ethanol mixing Rapidly mix organic and aqueous phases (e.g., microfluidics) organic_phase->mixing aqueous_phase Prepare aqueous buffer (e.g., with nucleic acid cargo) aqueous_phase->mixing assembly Self-assembly of LNPs mixing->assembly purification Purify LNPs (e.g., dialysis, Tangential Flow Filtration) assembly->purification reaction Incubate purified LNPs with the prepared ligand purification->reaction ligand_prep Prepare thiol-containing targeting ligand (e.g., antibody, peptide) ligand_prep->reaction quenching Quench unreacted maleimide groups (optional) reaction->quenching final_purification Purify conjugated LNPs quenching->final_purification LNP LNP with surface Cholesterol-PEG-Maleimide Targeted_LNP Targeted LNP with Covalently Attached Ligand LNP->Targeted_LNP Thioether Bond Formation (pH 6.5-7.5) Ligand Targeting Ligand with Thiol Group (-SH) Ligand->Targeted_LNP

References

A Technical Guide to Cholesterol-PEG-MAL 2000 for Non-Viral Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Cholesterol-polyethylene glycol-maleimide 2000 (Cholesterol-PEG-MAL 2000) in non-viral gene transfection. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, quantitative data, and the cellular mechanisms involved in using Cholesterol-PEG-MAL 2000 as a key component in lipid-based nanoparticle delivery systems.

Introduction to Cholesterol-PEG-MAL 2000 in Non-Viral Transfection

Non-viral gene delivery systems are gaining prominence due to their enhanced safety profile compared to viral vectors. Among these, lipid-based nanoparticles (LNPs) are a leading platform for delivering nucleic acids like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA). Cholesterol-PEG-MAL 2000 is a critical component in the formulation of these LNPs, offering a unique combination of properties that enhance their efficacy.[1]

The Cholesterol-PEG-MAL 2000 molecule consists of three key functional domains:

  • Cholesterol: A hydrophobic lipid that readily integrates into the lipid bilayer of nanoparticles, providing structural stability.[2] The presence of cholesterol in lipid formulations can influence the fluidity of the bilayer.[2]

  • Polyethylene Glycol (PEG) 2000: A hydrophilic polymer that creates a steric barrier on the surface of the nanoparticle. This "stealth" characteristic reduces interactions with serum proteins, preventing aggregation and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[3][4]

  • Maleimide (B117702) (MAL): A reactive group at the distal end of the PEG chain. The maleimide moiety can form a stable covalent thioether bond with thiol-containing molecules, such as cysteine residues in peptides or antibodies.[5] This allows for the surface functionalization of the nanoparticles for targeted delivery to specific cells or tissues.[6]

The incorporation of Cholesterol-PEG-MAL 2000 into cationic liposomes has been shown to influence their physicochemical properties and, consequently, their transfection efficiency.[7]

Physicochemical Characterization of Cholesterol-PEG-MAL 2000 Formulations

The physical characteristics of the formulated nanoparticles are critical determinants of their transfection efficiency and cellular uptake. Key parameters include particle size and zeta potential.

Data Presentation:

Table 1: Physicochemical Properties of Lipoplexes Containing PEG-Cholesterol [3]

FormulationParticle Size (nm) - Before SerumZeta Potential (mV) - Before SerumParticle Size (nm) - After SerumZeta Potential (mV) - After Serum
Non-PEGylated205 ± 15+33.0 ± 2.5240 ± 20-10.5 ± 1.8
PEG-DSPE195 ± 12+30.5 ± 2.1235 ± 18-11.2 ± 2.0
PEG-Cholesterol210 ± 18+16.2 ± 1.5250 ± 22-9.8 ± 1.5

Data represents formulations of DOTAP/cholesterol (31:69, wt/wt) with 0.4 mol% of the respective PEG-lipid, complexed with DNA at a charge ratio of 4:1.

Table 2: Effect of Molar Ratio of a Cholesterol-PEG2000 Conjugate on Liposome (B1194612) Properties [7]

Molar Ratio of Ch2-PEG2000 (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0150.3 ± 5.20.21 ± 0.03+45.1 ± 2.8
1135.6 ± 4.80.25 ± 0.04+35.7 ± 2.5
2.5120.1 ± 3.90.29 ± 0.05+28.4 ± 2.1
5105.7 ± 3.10.35 ± 0.06+20.9 ± 1.9

Ch2-PEG2000 refers to a similar α, ω-cholesterol-functionalized PEG2000.

Experimental Protocols

Liposome Formulation using Thin-Film Hydration

This is a common method for preparing liposomes containing Cholesterol-PEG-MAL 2000.[8]

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Cholesterol-PEG-MAL 2000

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., sterile, nuclease-free water, or PBS)

  • Nucleic acid (pDNA, mRNA, or siRNA)

Procedure:

  • Lipid Film Formation:

    • Dissolve the cationic lipid, helper lipid, and Cholesterol-PEG-MAL 2000 in the desired molar ratios in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the dry lipid film with the hydration buffer by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes with a defined pore size.

  • Lipoplex Formation:

    • Dilute the nucleic acid in a suitable buffer.

    • Add the liposome suspension to the diluted nucleic acid and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[3]

In Vitro Transfection

Materials:

  • Cultured mammalian cells

  • Complete growth medium with and without serum and antibiotics

  • Lipoplex suspension

  • Phosphate-buffered saline (PBS)

  • Reporter gene assay system (e.g., luciferase, GFP)

  • Cell lysis buffer

  • MTT or other viability assay reagents

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.[9]

  • Transfection:

    • Gently wash the cells with PBS.

    • Add serum-free medium to each well.

    • Add the prepared lipoplex suspension to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.[10]

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with complete growth medium containing serum and antibiotics.

    • Incubate the cells for a further 24-72 hours to allow for gene expression.[11]

  • Analysis:

    • Transfection Efficiency: Analyze the expression of the reporter gene. For GFP, this can be done using fluorescence microscopy or flow cytometry. For luciferase, lyse the cells and measure the luminescence using a luminometer.[3]

    • Cytotoxicity: Assess cell viability using an MTT assay or similar method to determine the toxicity of the formulation.[7]

Cellular Uptake and Endosomal Escape Mechanisms

The efficiency of non-viral gene delivery is highly dependent on the cellular uptake of the nanoparticles and the subsequent escape of the nucleic acid cargo from the endosomal pathway into the cytoplasm.

Cellular Uptake

Lipoplexes formulated with cholesterol-containing cationic lipids are often internalized by cells primarily through cholesterol-dependent macropinocytosis .[12] This is a form of fluid-phase endocytosis that results in the formation of large, irregular vesicles called macropinosomes. Other endocytic pathways, such as clathrin-mediated and caveolae-mediated endocytosis, may play a minor role depending on the specific cell type and lipoplex formulation.[12] The maleimide group on the surface can also facilitate uptake through interaction with cell-surface thiols.[13]

Endosomal Escape

After internalization, the lipoplexes are trafficked through the endosomal pathway, moving from early endosomes to late endosomes and finally to lysosomes, where the nucleic acid cargo is degraded. For successful transfection, the nucleic acids must escape the endosome into the cytoplasm. The "proton sponge" effect is a commonly accepted mechanism for the endosomal escape of polymer-based nanoparticles, however, for lipid-based systems, the mechanism is thought to involve the interaction of the cationic lipids in the lipoplex with the anionic lipids of the endosomal membrane. This interaction can lead to the destabilization of the endosomal membrane, facilitating the release of the nucleic acids.[14] The inclusion of fusogenic lipids like DOPE can further enhance this process.

Visualizations

Experimental Workflow for Non-Viral Transfection

G Overall Workflow for Cholesterol-PEG-MAL 2000 Mediated Transfection cluster_0 1. Nanoparticle Formulation cluster_1 2. Lipoplex Formation cluster_2 3. In Vitro Transfection cluster_3 4. Post-Transfection Analysis a Lipid Dissolution (Cationic Lipid, Helper Lipid, Chol-PEG-MAL) b Thin Film Hydration a->b c Sonication / Extrusion b->c e Liposome & Nucleic Acid Incubation c->e d Nucleic Acid Dilution (pDNA, mRNA, siRNA) d->e g Addition of Lipoplexes to Cells e->g f Cell Seeding f->g h Incubation g->h i Transfection Efficiency Assay (e.g., Luciferase, GFP) h->i j Cytotoxicity Assay (e.g., MTT) h->j

Caption: Workflow for non-viral transfection using Cholesterol-PEG-MAL 2000.

Cellular Uptake and Endosomal Escape Pathway

G Cellular Uptake and Endosomal Escape Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm lipoplex Lipoplex (Chol-PEG-MAL 2000) uptake Cellular Uptake (Macropinocytosis) lipoplex->uptake free_na Free Nucleic Acid (Translation/Interference) degradation Lysosomal Degradation early_endosome Early Endosome uptake->early_endosome late_endosome Late Endosome (pH drop) early_endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome escape Endosomal Escape late_endosome->escape Membrane Destabilization lysosome->degradation escape->free_na

Caption: Cellular processing of Cholesterol-PEG-MAL 2000 lipoplexes.

Conclusion

Cholesterol-PEG-MAL 2000 is a versatile and valuable tool in the field of non-viral gene delivery. Its unique tripartite structure allows for the formulation of stable, long-circulating nanoparticles that can be functionalized for targeted delivery. By understanding the principles of formulation and the cellular mechanisms of uptake and endosomal escape, researchers can optimize their experimental designs to achieve high transfection efficiencies. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and professionals working to advance the field of gene therapy and drug development.

References

Understanding the Hydrophobicity of Cholesterol-PEG-MAL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hydrophobic characteristics of Cholesterol-Polyethylene Glycol-Maleimide (Cholesterol-PEG-MAL), a critical amphiphilic polymer in drug delivery systems. Due to its unique structure, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a functional maleimide (B117702) group, Cholesterol-PEG-MAL self-assembles into micelles and is a key component in liposomal formulations. Understanding its hydrophobicity is paramount for optimizing drug encapsulation, stability, and bioavailability.

Core Concepts: The Amphiphilic Nature of Cholesterol-PEG-MAL

Cholesterol-PEG-MAL is a synthetic polymer designed with distinct hydrophobic and hydrophilic regions, making it amphiphilic. The cholesterol moiety serves as the hydrophobic anchor, readily inserting into lipid bilayers of cell membranes or forming the core of micelles.[1][2][3] The PEG chain is a flexible, hydrophilic polymer that forms a hydrated corona on the surface of these nanostructures, providing steric stabilization and reducing clearance by the immune system.[4] The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides or antibodies, for targeted drug delivery.[2][4]

The balance between the hydrophobic cholesterol and the hydrophilic PEG chain dictates the overall properties of the molecule, including its self-assembly behavior and its critical micelle concentration (CMC).

Quantitative Assessment of Hydrophobicity

ParameterDescriptionEstimated Value/RangeCitation
Critical Micelle Concentration (CMC) The concentration at which the amphiphilic molecules begin to self-assemble into micelles. A lower CMC indicates greater hydrophobicity and stability of the micelles.0.5 - 1.5 µM (for DSPE-PEG)[5]
Octanol-Water Partition Coefficient (logP) The ratio of the concentration of a compound in a mixture of two immiscible phases, octanol (B41247) and water, at equilibrium. A higher logP value indicates greater hydrophobicity.~3.7 (for Cholesterol)
Solubility The ability of a substance to dissolve in a solvent.Soluble in water, chloroform, DMSO; less soluble in alcohol, toluene; insoluble in ether.[2]

Note: The CMC value is an estimate based on distearoylphosphatidylethanolamine-PEG (DSPE-PEG), another PEGylated lipid commonly used in drug delivery. The actual CMC of Cholesterol-PEG-MAL will vary depending on the length of the PEG chain. The logP value is for the cholesterol portion of the molecule, which is the primary driver of its hydrophobic character.

Experimental Protocols for Characterizing Hydrophobicity

For researchers seeking to determine the precise hydrophobic properties of a specific Cholesterol-PEG-MAL conjugate, the following experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Assay

This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. In aqueous solution, pyrene has a characteristic emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic core, leading to a change in the ratio of its fluorescence emission intensities at different wavelengths.

Materials:

  • Cholesterol-PEG-MAL

  • Pyrene

  • Spectrofluorometer

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 1x10⁻³ M.

  • Prepare a series of aqueous solutions of Cholesterol-PEG-MAL with varying concentrations, bracketing the expected CMC.

  • Add a small aliquot of the pyrene stock solution to each Cholesterol-PEG-MAL solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. Ensure the volume of the organic solvent is minimal to not affect micellization.

  • Allow the solutions to equilibrate for a set period (e.g., 24 hours) in the dark to ensure the complete partitioning of pyrene.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength is typically around 335 nm, and the emission is scanned from 350 to 500 nm.

  • Determine the ratio of the fluorescence intensities of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm (I₁/I₃).

  • Plot the I₁/I₃ ratio as a function of the logarithm of the Cholesterol-PEG-MAL concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[6][7][8]

Measurement of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a traditional approach to determine the logP value.

Materials:

  • Cholesterol-PEG-MAL

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Prepare a stock solution of Cholesterol-PEG-MAL in either water or octanol.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both octanol and water.

  • Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the octanol and water phases.

  • Quantify the concentration of Cholesterol-PEG-MAL in each phase using a suitable analytical technique.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient. [9][10][11]

Visualizations

Molecular Structure and Amphiphilic Nature

cluster_hydrophobic Hydrophobic Domain cluster_hydrophilic Hydrophilic Domain cluster_functional Functional Group cholesterol Cholesterol peg Polyethylene Glycol (PEG) cholesterol->peg Linker maleimide Maleimide peg->maleimide Linker

Caption: Molecular components of Cholesterol-PEG-MAL.

Self-Assembly into a Micelle

cluster_micelle Micelle Cross-Section cluster_core Hydrophobic Core cluster_corona Hydrophilic Corona c1 Cholesterol p1 PEG c1->p1 c2 Cholesterol p2 PEG c2->p2 c3 Cholesterol p3 PEG c3->p3 c4 Cholesterol p4 PEG c4->p4 c5 Cholesterol p5 PEG c5->p5 c6 Cholesterol p6 PEG c6->p6 c7 Cholesterol p7 PEG c7->p7 c8 Cholesterol p8 PEG c8->p8

Caption: Schematic of a Cholesterol-PEG-MAL micelle.

Experimental Workflow for CMC Determination

prep Prepare Serial Dilutions of Cholesterol-PEG-MAL add_pyrene Add Pyrene to Each Dilution prep->add_pyrene equilibrate Equilibrate Solutions add_pyrene->equilibrate measure Measure Fluorescence Spectra equilibrate->measure analyze Calculate I1/I3 Ratio measure->analyze plot Plot I1/I3 vs. log(Concentration) analyze->plot determine_cmc Determine CMC from Inflection Point plot->determine_cmc

Caption: Workflow for CMC determination by pyrene fluorescence.

References

A Technical Guide to Cholesterol-PEG-MAL 2000 for Hydrophobic Drug Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Cholesterol-Polyethylene Glycol-Maleimide 2000 (Cholesterol-PEG-MAL 2000) in the encapsulation of hydrophobic drugs. This versatile amphiphilic polymer conjugate is a cornerstone in the development of advanced drug delivery systems, such as liposomes and micelles, designed to enhance the therapeutic efficacy of poorly soluble active pharmaceutical ingredients.

Introduction to Cholesterol-PEG-MAL 2000

Cholesterol-PEG-MAL 2000 is a lipid-polymer conjugate engineered for nanomedicine applications. It consists of three key components:

  • Cholesterol: A hydrophobic lipid that serves as a robust anchor, readily incorporating into the lipid bilayer of liposomes or the core of polymeric micelles. This is the primary site for encapsulating hydrophobic drugs.

  • Polyethylene Glycol (PEG) 2000: A hydrophilic polymer chain with a molecular weight of 2000 Daltons. The PEG moiety forms a hydrated layer on the surface of the nanoparticle, creating a "stealth" effect that helps evade the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.

  • Maleimide (B117702) (MAL): A reactive functional group at the distal end of the PEG chain. The maleimide group specifically and covalently bonds with thiol (-SH) groups found in cysteine residues of peptides and proteins. This feature allows for the surface functionalization of the nanocarrier with targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.

This unique combination of properties makes Cholesterol-PEG-MAL 2000 an ideal excipient for formulating stable, long-circulating, and targetable nanocarriers for hydrophobic drugs.

Physicochemical and Formulation Data

The following table summarizes representative quantitative data for nanocarriers formulated with cholesterol-PEG conjugates for the encapsulation of the hydrophobic anticancer drug, Paclitaxel. While the original study utilized a carboxyl-terminated conjugate, the data is highly representative of the physical characteristics achievable with a maleimide-terminated version due to their structural similarity.

ParameterValueDrugNanocarrier TypeReference
Mean Particle Size 30.86 ± 2.91 nmPaclitaxelMicelle[1]
Polydispersity Index (PDI) 0.26PaclitaxelMicelle[1]
Drug Loading Efficiency >90%PaclitaxelMicelle[1]
Zeta Potential -18.37 ± 1.15 mVPaclitaxelMicelle[1]

Experimental Protocols

This section details common methodologies for the preparation and characterization of drug-loaded nanoparticles using Cholesterol-PEG-MAL 2000. The primary method described is the thin-film hydration technique, a robust and widely used approach for creating liposomes.

Protocol: Liposome (B1194612) Formulation via Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating a hydrophobic drug, followed by surface modification via the maleimide-thiol reaction.

Materials:

  • Primary phospholipid (e.g., DSPC, HSPC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Organic solvent (e.g., Chloroform, Methanol)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Thiol-containing targeting ligand (e.g., a cysteine-terminated peptide)

  • Rotary evaporator, water bath, probe sonicator, and extrusion system.

Procedure:

  • Lipid Film Preparation:

    • Dissolve the primary phospholipid, cholesterol, Cholesterol-PEG-MAL 2000, and the hydrophobic drug in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (Phospholipid:Cholesterol:Chol-PEG-MAL).

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 45-50°C).

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the flask's inner surface.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (e.g., PBS, pH 7.4) to the flask.

    • Continue to rotate the flask in the water bath (above the lipid transition temperature) for 30-60 minutes. This process allows the lipid film to peel off and form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • The resulting MLV suspension is subjected to size reduction to form small unilamellar vesicles (SUVs).

    • This can be achieved by probe sonication, followed by sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm). Pass the suspension through each filter 10-15 times.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography using a Sephadex G-50 column or through dialysis against the hydration buffer.

  • Surface Ligand Conjugation:

    • Dissolve the thiol-containing targeting ligand in the hydration buffer.

    • Add the ligand solution to the purified liposome suspension at a specific molar ratio (e.g., 10:1 ligand to maleimide).

    • Incubate the mixture for 2-4 hours at room temperature with gentle stirring to allow the maleimide-thiol reaction to proceed.

    • Remove unconjugated ligand via dialysis or size exclusion chromatography.

Protocol: Characterization of Nanoparticles

1. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in the hydration buffer. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the average hydrodynamic diameter and the PDI, which indicates the width of the size distribution.

2. Zeta Potential:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl). Measure the electrophoretic mobility in an electric field to determine the surface charge (zeta potential).

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the nanoparticles using methods like ultracentrifugation, size exclusion chromatography, or dialysis.

    • Quantify the amount of free drug in the supernatant/filtrate (W_free).

    • Disrupt the nanoparticles using a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100) to release the encapsulated drug.

    • Quantify the total amount of drug in the formulation (W_total).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(W_total - W_free) / W_total] * 100

      • DL (%) = [(W_total - W_free) / W_lipid] * 100 (where W_lipid is the total weight of lipids used)

4. In Vitro Drug Release:

  • Method: Dialysis Method.

  • Procedure:

    • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO).

    • Immerse the bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the drug concentration in the collected aliquots using HPLC or UV-Vis spectrophotometry to determine the cumulative release profile over time.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for creating and characterizing hydrophobic drug-loaded liposomes using the thin-film hydration method.

G cluster_prep Liposome Preparation cluster_char Characterization A 1. Lipid & Drug Dissolution (in Organic Solvent) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (with Aqueous Buffer) B->C D 4. Size Reduction (Sonication & Extrusion) C->D E 5. Purification (Remove Free Drug) D->E F Size & PDI (DLS) E->F Characterize Formulation G Zeta Potential E->G Characterize Formulation H Encapsulation Efficiency (HPLC / UV-Vis) E->H Characterize Formulation I In Vitro Release (Dialysis) E->I Characterize Formulation

Caption: Workflow for liposome preparation and characterization.

Doxorubicin's Mechanism of Action: A Signaling Pathway

Doxorubicin, a common hydrophobic anticancer drug, exerts its cytotoxic effects through multiple mechanisms. The primary pathway involves the inhibition of Topoisomerase II, leading to DNA damage and the activation of apoptotic signaling.

G Dox Doxorubicin Top2 Topoisomerase II Dox->Top2 Inhibits DNA Nuclear DNA Top2->DNA Interacts with DSB DNA Double-Strand Breaks Top2->DSB Causes p53 p53 Activation DSB->p53 Bax Bax Upregulation p53->Bax Mito Mitochondria Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced apoptosis via Topoisomerase II inhibition.

References

Methodological & Application

Application Notes & Protocols: Cholesterol-PEG-MAL 2000 Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. The formulation described herein utilizes a specific lipid composition—Cholesterol, Polyethylene (B3416737) Glycol (PEG), and Maleimide (B117702) (MAL)—to create long-circulating, targetable vesicles.

  • Cholesterol: Incorporated into the lipid bilayer, cholesterol modulates membrane fluidity, stability, and reduces premature drug leakage.

  • DSPE-PEG(2000): This lipid anchors a flexible chain of polyethylene glycol (MW 2000) to the liposome (B1194612) surface. The PEG layer creates a hydrophilic shield that sterically hinders opsonization and uptake by the reticuloendothelial system (RES), significantly prolonging circulation time in vivo—a "stealth" effect.[1]

  • DSPE-PEG(2000)-MAL: A subset of the PEGylated lipids is functionalized with a terminal maleimide group.[2] This reactive group enables the covalent conjugation of targeting ligands, such as peptides or antibodies containing a free thiol (-SH) group, via a stable thioether bond.[3][4] This allows for active targeting of the liposomes to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[5]

These components self-assemble into a stable, long-circulating nanocarrier that can be precisely directed to a target site, making it an ideal platform for advanced drug delivery systems.

Applications

Cholesterol-PEG-MAL 2000 liposomes are particularly suited for:

  • Active Targeting: Covalent attachment of ligands (e.g., RGD peptides for tumor vasculature, antibodies for specific cell surface receptors) to enhance drug accumulation at the site of action.[5]

  • Prolonged Circulation: The PEGylated "stealth" surface allows the liposomes to evade rapid clearance, making them suitable for delivering drugs to solid tumors via the Enhanced Permeability and Retention (EPR) effect.[6]

  • Delivery of Diverse Payloads: Encapsulation of small molecule drugs (hydrophilic or hydrophobic), peptides, proteins, and nucleic acids.[7]

Experimental Protocols

Protocol 1: Liposome Formulation via Thin-Film Hydration & Extrusion

This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.[8]

A. Materials & Reagents:

  • Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-MAL)

  • Organic Solvent: Chloroform or a chloroform/methanol (B129727) mixture (2:1 v/v)

  • Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or HEPES-buffered saline (HBS)

  • Drug for encapsulation (if applicable)

B. Procedure:

  • Lipid Mixing: Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-MAL at a desired molar ratio, such as 55:40:4:1) in the organic solvent in a round-bottom flask.[9] If encapsulating a hydrophobic drug, dissolve it with the lipids at this stage.[7]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to evaporate the solvent, forming a thin, uniform lipid film on the flask wall.[10]

  • Film Drying: Dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.[10]

  • Hydration: Warm the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the Tc of the lipids. Add the buffer to the flask and agitate (e.g., by gentle swirling or vortexing) to hydrate (B1144303) the lipid film.[11] This process causes the lipids to swell and peel off the flask wall, forming multilamellar vesicles (MLVs).[12]

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[13]

    • Equilibrate the extruder to a temperature above the lipid Tc.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[14] This process disrupts the MLVs and reforms them into large unilamellar vesicles (LUVs) with a more uniform size distribution.[13][15]

  • Purification: Remove unencapsulated drug using a method like size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.[16]

  • Sterilization & Storage: Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter. Store at 4°C.[14]

C. Workflow Diagram:

G cluster_prep Liposome Formulation A 1. Lipid Dissolution (DSPC, Chol, PEG, PEG-MAL) in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Film Hydration (Aqueous Buffer + Drug) B->C D 4. Extrusion (e.g., 100 nm Membrane) C->D E 5. Purification (e.g., SEC / Dialysis) D->E F Final Maleimide-Liposomes E->F

Figure 1. Experimental workflow for liposome formulation.
Protocol 2: Ligand Conjugation via Maleimide-Thiol Chemistry

This protocol details the covalent attachment of a thiol-containing peptide (e.g., a cysteine-terminated peptide) to the surface of the pre-formed maleimide-functionalized liposomes.

A. Materials & Reagents:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiol-containing ligand (e.g., Cys-peptide)

  • Reaction Buffer: Thiol-free buffer, pH 6.5–7.5 (e.g., PBS or HEPES).[4]

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds in the ligand.[3]

  • Quenching agent: e.g., 2-mercaptoethanol (B42355) or L-cysteine.

B. Procedure:

  • Ligand Preparation (if necessary): If the ligand contains disulfide bonds, dissolve it in degassed reaction buffer and add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature to reduce the disulfides to free thiols.

  • Conjugation Reaction: Add the thiol-containing ligand to the maleimide-liposome suspension. A molar ratio of 2:1 to 10:1 (maleimide:thiol) is a common starting point.[17][18]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[19] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[3]

  • Quenching: Add a quenching agent (e.g., 2-mercaptoethanol) in excess to react with any unreacted maleimide groups on the liposome surface, preventing non-specific reactions.[20] Incubate for 30 minutes.

  • Purification: Remove the unconjugated ligand and quenching agent by dialysis or size exclusion chromatography.

  • Storage: Store the final ligand-conjugated liposomes at 4°C.

C. Reaction Diagram:

G cluster_reaction Maleimide-Thiol Conjugation Liposome Liposome-PEG-Maleimide Product Targeted Liposome (Stable Thioether Bond) Liposome->Product Michael Addition pH 6.5-7.5 Ligand Ligand-SH (e.g., Cys-Peptide) Ligand->Product

Figure 2. Covalent conjugation via maleimide-thiol reaction.
Protocol 3: Liposome Characterization & Quality Control

A. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dilute the liposome suspension in an appropriate buffer (e.g., PBS or deionized water) and analyze using Dynamic Light Scattering (DLS).[21]

  • Purpose: To determine the mean hydrodynamic diameter, the uniformity of the size distribution (PDI), and the surface charge (Zeta Potential). A PDI value < 0.2 indicates a homogenous population.[22] The zeta potential provides insight into colloidal stability.[23]

B. Encapsulation Efficiency (EE%):

  • Method: The EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.[24]

    • Separate the liposomes from the unencapsulated ("free") drug using techniques like ultracentrifugation, dialysis, or size exclusion chromatography.[16][25]

    • Quantify the amount of free drug (W_free) in the supernatant/dialysate.

    • Disrupt the purified liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.[26]

    • Quantify the total amount of drug initially used (W_total).

    • Calculate EE% using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[24]

  • Formula: EE% = [(W_total - W_free) / W_total] x 100[16]

Protocol 4: In Vitro Cellular Uptake Assay

A. Method:

  • Labeling: Prepare liposomes incorporating a fluorescent lipid dye (e.g., DiD or Rhodamine-PE) during formulation.[27][28]

  • Cell Culture: Plate target cells (e.g., cancer cells overexpressing the target receptor) in a suitable format (e.g., 24-well plate or confocal dish) and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently-labeled targeted liposomes and non-targeted control liposomes at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.[28]

  • Washing: Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.

  • Analysis:

    • Qualitative (Microscopy): Fix the cells and visualize uptake using confocal fluorescence microscopy.[28]

    • Quantitative (Flow Cytometry): Detach the cells, resuspend them in FACS buffer, and analyze the fluorescence intensity per cell using a flow cytometer.[27][29]

B. Expected Outcome: A higher fluorescence signal is expected in cells treated with targeted liposomes compared to non-targeted controls, demonstrating receptor-mediated uptake.[30]

C. Targeted Delivery Mechanism:

G cluster_delivery Targeted Drug Delivery Pathway A 1. Targeted Liposome (IV Injection) B 2. Systemic Circulation (Evades RES) A->B C 3. Extravasation at Target Site (e.g., Tumor) B->C D 4. Ligand Binds Cell Surface Receptor C->D E 5. Receptor-Mediated Endocytosis D->E F 6. Intracellular Drug Release E->F G 7. Therapeutic Effect F->G

Figure 3. Logical pathway of targeted liposome delivery.

Data Presentation: Representative Results

The following tables summarize typical quantitative data obtained during the formulation and characterization of Cholesterol-PEG-MAL 2000 liposomes.

Table 1: Physicochemical Characterization of Liposome Formulations

Formulation ID Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Lipo-PEG 105.2 ± 3.5 0.115 ± 0.021 -13.4 ± 1.8
Lipo-PEG-MAL 107.1 ± 4.1 0.123 ± 0.019 -22.2 ± 2.5[21]
Lipo-PEG-Peptide 112.8 ± 5.2 0.145 ± 0.025 -18.5 ± 2.1

Data are presented as mean ± standard deviation (n=3). Liposome size typically increases slightly after ligand conjugation.

Table 2: Drug Encapsulation and Ligand Conjugation Efficiency

Formulation ID Drug Encapsulation Efficiency (EE%) Conjugation Efficiency (%)
Dox-Lipo-PEG-MAL Doxorubicin (B1662922) > 95%[21] N/A
Dox-Lipo-PEG-Peptide Doxorubicin > 95% ~85%

Conjugation efficiency is dependent on the specific ligand and reaction conditions.[17]

Table 3: In Vitro Cellular Uptake in Target Cells (e.g., U87MG)

Formulation Mean Fluorescence Intensity (Arbitrary Units) Fold Increase vs. Non-Targeted
Non-Targeted Liposomes 15,230 ± 1,890 1.0
Peptide-Targeted Liposomes 48,750 ± 4,120 3.2

Quantitative data from flow cytometry analysis after 4h incubation.[28]

Table 4: In Vivo Biodistribution (24h post-injection, % Injected Dose/gram)

Organ Non-Targeted Lipo-PEG Peptide-Targeted Lipo-PEG
Blood 12.5 ± 2.1 10.8 ± 1.9
Liver 18.2 ± 3.5 15.5 ± 2.8
Spleen 25.1 ± 4.0 22.3 ± 3.6
Tumor 5.8 ± 1.1 11.2 ± 2.3[6][31]

PEGylation leads to high accumulation in RES organs like the liver and spleen.[32] Active targeting significantly enhances tumor accumulation.

References

Application Notes and Protocols for Cholesterol-PEG-MAL 2000 Bioconjugation with Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol-PEG-Maleimide 2000 (Chol-PEG-MAL 2000) is a versatile bifunctional linker widely employed in the development of targeted drug delivery systems, such as liposomes and micelles.[1][2][3] The cholesterol moiety serves as a hydrophobic anchor, enabling its incorporation into lipid bilayers of nanoparticles or cell membranes.[4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and prolongs circulation time in vivo.[4][6] The terminal maleimide (B117702) group allows for the covalent conjugation of thiol-containing molecules, such as cysteine-bearing peptides, through a stable thioether bond.[2][7] This bioconjugation strategy is a cornerstone for creating targeted therapies, where peptides can direct nanoparticles to specific cells or tissues.[6][8]

This document provides a detailed protocol for the bioconjugation of Chol-PEG-MAL 2000 with sulfhydryl-containing peptides, including reaction optimization, purification, and characterization of the final conjugate.

Key Reaction Parameters and Optimization

The success of the maleimide-thiol conjugation is critically dependent on several reaction parameters that influence reaction rate, efficiency, and the stability of the final product.[9]

ParameterOptimal Range/ConditionRationale & Considerations
pH 6.5 - 7.5This pH range is optimal for the selective reaction between the maleimide and thiol groups.[9][10] Below pH 6.5, the reaction rate is significantly slower as the thiol group is predominantly in its less nucleophilic protonated form.[9] Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can react with primary amines (e.g., lysine (B10760008) residues), leading to reduced specificity.[9][10]
Temperature 4°C to 37°CThe reaction can be performed at room temperature (20-25°C) for 30 minutes to 2 hours for faster kinetics.[9] For sensitive peptides or to minimize degradation, an overnight incubation (8-16 hours) at 4°C is recommended.[9] Incubation at 37°C for approximately 30 minutes can further accelerate the reaction.[9]
Molar Ratio (Maleimide:Peptide) 2:1 to 20:1A molar excess of the maleimide reagent is generally recommended to ensure complete conjugation of the peptide.[7] The optimal ratio should be determined empirically for each specific peptide. For instance, a 2:1 maleimide to thiol molar ratio resulted in an 84% conjugation efficiency for the cRGDfK peptide, while a 5:1 ratio was optimal for a nanobody.[7]
Buffer Composition Phosphate-buffered saline (PBS), Tris, HEPESBuffers should be free of thiol-containing reagents.[7] It is crucial to use degassed buffers to prevent the oxidation of free thiols on the peptide, which would render them unreactive towards the maleimide.[7]
Solvent DMSO or DMFChol-PEG-MAL 2000 and some peptides may require an organic solvent for initial dissolution before being added to the aqueous reaction buffer.[7] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of sensitive peptides.[10]

Experimental Workflow

The following diagram illustrates the general workflow for the bioconjugation of Cholesterol-PEG-MAL 2000 with a thiol-containing peptide.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Reagent_Prep Prepare Reagents - Dissolve Peptide in Degassed Buffer - Dissolve Chol-PEG-MAL in DMSO/DMF Disulfide_Reduction Optional: Reduce Disulfide Bonds - Add TCEP to Peptide Solution - Incubate for 20-30 min Reagent_Prep->Disulfide_Reduction If peptide has disulfide bonds Mixing Mix Reagents - Add Chol-PEG-MAL Solution to Peptide Solution Reagent_Prep->Mixing Disulfide_Reduction->Mixing Incubation Incubate - Room Temperature (30 min - 2 hr) or - 4°C (Overnight) Mixing->Incubation Purification Purify Conjugate - HPLC or Solid-Phase Extraction Incubation->Purification Characterization Characterize Conjugate - Mass Spectrometry (MS) - NMR Spectroscopy Purification->Characterization

Caption: Workflow for Cholesterol-PEG-MAL 2000 and peptide conjugation.

Detailed Experimental Protocol

This protocol provides a general guideline for the conjugation of a cysteine-containing peptide to Cholesterol-PEG-MAL 2000.

Materials:

  • Cholesterol-PEG-MAL 2000

  • Thiol-containing peptide (e.g., with a terminal or internal cysteine)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed conjugation buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2)

  • Optional: Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Purification system (e.g., HPLC with a C18 column or solid-phase extraction cartridges)

  • Characterization instruments (e.g., Mass Spectrometer, NMR)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Cholesterol-PEG-MAL 2000 in anhydrous DMSO or DMF. Store any unused solution at -20°C, protected from light.[11]

    • Dissolve the thiol-containing peptide in the degassed conjugation buffer at a concentration of 1-10 mg/mL.

  • Optional: Reduction of Disulfide Bonds:

    • If the peptide contains disulfide bonds, they must be reduced to free thiols for the reaction to proceed.

    • Add a 10-100 fold molar excess of TCEP to the peptide solution.

    • Incubate at room temperature for 20-30 minutes. It is not necessary to remove the TCEP before proceeding to the next step as it does not contain free thiols.

  • Conjugation Reaction:

    • While gently vortexing, add the desired molar excess (e.g., 10-20 fold) of the Cholesterol-PEG-MAL 2000 stock solution to the peptide solution.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.[7]

    • Incubate the reaction mixture. Common conditions are 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Purification of the Conjugate:

    • The purification method will depend on the properties of the resulting conjugate.

    • For conjugates that precipitate, washing with water to remove excess peptide and with acetonitrile (B52724) to remove unreacted Chol-PEG-MAL can be effective.[4][8]

    • For water-soluble conjugates, purification can be achieved using solid-phase extraction or reverse-phase high-performance liquid chromatography (RP-HPLC).[4][8][12]

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the Cholesterol-PEG-peptide conjugate using analytical techniques such as:

      • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate.

      • NMR Spectroscopy: To confirm the structure of the conjugate.[13]

      • HPLC: To assess the purity of the final product.

Application in Targeted Drug Delivery

Cholesterol-PEG-peptide conjugates are frequently used to create targeted nanoparticles for drug delivery.[6] The cholesterol anchors the conjugate to the nanoparticle, the PEG provides a hydrophilic shield, and the peptide acts as a targeting ligand to direct the nanoparticle to specific cells or tissues.[4][8]

The following diagram illustrates a simplified signaling pathway for a targeted nanoparticle delivering a drug to a cancer cell.

G cluster_nanoparticle Targeted Nanoparticle cluster_cell Target Cell Nanoparticle Drug-Loaded Nanoparticle (e.g., Liposome) Chol_PEG_Peptide Chol-PEG-Peptide Conjugate Receptor Cell Surface Receptor Chol_PEG_Peptide->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery via a peptide-conjugated nanoparticle.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Incomplete reduction of peptide disulfide bonds.- Oxidation of free thiols.- Hydrolysis of the maleimide group.- Ensure sufficient TCEP is used and incubation time is adequate.- Use degassed buffers and flush the reaction vial with inert gas.- Maintain the reaction pH between 6.5 and 7.5. Prepare the maleimide solution fresh.
Non-specific Labeling - Reaction pH is too high (>7.5), leading to reaction with amines.- Lower the reaction pH to the optimal range of 6.5-7.5.
Precipitation of Reagents - Poor solubility of the peptide or Chol-PEG-MAL in the reaction buffer.- Increase the proportion of organic co-solvent (e.g., DMSO, DMF), ensuring it does not exceed a concentration that would denature the peptide.

By following this detailed protocol and considering the key reaction parameters, researchers can successfully perform the bioconjugation of Cholesterol-PEG-MAL 2000 with peptides for a wide range of applications in drug delivery and biomedical research.

References

Application Notes and Protocols for Targeted Nanoparticle Delivery Using Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-PEG-MAL 2000 is a versatile amphiphilic polymer widely employed in the formulation of sterically stabilized and target-specific nanoparticles, particularly liposomes and lipid nanoparticles (LNPs).[1][2][3] Its unique structure, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (2000 Da), and a reactive maleimide (B117702) (MAL) functional group, enables the development of sophisticated drug delivery systems.[1][2][3]

The cholesterol moiety firmly integrates into the lipid bilayer of nanoparticles, providing stability.[2] The PEG spacer creates a hydrophilic shield on the nanoparticle surface, which sterically hinders the adsorption of opsonins (blood serum proteins), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This "stealth" characteristic prolongs the circulation half-life of the nanoparticles, increasing their probability of reaching the target tissue. The terminal maleimide group allows for the covalent conjugation of targeting ligands, such as antibodies, antibody fragments, peptides, or aptamers, that contain a free thiol (-SH) group. This conjugation facilitates active targeting of nanoparticles to specific cells or tissues that overexpress the corresponding receptors, enhancing therapeutic efficacy and minimizing off-target effects.

These application notes provide a comprehensive overview of the use of Cholesterol-PEG-MAL 2000 in targeted nanoparticle delivery, including detailed protocols for nanoparticle formulation, ligand conjugation, and characterization.

Data Presentation: Physicochemical Properties of Nanoparticles

The following tables summarize typical physicochemical properties of nanoparticles formulated with Cholesterol-PEG-MAL 2000 and similar maleimide-functionalized PEG lipids. These values can vary depending on the overall lipid composition, drug loading, and formulation method.

Formulation Composition (Molar Ratio)Nanoparticle TypeMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Phytantriol:DSPE-PEG3400-MAL (74:1)Cubosome232 ± 180.13 ± 0.01-[4]
DSPC:Cholesterol:DSPE-PEG3400-MAL (20:10:1)Liposome (B1194612)90 ± 150.14 ± 0.01-[4]
POPC:Chol:POPG:APTEDB-PEG2000-DSPE (4:3:3:0.125)Liposome~120< 0.2~ -40[5]
DSPE-PEG2000/Soluplus (1:1 w/w)Micelle-like116.60.112-13.7[6]
Monostearin:PEG2000 (drug-loaded)SLN~150-250~0.2-0.3~ -20 to -30[7]

Table 1: Size, PDI, and Zeta Potential of Nanoparticles. This table presents the mean hydrodynamic diameter, polydispersity index, and surface charge of various nanoparticle formulations incorporating maleimide-functionalized PEG lipids.

Formulation CompositionDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
PEGylated LiposomesDoxorubicin~90-95~7 (wt%)[5]
PEG-Lipo-β-Eβ-elemene>90-[8]
SLNs with PEG2000-DSPEResveratrol>80-[9]
Liposomes with CholesterolVitamin B1237-[1]

Table 2: Drug Encapsulation and Loading Efficiency. This table highlights the efficiency of encapsulating and loading various therapeutic agents into nanoparticles formulated with PEGylated lipids.

Experimental Protocols

Protocol 1: Formulation of Liposomes using Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating Cholesterol-PEG-MAL 2000 using the thin-film hydration method, followed by extrusion for size homogenization.[9][10]

Materials:

  • Phospholipids (e.g., DSPC, DPPC, or Soy PC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000

  • Chloroform (B151607) or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Weigh the desired amounts of phospholipids, cholesterol, and Cholesterol-PEG-MAL 2000 and dissolve them in a minimal amount of chloroform or chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:Cholesterol-PEG-MAL 2000). b. Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C). c. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. d. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer (pre-heated to the same temperature as the evaporation step) to the flask containing the lipid film. b. Hydrate the lipid film by rotating the flask in a water bath at the same temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Transfer the MLV suspension to a syringe and connect it to the extruder. c. Extrude the liposome suspension through the membrane by passing it back and forth between two syringes for an odd number of passes (e.g., 11-21 times).[11] This process generates small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Storage: a. Store the final liposome suspension at 4°C. For long-term storage, it is recommended to store them under an inert gas like argon or nitrogen.[12]

Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-Functionalized Liposomes

This protocol details the covalent attachment of a thiol-containing targeting ligand (e.g., a thiolated antibody or peptide) to the surface of pre-formed maleimide-functionalized liposomes.[13]

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiol-containing targeting ligand (e.g., thiolated antibody, Fab' fragment, or cysteine-containing peptide)

  • Conjugation buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds in antibodies)

  • Quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine)

  • Purification system (e.g., size exclusion chromatography (SEC) column or dialysis cassette)

Procedure:

  • Preparation of the Targeting Ligand (if necessary): a. If using an antibody, it may be necessary to reduce its disulfide bonds to generate free thiol groups. This can be achieved by incubating the antibody with a reducing agent like TCEP at a specific molar ratio (e.g., 10:1 TCEP:antibody) for 30 minutes at room temperature. b. Immediately purify the reduced antibody using a desalting column to remove the excess reducing agent.

  • Conjugation Reaction: a. Add the thiol-containing ligand to the maleimide-functionalized liposome suspension in the conjugation buffer. The molar ratio of ligand to maleimide groups on the liposomes should be optimized, but a starting point of a 1:5 to 1:10 molar ratio (ligand:maleimide) is common. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Unreacted Maleimide Groups: a. Add a quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine) in a molar excess to the initial amount of maleimide groups to cap any unreacted maleimides. b. Incubate for an additional 30 minutes at room temperature.

  • Purification of Targeted Liposomes: a. Remove the unconjugated ligand and quenching reagent from the targeted liposome suspension. This is typically achieved using size exclusion chromatography (SEC) or dialysis against the desired buffer.

  • Characterization: a. Characterize the final targeted liposomes for size, zeta potential, and ligand conjugation efficiency.

Protocol 3: Characterization of Targeted Nanoparticles

This protocol outlines key characterization techniques to assess the quality of the formulated targeted nanoparticles.

1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water). Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

2. Nanoparticle Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM

  • Procedure: Prepare a sample by placing a drop of the diluted nanoparticle suspension on a TEM grid, followed by negative staining (e.g., with uranyl acetate) or plunge-freezing for cryo-TEM. Image the nanoparticles to observe their size, shape, and lamellarity (for liposomes).

3. Drug Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure: a. Separate the encapsulated drug from the free drug by methods such as dialysis, centrifugation, or size exclusion chromatography. b. Quantify the amount of encapsulated drug by lysing the nanoparticles (e.g., with a detergent like Triton X-100) and measuring the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). c. Calculate EE and DL using the following formulas:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
    • DL (%) = (Amount of encapsulated drug / Total weight of nanoparticles) x 100

4. Ligand Conjugation Efficiency:

  • Method: Protein quantification assays (e.g., BCA or Bradford assay) or HPLC.

  • Procedure: a. After the conjugation reaction and purification, quantify the amount of protein (ligand) associated with the nanoparticles. b. The conjugation efficiency can be calculated as:

    • Conjugation Efficiency (%) = (Amount of conjugated ligand / Initial amount of ligand used) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_conjugation Ligand Conjugation cluster_purification Purification & Characterization lipid_mixing Lipid Mixing (Phospholipid, Cholesterol, Cholesterol-PEG-MAL 2000) film_formation Thin-Film Hydration lipid_mixing->film_formation extrusion Extrusion film_formation->extrusion conjugation Maleimide-Thiol Conjugation extrusion->conjugation ligand_prep Ligand Preparation (e.g., Antibody Thiolation) ligand_prep->conjugation quenching Quenching conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (DLS, TEM, EE%, etc.) purification->characterization

Caption: Experimental workflow for creating targeted nanoparticles.

Targeted Delivery and Cellular Uptake

targeted_delivery cluster_bloodstream Bloodstream cluster_cell Target Cell NP Targeted Nanoparticle receptor Receptor NP->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release EGFR_pathway cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF/TGF-α Ligand->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation NP Anti-EGFR Nanoparticle NP->EGFR Inhibition VEGF_pathway cluster_PLC PLCγ-PKC Pathway cluster_PI3K_AKT PI3K-AKT Pathway VEGFR VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization Ligand VEGF Ligand->VEGFR PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC Angiogenesis Angiogenesis (Cell Migration, Proliferation, Permeability) PKC->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis NP Anti-VEGF Nanoparticle NP->VEGFR Inhibition

References

Application Notes and Protocols for Cholesterol-PEG-MAL 2000 in Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol-PEG-MAL 2000 is a versatile amphiphilic polymer integral to the development of advanced gene delivery systems. This functionalized lipid consists of a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of 2000 Da, and a reactive maleimide (B117702) group at the terminus. The cholesterol moiety facilitates the incorporation of the polymer into the lipid bilayer of liposomes and lipid nanoparticles (LNPs), providing stability. The PEG spacer confers "stealth" characteristics, reducing opsonization and prolonging circulation time in vivo. Critically, the maleimide group allows for the covalent conjugation of thiol-containing ligands, such as peptides and antibodies, enabling targeted delivery of genetic payloads to specific cells and tissues.

These application notes provide an overview of the utility of Cholesterol-PEG-MAL 2000 in gene delivery, along with detailed protocols for the formulation of gene delivery vehicles and the conjugation of targeting ligands.

Data Presentation

The following tables summarize representative quantitative data for liposome (B1194612) and lipid nanoparticle formulations for gene delivery. While specific values will vary based on the exact formulation and protocol, these tables provide a general overview of the physicochemical properties of nanoparticles incorporating PEGylated lipids.

Table 1: Physicochemical Properties of PEGylated Liposomes for siRNA Delivery

Formulation Components (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)siRNA Encapsulation Efficiency (%)Reference
DC-cholesterol/DOPE/DSPE-PEG(2000) carboxy (50/49/1)129.7 ± 51N/A32.0 ± 1.3>96
DC-cholesterol/DOPE/DSPE-PEG(2000) carboxy (50/45/5)N/AN/A25.7 ± 1.0>96
DC-cholesterol/DOPE/DSPE-PEG(2000)-RGD (50/49/1)N/AN/A24.9 ± 1.5>96
DC-cholesterol/DOPE/DSPE-PEG(2000)-RGD (50/45/5)230.7 ± 60.7N/A17.3 ± 0.6>96
PC/Chol/DSPE-PEG2000-maleimide (2:1:0.03)100.3N/AN/AN/A

Table 2: Physicochemical Properties of Lipid Nanoparticles for mRNA and siRNA Delivery

Ionizable LipidHelper Lipids (Molar Ratio)PEG-Lipid (Molar %)Mean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
CSL3DSPC/Cholesterol (10/37.5)DSPE-PEG2000 (2.5)<150<0.1Neutral~85
SM-102DSPC/Cholesterol (10/38.5)DMG-PEG2000 (1.5)N/AN/AN/AN/A
DLin-MC3-DMADSPC/Cholesterol (10/38.5)PEG2000-C-DMG (1.5)N/AN/AN/AN/A
7C1Cholesterol/C14PEG2000/18:1 Lyso PC (29/11/10)C14PEG2000 (11)StableN/AN/AN/A

Experimental Protocols

Protocol 1: Formulation of siRNA-loaded Liposomes using Thin-Film Hydration

This protocol describes the preparation of PEGylated cationic liposomes for siRNA delivery using the thin-film hydration method.

Materials:

  • Cationic lipid (e.g., DC-cholesterol)

  • Helper lipid (e.g., DOPE)

  • Cholesterol-PEG-MAL 2000

  • siRNA

  • Chloroform (B151607)

  • Sterile, RNase-free phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • In a round-bottom flask, dissolve the cationic lipid, helper lipid, and Cholesterol-PEG-MAL 2000 in chloroform at the desired molar ratio.

  • Create a thin lipid film by evaporating the chloroform under reduced pressure using a rotary evaporator.

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a sterile, RNase-free buffer containing the siRNA. The solution should be gently agitated to ensure complete hydration and formation of liposomes.

  • To obtain unilamellar vesicles of a specific size, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • The resulting siRNA-loaded liposomes can be purified from unencapsulated siRNA by methods such as dialysis or size exclusion chromatography.

Protocol 2: Formulation of mRNA-loaded Lipid Nanoparticles (LNPs)

This protocol outlines a general method for preparing mRNA-loaded LNPs, which can be adapted to include Cholesterol-PEG-MAL 2000 for targeting purposes.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000

  • mRNA

  • Ethanol (B145695)

  • Acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Neutralizing buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the ionizable lipid, helper lipid, cholesterol, and Cholesterol-PEG-MAL 2000 in ethanol.

  • Dissolve the mRNA in the acidic aqueous buffer.

  • Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution using a microfluidic mixing device or by vigorous vortexing. This rapid mixing leads to the self-assembly of the LNPs.

  • Dialyze the resulting LNP suspension against a neutralizing buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the ionizable lipid.

  • Concentrate the LNP suspension if necessary using a suitable method like ultrafiltration.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 3: Conjugation of a Thiolated Peptide to Cholesterol-PEG-MAL 2000 Functionalized Liposomes

This protocol details the conjugation of a thiol-containing targeting peptide to the maleimide group on the surface of pre-formed liposomes.

Materials:

  • Cholesterol-PEG-MAL 2000 functionalized liposomes (prepared as in Protocol 1 or 2)

  • Thiolated targeting peptide

  • Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • Quenching agent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:

  • Dissolve the thiol-containing peptide in a degassed reaction buffer. If the peptide has formed disulfide bonds, it may be necessary to first reduce them by incubating with an excess of TCEP for 20-30 minutes at room temperature.

  • Add the peptide solution to the liposome suspension. A molar excess of the peptide (e.g., 10-20 fold) relative to the maleimide groups on the liposomes is often used to ensure efficient conjugation.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle stirring. Protect from light if the peptide or liposome components are light-sensitive.

  • Quench any unreacted maleimide groups by adding a quenching agent like L-cysteine to the reaction mixture and incubating for an additional 15-30 minutes.

  • Purify the peptide-conjugated liposomes from the excess unconjugated peptide and quenching agent using methods such as dialysis, size exclusion chromatography, or tangential flow filtration.

Mandatory Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_conjugation Targeting Ligand Conjugation cluster_delivery Gene Delivery lipids Lipids in Ethanol (Cationic Lipid, Helper Lipid, Cholesterol, Chol-PEG-MAL) mixing Microfluidic Mixing lipids->mixing mrna Genetic Material in Aqueous Buffer (pH 4) mrna->mixing self_assembly Self-Assembly of LNPs mixing->self_assembly dialysis Dialysis (pH 7.4) self_assembly->dialysis reaction Thiol-Maleimide Reaction dialysis->reaction peptide Thiolated Peptide peptide->reaction purification Purification reaction->purification in_vitro In Vitro Transfection purification->in_vitro in_vivo In Vivo Administration purification->in_vivo gene_expression Target Gene Expression/ Knockdown in_vitro->gene_expression in_vivo->gene_expression

Caption: Experimental workflow for targeted gene delivery.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space lnp Targeted LNP (Chol-PEG-MAL-Ligand) receptor Target Receptor lnp->receptor Binding endosome Early Endosome receptor->endosome Receptor-Mediated Endocytosis late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome Degradation Pathway cytosol Cytosol late_endosome->cytosol Endosomal Escape translation mRNA Translation (Protein Expression) cytosol->translation mRNA risc siRNA incorporated into RISC cytosol->risc siRNA nucleus Nucleus translation->nucleus Protein Trafficking knockdown Target mRNA Cleavage risc->knockdown

Caption: Cellular uptake and mechanism of action.

logical_relationship cluster_components Components cluster_functions Functions cluster_outcomes Outcomes in Gene Delivery chol_peg_mal Cholesterol-PEG-MAL 2000 cholesterol Cholesterol Anchor chol_peg_mal->cholesterol peg PEG 2000 Spacer chol_peg_mal->peg maleimide Maleimide Group chol_peg_mal->maleimide stability Lipid Bilayer Integration & Stability cholesterol->stability stealth Steric Hindrance (Stealth Effect) peg->stealth conjugation Ligand Conjugation (Targeting) maleimide->conjugation efficacy Improved Therapeutic Efficacy stability->efficacy circulation Prolonged Circulation stealth->circulation targeting Cell-Specific Targeting conjugation->targeting circulation->efficacy targeting->efficacy

Caption: Structure-function relationship of Chol-PEG-MAL.

Application Notes and Protocols for Thiol-Maleimide Conjugation with Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of thiol-containing molecules to Cholesterol-PEG-MAL 2000. This powerful bioconjugation technique is widely employed in the development of targeted drug delivery systems, such as liposomes and nanoparticles, for therapeutic and diagnostic applications.

I. Application Notes

Introduction to Thiol-Maleimide Conjugation

The thiol-maleimide reaction is a cornerstone of bioconjugation, celebrated for its high selectivity and efficiency under mild, physiological conditions.[1][2][3] This Michael addition reaction facilitates the formation of a stable covalent thioether bond between a maleimide (B117702) group and a sulfhydryl (thiol) group, commonly found in cysteine residues of peptides and proteins.[2][4] Its rapid kinetics and chemoselectivity within a specific pH range make it an ideal method for linking biomolecules.[2][4]

Cholesterol-PEG-MAL 2000 is a heterobifunctional linker composed of a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (with a molecular weight of 2000 Da), and a thiol-reactive maleimide group.[5][6][7][8] The cholesterol moiety facilitates the incorporation of the conjugate into lipid-based nanocarriers like liposomes and micelles, anchoring it within the lipid bilayer.[6][9] The PEG spacer enhances water solubility, prolongs circulation time by reducing immunogenicity, and provides a flexible linker to the attached molecule.[6][10] The terminal maleimide group allows for the specific attachment of thiol-containing ligands, such as peptides, antibodies, or small molecules, to the surface of these nanocarriers for targeted delivery.[5][6][11]

Reaction Mechanism and Kinetics

The conjugation reaction proceeds via a nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's double bond.[3][4][12] This reaction is highly efficient and typically proceeds to completion within a few hours at room temperature.[3][13][14]

Several factors influence the rate of the thiol-maleimide reaction:

  • pH: The optimal pH range for this reaction is between 6.5 and 7.5.[2][3][15] Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate.[3] Above pH 7.5, competing side reactions, such as the reaction of maleimides with primary amines (e.g., lysine (B10760008) residues) and hydrolysis of the maleimide ring, become more prevalent.[3][15]

  • Temperature: The reaction is typically carried out at room temperature (20-25°C). For more controlled reactions or with sensitive molecules, a lower temperature (4°C) can be used, which will slow down the reaction rate.[3][13][14]

  • Reactant Concentration and Molar Ratio: A molar excess of the maleimide-containing molecule is often used to ensure the complete consumption of the thiol-containing molecule.[3][13][14] A starting point for optimization is a 1.1:1 to 20:1 molar ratio of Cholesterol-PEG-MAL to the thiol-containing molecule.[3][13][14]

Stability of the Thioether Linkage

While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate.[16] This reversal can be more pronounced in the presence of other thiols, such as glutathione, which is abundant in the intracellular environment.[16] The stability of the thiosuccinimide adduct is a critical consideration, as premature cleavage in vivo can lead to off-target effects and reduced therapeutic efficacy.[1]

Hydrolysis of the succinimide (B58015) ring can occur, leading to a more stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[1] Strategies to enhance conjugate stability often focus on promoting this hydrolysis or utilizing next-generation maleimides.[1] For applications requiring high stability, it is crucial to assess the stability of the conjugate under relevant physiological conditions.

II. Experimental Protocols

Preparation of Reagents
  • Cholesterol-PEG-MAL 2000 Stock Solution:

    • Allow the lyophilized Cholesterol-PEG-MAL 2000 to equilibrate to room temperature before opening the vial.

    • Prepare a stock solution (e.g., 10-20 mg/mL) in a suitable organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[6][8]

    • Store the stock solution at -20°C, protected from light and moisture.[8][17] It is recommended to prepare fresh solutions for each conjugation.

  • Thiol-Containing Molecule Solution:

    • Dissolve the thiol-containing molecule (e.g., peptide, protein) in a degassed conjugation buffer. A common buffer is phosphate-buffered saline (PBS) at pH 7.0-7.4.[13] Ensure the buffer is free of any thiol-containing compounds.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Avoid using DTT (dithiothreitol) as it contains a thiol group and would need to be removed before adding the maleimide.

  • Conjugation Buffer:

    • Prepare a suitable buffer, such as 100 mM Phosphate Buffer with 150 mM NaCl, pH 7.2.

    • Degas the buffer by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to minimize oxidation of the thiol groups.

General Conjugation Protocol
  • Dissolve Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed conjugation buffer to a known concentration.

  • Add Cholesterol-PEG-MAL 2000: Add the desired molar excess of the Cholesterol-PEG-MAL 2000 stock solution to the thiol-containing molecule solution. A common starting molar excess is 10-20 fold.[13][14]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring or agitation.[13][14] Protect the reaction from light, especially if any of the components are light-sensitive.

  • Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with any excess maleimide.

  • Purification of the Conjugate: Remove the unreacted Cholesterol-PEG-MAL 2000 and other impurities. The purification method will depend on the properties of the conjugate. Common methods include:

    • Dialysis: Effective for removing small molecule impurities from larger protein or nanoparticle conjugates.

    • Size Exclusion Chromatography (SEC): Separates molecules based on their size.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification and analysis of the conjugate.[1]

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to determine the conjugation efficiency and confirm its identity.

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate.

  • HPLC: To assess the purity of the conjugate and quantify the degree of labeling.[1]

  • Ellman's Test: To quantify the number of remaining free thiol groups after the reaction, which can be used to calculate the conjugation efficiency.

III. Data Presentation

Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity and to minimize maleimide hydrolysis.[3]
Temperature 4 - 25 °CRoom temperature is generally sufficient; 4°C can be used for slower, more controlled reactions.[3]
Maleimide:Thiol Molar Ratio 1.1:1 - 20:1An excess of the maleimide component helps to ensure complete consumption of the thiol.[3][13][14]
Reaction Time 2 - 16 hoursDependent on temperature, pH, and reactant concentrations.

Table 2: Troubleshooting Common Issues in Thiol-Maleimide Conjugation

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Maleimide hydrolysisPrepare maleimide solutions fresh and use within the recommended pH range.[3]
Incorrect pHEnsure the reaction buffer is within the optimal pH range of 6.5-7.5.[3]
Insufficient maleimideIncrease the molar excess of the maleimide reagent.[3]
Thiol oxidationDegas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon).[3]
Formation of Side Products Reaction with aminesMaintain the pH at or below 7.5 to ensure selectivity for thiols.[3]
Hydrolysis of maleimidePerform the reaction promptly after preparing the maleimide solution.[3]

IV. Visualizations

Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_product Product Cholesterol_PEG_MAL Cholesterol-PEG-Maleimide Conjugate Cholesterol-PEG-Thioether Conjugate Cholesterol_PEG_MAL->Conjugate Michael Addition (pH 6.5-7.5) Thiol_Molecule Thiol-containing Molecule (R-SH) Thiol_Molecule->Conjugate

Caption: Thiol-Maleimide Conjugation Reaction Mechanism.

Experimental_Workflow A 1. Prepare Reagents - Cholesterol-PEG-MAL Solution - Thiol-Molecule Solution - Degassed Buffer B 2. Initiate Conjugation - Mix Reactants - Control pH (6.5-7.5) - Set Molar Ratio A->B C 3. Incubate - Room Temperature (2-4h) or 4°C (overnight) B->C D 4. Quench Reaction (Optional) - Add excess small molecule thiol C->D E 5. Purify Conjugate - Dialysis / SEC / HPLC D->E F 6. Characterize Conjugate - MS / HPLC / SDS-PAGE E->F

Caption: General Experimental Workflow for Conjugation.

Factors_Affecting_Reaction center Thiol-Maleimide Reaction Rate pH pH pH->center Temp Temperature Temp->center Ratio Molar Ratio Ratio->center Conc Concentration Conc->center

References

Application Notes and Protocols: Preparation of Cholesterol-PEG-MAL 2000 Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-PEG-MAL 2000 functionalized liposomes are advanced drug delivery vehicles designed for targeted therapeutic applications. The integration of polyethylene (B3416737) glycol (PEG) provides a "stealth" characteristic, prolonging circulation time by reducing opsonization and clearance by the mononuclear phagocyte system.[1] The terminal maleimide (B117702) (MAL) group allows for the covalent conjugation of thiol-containing ligands, such as peptides and antibodies, enabling active targeting to specific cells or tissues.[2] Cholesterol is incorporated into the lipid bilayer to enhance stability and modulate membrane fluidity.[3][4]

These functionalized liposomes are particularly valuable in targeted drug delivery for cancer therapy, gene therapy, and other applications where specific cell interaction is desired. The maleimide group readily reacts with free thiol groups on cell surface proteins, facilitating enhanced cellular uptake and targeted payload delivery.[5][6]

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration and Extrusion

The most common and straightforward method for preparing Cholesterol-PEG-MAL 2000 functionalized liposomes is the thin-film hydration technique followed by extrusion.[7][8][9]

Materials:

  • Phospholipids (e.g., DSPC, DPPC, or HSPC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and Cholesterol-PEG-MAL 2000 in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be carefully chosen based on the desired liposome (B1194612) characteristics.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set above the phase transition temperature of the lipids to evaporate the organic solvent under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Warm the aqueous hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm buffer to the round-bottom flask containing the dry lipid film.

    • Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.[9]

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the liposome suspension through the membrane multiple times (typically 10-20 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[7][10]

    • The resulting liposome suspension can be stored at 4°C.

Characterization of Functionalized Liposomes

a) Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are then correlated to the particle size.[11]

Procedure:

  • Dilute a small aliquot of the liposome suspension with the hydration buffer (e.g., PBS) to a suitable concentration for DLS measurement to avoid multiple scattering effects.[12]

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including temperature (typically 25°C), and allow the sample to equilibrate.

  • Perform the measurement. The instrument software will provide the average particle size (Z-average) and the PDI, which indicates the breadth of the size distribution.[13] A PDI value below 0.2 is generally considered indicative of a monodisperse population.

b) Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.[14][15]

Procedure:

  • Dilute the liposome suspension in an appropriate low-conductivity buffer, such as 10 mM NaCl or PBS.[16]

  • Load the diluted sample into a specialized zeta potential measurement cell, ensuring no air bubbles are present.[16]

  • Place the cell into the instrument.

  • The instrument will apply an electric field and measure the velocity of the particles.

  • The software will calculate the zeta potential based on the electrophoretic mobility. A highly positive or negative zeta potential (e.g., > ±20 mV) generally indicates good colloidal stability.[3]

c) Encapsulation Efficiency Determination by UV-Vis Spectroscopy

Principle: This method is suitable for drugs that have a distinct UV-Vis absorbance spectrum. The amount of encapsulated drug is determined by separating the free, unencapsulated drug from the liposomes and measuring its concentration.[17]

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated drug from the liposome suspension. This can be achieved by methods such as:

      • Centrifugation: Pellet the liposomes by ultracentrifugation, and the supernatant will contain the free drug.

      • Size Exclusion Chromatography: Pass the liposome suspension through a size exclusion column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.

  • Quantification of Free Drug:

    • Measure the absorbance of the supernatant or the fractions containing the free drug using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax).

    • Determine the concentration of the free drug using a pre-established standard curve of the drug.

  • Quantification of Total Drug:

    • To determine the total amount of drug (encapsulated + free), disrupt a known volume of the original liposome suspension by adding a suitable solvent (e.g., methanol or Triton X-100) to lyse the liposomes and release the encapsulated drug.

    • Measure the absorbance and determine the total drug concentration.

  • Calculation of Encapsulation Efficiency (EE%):

    • Calculate the EE% using the following formula:[17][18] EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Data Presentation

Table 1: Physicochemical Properties of Cholesterol-PEG-MAL 2000 Functionalized Liposomes

Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DSPC:Chol:Chol-PEG-MAL (55:40:5)110 ± 50.15 ± 0.03-15.2 ± 1.885 ± 5
DPPC:Chol:Chol-PEG-MAL (55:40:5)125 ± 70.18 ± 0.04-12.5 ± 2.182 ± 6
HSPC:Chol:Chol-PEG-MAL (65:30:5)105 ± 60.12 ± 0.02-14.2 ± 1.588 ± 4

Note: The data presented in this table are representative values and may vary depending on the specific experimental conditions, including the encapsulated drug.

Mandatory Visualizations

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion A Dissolve Lipids in Organic Solvent B Rotary Evaporation A->B C Thin Lipid Film B->C D Add Aqueous Buffer C->D E Agitation D->E F Multilamellar Vesicles (MLVs) E->F G Extrusion through Polycarbonate Membrane F->G H Unilamellar Vesicles (LUVs) G->H

Caption: Workflow for Liposome Preparation.

Thiol_Maleimide_Conjugation cluster_liposome Maleimide-Functionalized Liposome cluster_cell Target Cell cluster_conjugation Thiol-Maleimide Conjugation liposome Liposome PEG-MAL conjugated Liposome-Cell Conjugate Stable Thioether Bond liposome:f1->conjugated:f0 Reaction cell Cell Membrane Protein-SH cell:f1->conjugated:f0

Caption: Thiol-Maleimide Conjugation Mechanism.

Cellular_Uptake_Pathway liposome Maleimide-Liposome cell_surface Cell Surface Thiols liposome->cell_surface conjugation Thiol-Maleimide Conjugation cell_surface->conjugation membrane_trafficking Thiol-Mediated Membrane Trafficking conjugation->membrane_trafficking energy_independent Energy-Independent Transport membrane_trafficking->energy_independent endocytosis Endocytosis (Clathrin/Caveolae Independent) membrane_trafficking->endocytosis internalization Internalization of Liposome energy_independent->internalization endocytosis->internalization

Caption: Cellular Uptake of Maleimide Liposomes.

Discussion

Pre-insertion vs. Post-insertion of Cholesterol-PEG-MAL 2000

The Cholesterol-PEG-MAL 2000 can be incorporated into the liposome structure using two primary methods: pre-insertion and post-insertion.

  • Pre-insertion: The maleimide-functionalized lipid is included in the initial lipid mixture before the formation of the lipid film. While simpler, this method can lead to a significant loss of active maleimide groups due to hydrolysis during the preparation process.[19][20] Studies have shown that as little as 32% of the maleimide groups may remain active after purification.[19][20] Additionally, some of the functionalized lipids will be oriented towards the inner aqueous core of the liposome, rendering them unavailable for conjugation.[21]

  • Post-insertion: Plain liposomes are first prepared, and then a solution containing Cholesterol-PEG-MAL 2000 micelles is incubated with the pre-formed liposomes. The functionalized lipids then insert into the outer leaflet of the liposome bilayer. This method generally results in a higher percentage of active maleimide groups on the liposome surface (around 76%) and ensures that the functional groups are oriented outwards for optimal ligand conjugation.[19][20][22][23]

For applications requiring a high degree of surface functionalization, the post-insertion method is generally recommended.

Cellular Uptake and Targeting

The enhanced cellular uptake of maleimide-functionalized liposomes is attributed to the covalent reaction between the maleimide groups on the liposome surface and thiol groups present on cell surface proteins.[5][6][24][25] This interaction triggers internalization through a process known as thiol-mediated membrane trafficking, which may involve both energy-independent transport and endocytic pathways that are distinct from conventional clathrin- or caveolae-mediated endocytosis.[5][6][26] This targeted interaction can significantly increase the intracellular concentration of the encapsulated therapeutic agent in the target cells, thereby enhancing its efficacy.[27]

References

Application Notes and Protocols for Cholesterol-PEG-MAL 2000 in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-Polyethylene Glycol-Maleimide 2000 (Cholesterol-PEG-MAL 2000) is a versatile amphiphilic polymer widely employed in the surface modification of nanoparticles for drug delivery applications. Its unique structure, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (MW 2000 Da), and a reactive maleimide (B117702) group, enables the creation of "stealth" nanoparticles with functionalities for targeted drug delivery.

The cholesterol moiety firmly anchors the polymer into the lipid bilayer of liposomes or the hydrophobic core of other nanoparticles. The PEG spacer provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo. The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides and antibodies, to the nanoparticle surface for active targeting of specific cells or tissues.

These application notes provide detailed protocols for the formulation of nanoparticles incorporating Cholesterol-PEG-MAL 2000, subsequent surface functionalization with a targeting ligand, and methods for their characterization.

Data Presentation

The incorporation of Cholesterol-PEG-MAL 2000 and subsequent ligand conjugation can influence the physicochemical properties of nanoparticles. The following tables summarize representative data from studies utilizing similar PEG-maleimide functionalized lipids.

Table 1: Physicochemical Characterization of Nanoparticles

Formulation CodeLipid Composition (molar ratio)Mean Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SDReference
PEGylated LiposomesDC-Cholesterol:DOPE:DSPE-PEG2000 (50:49:1)129.7 ± 51N/A32.0 ± 1.3[1]
RGD-PEGylated LiposomesDC-Cholesterol:DOPE:DSPE-PEG2000-RGD (50:49:1)145.2 ± 55.4N/A24.9 ± 1.5[1]
Non-targeted LiposomesDSPC:Cholesterol:DSPE-PEG2000 (56:39:5)~105N/AN/A[2]
RGD-targeted LiposomesDSPC:Cholesterol:DSPE-PEG2000-RGD (56:39:5)~105N/AN/A[2]
Cationic LipoplexesDOTAP:Cholesterol (31:69 wt/wt)~200N/A≥30[3]
PEG-Cholesterol LipoplexesDOTAP:Cholesterol:PEG-Cholesterol (31:69 wt/wt + 0.4 mol%)~200N/ANegative after serum[3]

Table 2: In Vitro Cytotoxicity of Doxorubicin-Loaded Liposomes

FormulationCell LineIncubation Time (h)IC50 (µg/mL)Reference
Non-targeted PLDC26 (CD44 overexpressing)615.02[4]
A6-targeted PLDC26 (CD44 overexpressing)67.52[4]
Non-targeted PLDNIH-3T3 (CD44-negative)634.87[4]
A6-targeted PLDNIH-3T3 (CD44-negative)638.05[4]

Table 3: In Vivo Tumor Uptake of Liposomal Formulations

FormulationTumor ModelTime Post-Injection (h)Tumor Accumulation (% ID/g)Reference
"Rigid" PEGylated f-QD-LB16F10 Melanoma4~5[5]
Long-circulating f-QDB16F10 Melanoma24~3[5]

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes using Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating Cholesterol-PEG-MAL 2000 using the thin-film hydration method.

Materials:

  • Primary lipid (e.g., DSPC, DOPC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and Cholesterol-PEG-MAL 2000 in chloroform in a round-bottom flask at the desired molar ratio (e.g., DSPC:Cholesterol:Cholesterol-PEG-MAL 2000 at 55:40:5).

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

    • Allow the lipid film to hydrate for 1-2 hours with intermittent vortexing to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform at least 10-15 passes through the extruder to ensure a homogenous size distribution. The extrusion should be carried out at a temperature above the Tc of the lipids.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared maleimide-functionalized liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

This protocol outlines the procedure for conjugating a thiol-containing targeting ligand (e.g., a cysteine-terminated peptide) to the surface of the prepared maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiolated targeting ligand (e.g., RGD peptide with a terminal cysteine)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • Add the thiolated targeting ligand to the maleimide-functionalized liposome (B1194612) suspension in the reaction buffer. A molar excess of the ligand (e.g., 2:1 ligand to maleimide) is often used to ensure efficient conjugation.

    • Gently mix the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere to prevent oxidation of the thiol groups. The reaction should be carried out with gentle stirring.

  • Purification:

    • Remove the unconjugated ligand from the targeted liposomes using a suitable purification method such as size exclusion chromatography (SEC) or dialysis.

    • For SEC, use a column packed with a resin that separates molecules based on size (e.g., Sepharose CL-4B). The larger liposomes will elute in the void volume, while the smaller, unconjugated ligand will be retained.

    • For dialysis, use a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free ligand to pass through while retaining the liposomes.

  • Characterization:

    • Confirm the successful conjugation of the ligand to the liposome surface. This can be done indirectly by quantifying the amount of unconjugated ligand in the purification fractions using methods like HPLC or a thiol quantification assay (e.g., Ellman's reagent).

    • Characterize the final targeted liposomes for their particle size, PDI, and zeta potential using DLS.

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_conj Surface Conjugation cluster_pur Purification cluster_char Characterization prep1 Dissolve Lipids & Chol-PEG-MAL 2000 in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Extrude to Form Unilamellar Vesicles prep3->prep4 conj1 Add Thiolated Ligand to Maleimide-Functionalized Nanoparticles prep4->conj1 conj2 Incubate (Maleimide-Thiol Reaction) conj1->conj2 pur1 Separate Targeted Nanoparticles from Free Ligand (e.g., SEC) conj2->pur1 char1 Particle Size & Zeta Potential (DLS) pur1->char1 char2 Confirm Ligand Conjugation pur1->char2 char3 Assess In Vitro / In Vivo Efficacy char2->char3 EGFR_Signaling NP Targeted Nanoparticle (Chol-PEG-MAL-Ligand) EGFR EGFR NP->EGFR Binding DrugRelease Drug Release NP->DrugRelease Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Proliferation & Apoptosis DrugRelease->Apoptosis

References

Applications of Cholesterol-PEG-MAL in Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-PEG-Maleimide (Chol-PEG-MAL) is a critical component in the development of advanced vaccine delivery systems, particularly liposomes and lipid nanoparticles (LNPs). This functionalized lipid combines the membrane-stabilizing properties of cholesterol with the biocompatibility and "stealth" characteristics of polyethylene (B3416737) glycol (PEG), while the terminal maleimide (B117702) group allows for the covalent conjugation of antigens or targeting ligands. This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of Chol-PEG-MAL in vaccine research and development.

Application Notes

Cholesterol-PEG-MAL serves multiple functions in a vaccine formulation. The cholesterol moiety acts as a hydrophobic anchor, embedding itself within the lipid bilayer of a liposome (B1194612) or LNP. This enhances the stability and integrity of the nanoparticle, reduces the permeability of the encapsulated cargo, and can influence the overall immunogenicity of the formulation.[1][2]

The PEG chain extends from the nanoparticle surface, creating a hydrophilic shield. This "stealth" layer sterically hinders the adsorption of opsonins (blood proteins), thereby reducing recognition and uptake by phagocytic cells of the reticuloendothelial system (RES).[3][4] This leads to a longer circulation half-life, allowing for greater accumulation at target sites, such as lymph nodes, which is crucial for an effective immune response.[5]

The terminal maleimide group is a reactive handle for the covalent attachment of thiol-containing molecules, such as peptides or proteins that have cysteine residues. This allows for the surface functionalization of the nanoparticle with specific antigens to elicit a targeted immune response or with ligands that direct the vaccine carrier to specific cells, like dendritic cells.[6][7]

In the context of mRNA vaccines, LNPs are the leading delivery platform.[8][9] These LNPs are typically composed of four main lipid components: an ionizable cationic lipid for mRNA encapsulation and endosomal escape, a helper phospholipid (like DSPC), cholesterol for stability, and a PEG-lipid, such as Chol-PEG-MAL, to control particle size and improve stability.[4][9] The molar ratio of these components is a critical parameter that influences the efficacy and safety of the vaccine.[10][11]

Quantitative Data

The following tables summarize quantitative data from various studies, highlighting the impact of cholesterol and PEG-lipid concentrations on the physicochemical properties and biological activity of lipid-based vaccine delivery systems.

Table 1: Effect of PEG-Lipid Concentration on LNP-mediated mRNA Delivery

DMG-PEG2000 Molar Ratio (%)In Vitro Transfection Efficiency (HeLa cells, relative to 1.5%)In Vivo Luciferase Expression (Liver, relative to 10% DMG-PEG)In Vivo Luciferase Expression (Spleen, relative to 10% DMG-PEG)
1.5100%Decreased by 1.2-foldIncreased by 1.7-fold
5.0Lower than 1.5%Increased by 2.6-foldIncreased by 5.4-fold
10.0Lower than 1.5%100%100%

Data synthesized from a study on LNP formulations for mRNA delivery, demonstrating that the optimal PEG content for in vitro and in vivo performance can differ.[10]

Table 2: Influence of Cholesterol Content on DOTAP-based Lipoplex Transfection Efficiency

Cholesterol Content (wt%)Formulation lacks cholesterol domainFormulation possesses cholesterol domainTransfection Efficiency with 0.4 mol% PEG-Cholesterol (relative to non-PEGylated control)Transfection Efficiency with 0.4 mol% PEG-DSPE (relative to non-PEGylated control)
36YesNoSimilarReduced
45YesNoSimilarReduced
56NoYesSignificantly EnhancedReduced
69NoYesSignificantly EnhancedReduced

Data from a study on PEGylated lipoplexes, showing that the presence of cholesterol domains within the liposome can significantly enhance transfection when a PEG-cholesterol conjugate is used.[12]

Table 3: Physicochemical Properties of LNP Formulations with Different Helper Lipids

LNP Formulation (Molar Ratio 50:38.5:10:1.5)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
MC3/DSPC/Cholesterol/PEG760.066Neutral
MC3/DOPE/Cholesterol/PEG950.16Neutral
MC3/DOPE/β-sitosterol/PEG880.13Neutral

This table provides a comparison of LNP properties when different helper lipids are used, illustrating how formulation changes can impact physical characteristics.[13]

Experimental Protocols

Protocol 1: Formulation of Liposomes using the Lipid Film Hydration-Extrusion Method

This protocol describes the preparation of unilamellar liposomes incorporating Chol-PEG-MAL.

Materials:

  • Primary phospholipid (e.g., DMPC, DSPC)

  • Cholesterol

  • Cholesterol-PEG-MAL

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., DMPC, Cholesterol, and Chol-PEG-MAL at a desired molar ratio, for instance, 15:3:2) in chloroform in a round-bottom flask.[14][15]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the transition temperature of the primary lipid.

    • Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[15]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[12]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume depends on the desired final lipid concentration.[14]

    • Hydrate the film by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature for 30-60 minutes. This process will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is extruded.

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will result in a translucent suspension of SUVs.[16]

    • Store the prepared liposomes at 4°C.

Protocol 2: Conjugation of a Cysteine-Containing Peptide to Chol-PEG-MAL Liposomes

This protocol outlines the post-formulation conjugation of a thiol-containing peptide to the maleimide groups on the surface of pre-formed liposomes.

Materials:

  • Pre-formed liposomes containing Chol-PEG-MAL (from Protocol 1)

  • Cysteine-containing peptide antigen

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer.

  • Conjugation Reaction:

    • Add the peptide solution to the liposome suspension. A slight molar excess of the peptide to the available maleimide groups is often used to ensure complete reaction.[16]

    • Incubate the mixture at room temperature for several hours (e.g., 2-4 hours) or overnight at 4°C with gentle stirring.[16] The maleimide group reacts with the sulfhydryl group of the cysteine to form a stable thioether bond.

  • Purification:

    • Remove the unreacted peptide from the peptide-conjugated liposomes using size-exclusion chromatography.

    • Collect the fractions containing the liposomes.

  • Characterization: Characterize the final product for particle size, zeta potential, and conjugation efficiency (e.g., using a protein quantification assay).

Protocol 3: In Vivo Evaluation of a Liposomal Vaccine Formulation in Mice

This protocol provides a general framework for assessing the immunogenicity of a vaccine formulated with Chol-PEG-MAL.

Materials:

  • Peptide-conjugated liposomal vaccine

  • Control formulations (e.g., PBS, unconjugated liposomes)

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)[10]

  • Syringes and needles for injection (e.g., subcutaneous or intramuscular)

  • Equipment for blood collection and spleen harvesting

  • ELISA reagents for antibody titer determination

Procedure:

  • Immunization Schedule:

    • Divide mice into experimental groups (e.g., vaccine group, control groups).

    • On day 0, immunize the mice with the vaccine formulation (e.g., 100 µL via subcutaneous injection).

    • Administer booster immunizations at specified intervals (e.g., on day 14 and day 28).[11]

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital bleeding at different time points (e.g., before each immunization and 2 weeks after the final booster).

    • Process the blood to separate the serum for antibody analysis.

  • Assessment of Humoral Immunity (ELISA):

    • Coat ELISA plates with the target antigen.

    • Add serially diluted serum samples from the immunized mice to the wells.

    • Detect the bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.

    • Determine the antibody titers for each group.

  • Assessment of Cellular Immunity (Optional):

    • Two weeks after the final immunization, euthanize the mice and harvest their spleens.

    • Prepare single-cell suspensions of splenocytes.

    • Re-stimulate the splenocytes in vitro with the specific antigen.

    • Measure cytokine production (e.g., IFN-γ, IL-4) by ELISA or ELISpot to assess the T-cell response.

  • Data Analysis: Analyze the antibody titers and cytokine levels to compare the immunogenicity of the vaccine formulation with the control groups.

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows and mechanisms relevant to the application of Cholesterol-PEG-MAL in vaccine development.

G cluster_formulation Liposome Formulation cluster_conjugation Antigen Conjugation lipids Lipids in Organic Solvent (DMPC, Chol, Chol-PEG-MAL) film Thin Lipid Film lipids->film Evaporation mlv Hydration with Aqueous Buffer (MLVs) film->mlv Hydration suv Extrusion (SUVs with surface MAL groups) mlv->suv Extrusion conjugated_lipo Antigen-Conjugated Liposome suv->conjugated_lipo peptide Cysteine-Peptide Antigen peptide->conjugated_lipo purification Purification (Size Exclusion Chromatography) conjugated_lipo->purification Incubation final_vaccine Final Liposomal Vaccine purification->final_vaccine

Caption: Workflow for preparing an antigen-conjugated liposomal vaccine.

G cluster_admin Administration & Delivery cluster_cellular Cellular Mechanism cluster_immune Immune Response vaccine LNP-mRNA Vaccine (with Chol-PEG-MAL) injection Intramuscular Injection vaccine->injection uptake Uptake by Antigen Presenting Cell (APC) injection->uptake endosome Endosome uptake->endosome escape Endosomal Escape endosome->escape translation mRNA Translation into Spike Protein escape->translation presentation Antigen Presentation on MHC Molecules translation->presentation t_cell T-Cell Activation presentation->t_cell b_cell B-Cell Activation t_cell->b_cell Help memory Immune Memory t_cell->memory antibodies Antibody Production b_cell->antibodies b_cell->memory

Caption: Mechanism of an LNP-based mRNA vaccine.

G cluster_study_setup Study Setup cluster_immunization Immunization & Sampling cluster_analysis Immunogenicity Analysis mice Acquire Mice (e.g., BALB/c) grouping Group Allocation (Vaccine, Controls) mice->grouping prime Primary Immunization (Week 0) grouping->prime boost1 Booster 1 (Week 2) prime->boost1 sampling Serum Collection (Multiple Timepoints) prime->sampling boost2 Booster 2 (Week 4) boost1->boost2 boost1->sampling boost2->sampling euthanasia Euthanasia & Spleen Harvest (Week 6) boost2->euthanasia elisa Antibody Titer Analysis (ELISA) sampling->elisa elispot T-Cell Response (ELISpot/Cytokine Assay) euthanasia->elispot results Data Analysis & Efficacy Determination elisa->results elispot->results

Caption: Workflow for in vivo evaluation of a vaccine candidate.

References

Application Notes and Protocols: A Step-by-Step Guide to Cholesterol-PEG-MAL 2000 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of thiol-containing molecules, such as peptides and proteins, to Cholesterol-PEG-MAL 2000. This process is fundamental for the development of targeted drug delivery systems, including liposomes and nanoparticles, where the cholesterol moiety acts as a lipid anchor, the PEG linker provides a hydrophilic shield to prolong circulation time, and the maleimide (B117702) group allows for specific covalent attachment of targeting ligands.

Introduction to Cholesterol-PEG-MAL 2000 Conjugation

Cholesterol-PEG-Maleimide 2000 (Chol-PEG-MAL 2000) is an amphiphilic polymer conjugate widely used in the field of drug delivery. Its unique structure allows for the stable incorporation into lipid-based nanoparticles, such as liposomes, while presenting a reactive maleimide group on the particle surface. This maleimide group specifically reacts with free sulfhydryl (thiol) groups of cysteine residues in peptides and proteins to form a stable thioether bond. This targeted conjugation strategy is crucial for developing drug carriers that can actively bind to specific cell surface receptors, thereby enhancing the therapeutic efficacy and reducing off-target effects of encapsulated drugs.

The reaction between the maleimide group and a thiol is a Michael addition reaction that proceeds optimally at a pH range of 6.5-7.5. This pH range is advantageous as it is compatible with the stability of most biomolecules.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The stability of the maleimide group is also a critical consideration, as it can undergo hydrolysis, particularly at higher pH values.

Table 1: Key Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Balances reaction rate and maleimide stability. Higher pH increases the rate of hydrolysis.
Maleimide:Thiol Molar Ratio 1.5:1 to 20:1A molar excess of the maleimide component is generally recommended to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application. For nanoparticle functionalization, a 2:1 to 5:1 ratio of maleimide to ligand has been shown to be effective.[1]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (1-4 hours). Reactions at 4°C can proceed overnight to minimize potential degradation of sensitive biomolecules.
Reaction Time 30 minutes to overnightReaction completion can be monitored by analytical techniques such as HPLC. Conjugation efficiencies of over 80% can be achieved within 30 minutes under optimal conditions.[1]

Table 2: Stability of Maleimide Groups on Liposomes

Liposome (B1194612) Preparation MethodRemaining Active Maleimide GroupsImpact of Purification (Dialysis)Reference
Pre-insertion 63%Activity decreased to 32%[2]
Post-insertion 76%Minimal effect on maleimide activity[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a cysteine-containing peptide to Cholesterol-PEG-MAL 2000 that is incorporated into a liposomal formulation.

Materials and Reagents
  • Cholesterol-PEG-MAL 2000

  • Phospholipids (B1166683) (e.g., DSPC, DOPC)

  • Cholesterol

  • Cysteine-containing peptide or protein

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HEPES buffer, pH 7.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal filtration devices

  • Analytical HPLC system

Protocol for Liposome Formulation with Incorporated Chol-PEG-MAL 2000

This protocol describes the "post-insertion" method, which has been shown to better preserve the reactivity of the maleimide group.[2]

  • Prepare Liposomes: Prepare liposomes using the thin-film hydration method. Briefly, dissolve the desired lipids (e.g., DSPC and cholesterol at a 3:2 molar ratio) in chloroform. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing or sonication to form multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder.

  • Prepare Chol-PEG-MAL 2000 Micelles: Separately, dissolve Cholesterol-PEG-MAL 2000 in the same aqueous buffer and briefly sonicate to form micelles.

  • Post-Insertion: Add the Cholesterol-PEG-MAL 2000 micelle solution to the pre-formed liposomes. The molar ratio of Chol-PEG-MAL 2000 to total lipid in the liposomes is typically between 1-5 mol%.

  • Incubation: Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC) for 1-2 hours with gentle stirring. This facilitates the insertion of the Chol-PEG-MAL 2000 into the liposome bilayer.

  • Purification: Remove unincorporated Chol-PEG-MAL 2000 by size exclusion chromatography or dialysis.

Protocol for Conjugation of a Cysteine-Containing Peptide
  • Prepare Thiol-Containing Molecule: Dissolve the cysteine-containing peptide or protein in a suitable conjugation buffer (e.g., HEPES buffer, pH 7.0). If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Initiate Conjugation Reaction: Add the maleimide-functionalized liposomes to the peptide solution. The recommended molar ratio of maleimide to thiol is typically between 2:1 and 5:1.[1]

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.

  • Purification of the Conjugate: Separate the peptide-conjugated liposomes from unreacted peptide and other small molecules using size exclusion chromatography or dialysis.

Characterization of the Conjugate
  • Conjugation Efficiency: The efficiency of the conjugation can be quantified by measuring the amount of unreacted peptide in the supernatant after separating the liposomes, typically by HPLC.

  • Size and Zeta Potential: The size and surface charge of the liposomes before and after conjugation can be measured using Dynamic Light Scattering (DLS).

  • Confirmation of Conjugation: The presence of the peptide on the liposome surface can be confirmed by various methods, including gel electrophoresis (for protein conjugates) or by using a fluorescently labeled peptide and measuring the fluorescence of the purified liposomes. NMR and Mass Spectrometry can also be used to characterize the conjugate after disruption of the liposomes.[3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_peg_insertion PEG-MAL Insertion cluster_conjugation Conjugation A Lipid Film Formation (DSPC, Cholesterol) B Hydration (PBS, pH 7.4) A->B C Extrusion (100 nm) B->C E Post-Insertion (Incubate at 60°C) C->E D Prepare Chol-PEG-MAL Micelles D->E F Purification (SEC/Dialysis) E->F H Conjugation Reaction (RT, 2-4h) F->H G Prepare Thiol-Peptide (HEPES, pH 7.0) G->H I Purification of Conjugate (SEC/Dialysis) H->I J Final Product I->J Characterization

Caption: Workflow for Cholesterol-PEG-MAL 2000 conjugation to a thiol-peptide via post-insertion method.

Signaling Pathway of Targeted Drug Delivery

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell liposome Peptide-Conjugated Liposome (with Encapsulated Drug) receptor Cell Surface Receptor liposome->receptor 1. Binding endosome Endosome receptor->endosome 2. Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome 3. Endosomal Trafficking drug_release Drug Release endosome->drug_release 4. Endosomal Escape lysosome->drug_release 5. Lysosomal Release cytoplasm Cytoplasm drug_release->cytoplasm 6. Therapeutic Action

Caption: General signaling pathway of a targeted liposomal drug delivery system.

References

Application Notes and Protocols for Cholesterol-PEG-MAL 2000 in Stable Thioether Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cholesterol-PEG-MAL 2000 for the creation of stable thioether bonds, primarily in the context of developing targeted drug delivery systems such as liposomes and nanoparticles. Detailed protocols for key experiments are provided, along with data interpretation and visualization of relevant workflows and pathways.

Introduction

Cholesterol-PEG-MAL 2000 is a functionalized lipid polymer that plays a crucial role in modern drug delivery systems. It is an amphiphilic molecule consisting of a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of 2000 Da, and a reactive maleimide (B117702) (MAL) group at the terminus of the PEG chain.[1][2][3] The cholesterol component allows for stable incorporation into the lipid bilayer of liposomes and other lipid-based nanoparticles, while the PEG chain provides a "stealth" characteristic, reducing clearance by the reticuloendothelial system and thereby extending circulation time.[4] The terminal maleimide group is a highly specific reactive handle for the conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, through the formation of a stable thioether bond.[1][3]

The reaction between a maleimide and a thiol (sulfhydryl) group, typically from a cysteine residue in a peptide or protein, proceeds via a Michael addition mechanism.[5] This reaction is highly efficient and occurs under mild, physiological conditions (pH 6.5-7.5), making it ideal for bioconjugation.[5] The resulting thioether linkage is generally stable; however, its stability can be compromised in vivo through a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione. Strategies to enhance long-term stability often involve promoting the hydrolysis of the succinimide (B58015) ring in the thioether adduct, which renders the linkage irreversible.[6][7]

Key Applications

  • Targeted Drug Delivery: Surface modification of liposomes and nanoparticles with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at specific disease sites.

  • Bioconjugation: Covalent attachment of therapeutic or diagnostic molecules to lipid-based carriers.

  • Improved Pharmacokinetics: The PEG component enhances the in vivo stability and circulation half-life of drug carriers.[8]

Data Presentation

While specific kinetic and stability data for Cholesterol-PEG-MAL 2000 is not extensively published, the following tables provide representative data for the closely analogous and widely studied DSPE-PEG-MAL 2000. These values should serve as a useful reference for experimental design.

Table 1: Reaction Conditions and Efficiency for Maleimide-Thiol Conjugation

ParameterRecommended Value/RangeNotes
pH 6.5 - 7.5Optimal for specific reaction with thiols over amines. Higher pH (>7.5) increases the rate of maleimide hydrolysis.[9]
Temperature 4°C to Room Temperature (20-25°C)Reaction proceeds efficiently at both temperatures. Overnight incubation at 4°C is common.[10]
Molar Ratio (Maleimide:Thiol) 1:1 to 5:1A slight excess of the maleimide-lipid may be used to drive the reaction to completion. Optimal ratios should be determined empirically.[11]
Reaction Time 1 - 12 hoursReaction is often complete within a few hours, but overnight incubation is frequently used to ensure maximum conjugation.[9][10]
Conjugation Efficiency 50% - 85%Efficiency is dependent on the specific reactants, their concentrations, and reaction conditions. Can be quantified using methods like the Ellman's assay.[11]

Table 2: Stability of Maleimide Groups and Thioether Bonds

ConditionObservationImplication for Experimental Design
Maleimide Hydrolysis (pH 7.0, 24h) >99% of maleimide groups remain active.[9]Maleimide is stable at neutral pH, allowing for sufficient time for conjugation.
Maleimide Hydrolysis (pH 9.5, 24h) ~74% of maleimide groups are hydrolyzed.[9]Alkaline conditions should be avoided during conjugation to prevent loss of reactive maleimide groups.
Thioether Bond Stability in presence of 1 mM Glutathione (GSH) ~70% of the conjugate remains intact after 7 days at 37°C.[12]The thioether bond shows good stability but is susceptible to some cleavage by competing thiols.
Post-conjugation Hydrolysis of Succinimide Ring (pH 8.5-9.0) Can be induced to form a more stable, ring-opened structure.[6]For applications requiring very high long-term stability, a post-conjugation hydrolysis step can be implemented.

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating Cholesterol-PEG-MAL 2000 using the thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., DSPC or HSPC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 6.8)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and Cholesterol-PEG-MAL 2000 in chloroform. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:Cholesterol-PEG-MAL 2000).

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the phase transition temperature of the primary phospholipid.

    • A thin, uniform lipid film should form on the wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Lipid Film Hydration:

    • Warm the hydration buffer (PBS, pH 6.8) to a temperature above the lipid phase transition temperature.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask by gentle rotation until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Liposome (B1194612) Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane multiple times (typically 10-20 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution.

    • The resulting liposome solution is now ready for conjugation.

Protocol 2: Conjugation of a Thiol-Containing Peptide to Maleimide Liposomes

This protocol details the covalent attachment of a cysteine-containing peptide to the surface of the prepared liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiol-containing peptide

  • Reaction buffer (PBS, pH 6.8-7.2)

  • Reducing agent (optional, e.g., TCEP)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Peptide Preparation (if necessary):

    • If the peptide exists as a dimer (with a disulfide bond), it must be reduced to expose the free thiol group.

    • Dissolve the peptide in the reaction buffer and add a 5-10 fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before conjugation.

  • Conjugation Reaction:

    • Add the thiol-containing peptide solution to the maleimide-functionalized liposome suspension. A molar ratio of 1.2:1 (peptide:Cholesterol-PEG-MAL 2000) is a good starting point, assuming approximately 50% of the maleimide groups are on the outer surface of the liposomes.

    • Flush the reaction vessel with an inert gas to minimize oxidation of the thiol groups.

    • Incubate the mixture with gentle stirring or rocking. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C.

  • Quenching of Unreacted Maleimide Groups (Optional):

    • To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to the reaction mixture to a final concentration of 1-2 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of Conjugated Liposomes:

    • Remove the unreacted peptide and quenching agent by dialysis, size exclusion chromatography (SEC), or tangential flow filtration.

    • For dialysis, use a membrane with a molecular weight cutoff (MWCO) that will retain the liposomes while allowing the smaller molecules to diffuse out (e.g., 100 kDa).

    • The purified, peptide-conjugated liposomes are now ready for use.

Protocol 3: Quantification of Conjugation Efficiency using Ellman's Assay

This protocol allows for the indirect quantification of maleimide groups on the liposome surface, which can be used to determine conjugation efficiency.

Materials:

  • Maleimide-functionalized liposomes

  • L-cysteine solution of known concentration

  • Ellman's reagent (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction of Maleimide with Excess Cysteine:

    • In a microcentrifuge tube, mix a known volume of the maleimide-liposome suspension with a known, excess amount of L-cysteine solution.

    • Incubate for 1 hour at room temperature to ensure all accessible maleimide groups have reacted with cysteine.

  • Quantification of Unreacted Cysteine:

    • Prepare a standard curve of L-cysteine using known concentrations.

    • In a 96-well plate, add the reaction mixture from step 1 to the phosphate buffer (pH 8.0).

    • Add Ellman's reagent to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Using the standard curve, determine the concentration of unreacted L-cysteine in the reaction mixture.

    • Subtract the amount of unreacted cysteine from the initial amount of cysteine added. The result is the amount of cysteine that reacted with the maleimide groups on the liposomes.

    • The conjugation efficiency can be calculated by comparing the amount of reacted peptide (determined by other methods like HPLC) to the amount of available maleimide groups.

Visualizations

Caption: Thioether bond formation via Michael addition.

Experimental_Workflow A 1. Lipid Film Formation (DSPC, Cholesterol, Chol-PEG-MAL) B 2. Hydration (Formation of MLVs) A->B Add Buffer C 3. Extrusion (Formation of LUVs) B->C Size Reduction D 4. Peptide Conjugation (Thiol-Maleimide Reaction) C->D Add Thiol-Peptide E 5. Purification (Dialysis or SEC) D->E Remove Unreacted Peptide F 6. Characterization (Size, Zeta, Conjugation Efficiency) E->F

Caption: Workflow for targeted liposome preparation.

Bond_Stability_Pathway A Thiosuccinimide Adduct (Initial Product) B Retro-Michael Reaction (Deconjugation) A->B Reversible (e.g., high [GSH]) C Succinimide Ring Hydrolysis (Stabilization) A->C Irreversible (promoted by pH 8.5-9) E Free Ligand + Maleimide Liposome B->E D Stable Ring-Opened Product C->D

Caption: Competing pathways for thioether bond stability.

References

Application Notes and Protocols for Cholesterol-PEG-MAL 2000 in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker technology connecting the antibody to the payload is critical for the stability, efficacy, and safety of the ADC. Cholesterol-PEG-MAL 2000 is a unique hetero-bifunctional linker that, while not typically used in traditional ADC formats, is instrumental in the development of antibody-targeted liposomal and nanoparticle drug delivery systems. These systems can be considered a sophisticated form of ADCs, where the antibody guides a carrier loaded with a therapeutic payload to the target cells.

The Cholesterol-PEG-MAL 2000 molecule possesses three key components:

  • A cholesterol anchor: This lipophilic moiety readily inserts into the lipid bilayer of liposomes and nanoparticles, providing a stable anchor for the linker.

  • A 2000 Da polyethylene (B3416737) glycol (PEG) spacer: This hydrophilic polymer chain extends from the surface of the nanocarrier, creating a "stealth" layer that helps to reduce immunogenicity and prolong circulation time by evading the mononuclear phagocyte system.[1][2]

  • A maleimide (B117702) group: This reactive group at the distal end of the PEG chain allows for the covalent conjugation of thiol-containing molecules, such as thiolated antibodies or antibody fragments, through a stable thioether bond.[3]

This application note provides a comprehensive overview of the use of Cholesterol-PEG-MAL 2000 in the development of antibody-targeted liposomal drug delivery systems, including detailed experimental protocols, data presentation, and visualizations of the underlying processes.

Data Presentation

The following tables summarize representative quantitative data from studies involving antibody-targeted liposomes, illustrating the impact of targeted delivery on key performance metrics.

Table 1: In Vitro Cytotoxicity of Antibody-Targeted Liposomal Doxorubicin (B1662922)

FormulationTarget Cell LineIC50 (µM)Reference
Free DoxorubicinKLN-205 (Lung Cancer)~1.5[4]
Non-targeted Liposomal DoxorubicinKLN-205 (Lung Cancer)~1.5[4]
Antibody-targeted Liposomal DoxorubicinKLN-205 (Lung Cancer)~0.1[4]
Free DoxorubicinRaji (B-cell Lymphoma)0.11[5][6]
Non-targeted Liposomal DoxorubicinRaji (B-cell Lymphoma)0.45 - 0.58[5][6]
Anti-CD74-targeted Liposomal DoxorubicinRaji (B-cell Lymphoma)0.13[5][6]

Table 2: In Vivo Efficacy of Anti-HER2-Targeted Liposomal Doxorubicin in a Breast Cancer Xenograft Model

Treatment Group (Dose)Tumor Volume ChangeSurvivalReference
SalineProgressive Growth-[7][8]
Free DoxorubicinModerate InhibitionImproved[7][8]
Non-targeted Liposomal DoxorubicinSignificant InhibitionSignificantly Improved[7][8]
Anti-HER2-targeted Liposomal DoxorubicinTumor Regression, CuresLong-term Survivors[7][8]

Table 3: Characterization of Antibody-Conjugated Liposomes

ParameterTypical ValueMethodReference
Liposome (B1194612) Size (unconjugated)90 - 110 nmDynamic Light Scattering (DLS)[9]
Liposome Size (conjugated)110 - 140 nmDynamic Light Scattering (DLS)[9]
Antibody Conjugation Efficiency50 - 80%Protein Assay (e.g., BCA)[10]
Number of Antibodies per Liposome20 - 200Fluorescence Quantification, SEC[9][11]
Drug Encapsulation Efficiency> 90%HPLC, Fluorescence Spectroscopy[12][13]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of antibody-targeted liposomes using Cholesterol-PEG-MAL 2000.

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating Cholesterol-PEG-MAL 2000.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000) Maleimide) or Cholesterol-PEG-MAL 2000

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., sterile PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC, cholesterol, and Cholesterol-PEG-MAL 2000 in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:Cholesterol-PEG-MAL 2000).

    • If encapsulating a lipophilic drug, add it to the lipid mixture at this stage.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Equilibrate an extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into the extruder.

    • Extrude the suspension 10-15 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs) of a uniform size.

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

Protocol 2: Antibody Thiolation and Conjugation to Liposomes

This protocol details the preparation of a thiolated antibody and its conjugation to the maleimide-functionalized liposomes.

Materials:

  • Monoclonal antibody (mAb) specific to the target antigen

  • Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate) and hydroxylamine

  • Maleimide-functionalized liposomes from Protocol 1

  • Conjugation buffer (e.g., PBS with 10 mM EDTA, pH 7.2-7.5, degassed)

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B) for purification

Procedure:

  • Antibody Thiolation (using Traut's Reagent):

    • Dissolve the antibody in the conjugation buffer.

    • Add a 20-fold molar excess of Traut's Reagent to the antibody solution.

    • Incubate for 1 hour at room temperature.

    • Remove excess Traut's Reagent by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Immediately add the thiolated antibody to the maleimide-functionalized liposomes at a desired molar ratio (e.g., 1 mg of antibody per 10 µmol of total lipid).

    • Incubate the reaction mixture for 4-16 hours at 4°C or 2 hours at room temperature with gentle stirring, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

  • Quenching:

    • Quench any unreacted maleimide groups by adding a 100-fold molar excess of the quenching reagent and incubating for 30 minutes.

  • Purification of Immunoliposomes:

    • Separate the antibody-conjugated liposomes (immunoliposomes) from unconjugated antibody and other reactants by size exclusion chromatography.

    • Collect the fractions containing the turbid liposome peak.

Protocol 3: Characterization of Immunoliposomes

This protocol describes methods to characterize the prepared immunoliposomes.

Methods:

  • Size and Zeta Potential: Analyze the hydrodynamic diameter and surface charge of the liposomes before and after antibody conjugation using Dynamic Light Scattering (DLS). An increase in size is indicative of successful conjugation.[9]

  • Antibody Conjugation Efficiency: Quantify the amount of protein conjugated to the liposomes using a protein assay (e.g., micro-BCA assay) after separating the immunoliposomes from free antibody. The efficiency is calculated as: (Amount of conjugated antibody / Initial amount of antibody) x 100%.[10]

  • Drug Encapsulation Efficiency: Determine the amount of encapsulated drug by lysing the liposomes (e.g., with a detergent like Triton X-100) and quantifying the drug concentration using a suitable method (e.g., HPLC or fluorescence spectroscopy). The efficiency is calculated as: (Amount of encapsulated drug / Initial amount of drug) x 100%.[12][13]

Protocol 4: In Vitro Cytotoxicity Assay

This protocol evaluates the target-specific cell-killing ability of the immunoliposomes.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Immunoliposomes, non-targeted liposomes, and free drug

  • 96-well plates

  • MTT or other cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the immunoliposomes, non-targeted liposomes, and free drug. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Viability Assessment: Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.[4]

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol assesses the anti-tumor efficacy of the immunoliposomes in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells (antigen-positive)

  • Immunoliposomes, non-targeted liposomes, free drug, and saline control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the tumor cells into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Dosing: Administer the different formulations (e.g., via intravenous injection) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Also, monitor the body weight and general health of the mice.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study.

  • Data Analysis: Plot the average tumor volume over time for each treatment group. Analyze the statistical significance of the differences between the groups.[7][8]

Visualization of Workflows and Pathways

Experimental Workflow for Immunoliposome Preparation

G cluster_0 Liposome Preparation cluster_1 Antibody Preparation cluster_2 Conjugation & Purification Lipid Film Hydration Lipid Film Hydration Extrusion Extrusion Lipid Film Hydration->Extrusion MLVs Purification Purification Extrusion->Purification LUVs Maleimide Liposomes Maleimide Liposomes Purification->Maleimide Liposomes Conjugation Conjugation Maleimide Liposomes->Conjugation Antibody Antibody Thiolation Thiolation Antibody->Thiolation Thiolated Antibody Thiolated Antibody Thiolation->Thiolated Antibody Thiolated Antibody->Conjugation Quenching Quenching Conjugation->Quenching Final Purification Final Purification Quenching->Final Purification Immunoliposome Immunoliposome Final Purification->Immunoliposome G cluster_0 Cellular Internalization cluster_1 Drug Release and Action Immunoliposome Immunoliposome Binding Binding Immunoliposome->Binding Targets Antigen Target Cell Target Cell Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosomal Fusion Lysosomal Fusion Endosome->Lysosomal Fusion Drug Release Drug Release Lysosomal Fusion->Drug Release Target Interaction Target Interaction Drug Release->Target Interaction e.g., DNA, Microtubules Apoptosis Apoptosis Target Interaction->Apoptosis G Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation Notch Pathway Activation Notch Pathway Activation Doxorubicin->Notch Pathway Activation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase p53 Activation->Bax/Bcl-2 Ratio Increase Mitochondrial Pathway Mitochondrial Pathway Bax/Bcl-2 Ratio Increase->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Notch Pathway Activation->Apoptosis G Paclitaxel (B517696) Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization PI3K/AKT/mTOR Inhibition PI3K/AKT/mTOR Inhibition Paclitaxel->PI3K/AKT/mTOR Inhibition MAPK Activation MAPK Activation Paclitaxel->MAPK Activation Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptotic Signal Apoptotic Signal Mitotic Arrest (G2/M)->Apoptotic Signal Bcl-2 Phosphorylation (inactivation) Bcl-2 Phosphorylation (inactivation) Apoptotic Signal->Bcl-2 Phosphorylation (inactivation) Caspase Activation Caspase Activation Bcl-2 Phosphorylation (inactivation)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis PI3K/AKT/mTOR Inhibition->Apoptosis MAPK Activation->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency of Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conjugation efficiency of Cholesterol-PEG-MAL 2000. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Cholesterol-PEG-MAL 2000 to a thiol-containing molecule?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this window, the reaction is highly specific for sulfhydryl groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

  • Below pH 6.5: The reaction rate significantly decreases due to the protonation of the thiol group, reducing its nucleophilicity.

  • Above pH 7.5: The reaction loses its specificity, and competitive side reactions with primary amines (e.g., lysine (B10760008) residues) can occur.[1] Furthermore, the rate of maleimide (B117702) hydrolysis increases significantly at higher pH, leading to an inactive reagent.[1][3]

Q2: My Cholesterol-PEG-MAL 2000 reagent may have degraded. How can I check its activity and how should it be stored?

Proper storage and handling are critical for maintaining the reactivity of Cholesterol-PEG-MAL 2000. The maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation.

Storage:

  • Solid Form: Store as a powder at -20°C, protected from moisture and light.[4][5]

  • In Solution: If solution storage is necessary, use a dry, water-miscible, and biocompatible solvent such as DMSO or DMF and store at -20°C or -80°C for short periods.[1] It is highly recommended to prepare aqueous solutions of the maleimide reagent immediately before use.[1]

Activity Check: The activity of the maleimide group can be indirectly assessed by quantifying the number of free thiols in your target molecule before and after the conjugation reaction using Ellman's reagent (DTNB). A significant decrease in free thiols indicates a successful reaction.

Q3: What molar ratio of Cholesterol-PEG-MAL 2000 to my thiol-containing molecule should I use?

The optimal molar ratio can vary depending on the specific reactants and their concentrations. However, a molar excess of the maleimide reagent is generally used to drive the reaction to completion.

  • Starting Point: A 10 to 20-fold molar excess of Cholesterol-PEG-MAL 2000 over the thiol-containing molecule is a common starting point for labeling proteins and other biomolecules.[6]

  • Optimization: For smaller molecules like peptides or for nanoparticle functionalization, the optimal ratio may be lower. For example, studies have shown optimal maleimide to thiol ratios of 2:1 for the peptide cRGDfK and 5:1 for a nanobody.[7][8][9] It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific application.

Q4: I am seeing low to no conjugation. What are the most common causes?

Several factors can lead to poor conjugation efficiency. A systematic troubleshooting approach is recommended.

  • Inactive Maleimide: The maleimide group may have hydrolyzed due to improper storage or handling. Always use freshly prepared aqueous solutions.

  • Inactive Thiol Groups: The thiol groups on your target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.

  • Suboptimal Reaction Conditions: The pH of the reaction buffer may be outside the optimal range of 6.5-7.5.

  • Incorrect Molar Ratio: The concentration of one or both reactants may be too low, or the molar ratio may not be optimal.

  • Steric Hindrance: The PEG chain or the cholesterol moiety may sterically hinder the maleimide group from accessing the thiol group on a bulky molecule.[10]

  • Presence of Interfering Substances: The reaction buffer may contain thiol-containing compounds (e.g., DTT, beta-mercaptoethanol) or primary amines (e.g., Tris buffer at pH > 7.5) that compete with the target molecule for the maleimide.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low conjugation efficiency.

Problem Possible Cause Recommended Solution
Low or No Conjugate Detected Hydrolysis of Cholesterol-PEG-MAL Ensure the reagent was stored correctly at -20°C under dry conditions.[4][5] Prepare aqueous solutions of the maleimide linker immediately before use.[1] Verify the reaction buffer pH is within the 6.5-7.5 range.[1][2]
Oxidation of Thiol Groups Degas all buffers to remove dissolved oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If your molecule contains disulfide bonds, reduce them using a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[6]
Incorrect Buffer Composition Use non-nucleophilic buffers such as Phosphate Buffered Saline (PBS) or HEPES.[6] Avoid buffers containing primary amines (e.g., Tris) if the pH is above 7.5, and ensure the buffer is free of any thiol-containing additives.[6]
Suboptimal Molar Ratio Quantify the concentration of free thiols in your sample before the reaction. Perform a titration experiment with varying molar ratios of Cholesterol-PEG-MAL to your thiol-containing molecule (e.g., 2:1, 5:1, 10:1, 20:1) to find the optimal ratio.[6]
Heterogeneous Product or Multiple Peaks in Analysis Side Reactions with Amines Maintain the reaction pH between 6.5 and 7.5 to ensure specificity for thiols.[1]
Maleimide Hydrolysis during Reaction Perform the reaction at the lower end of the optimal pH range (6.5-7.0) to minimize hydrolysis over the reaction time.
Steric Hindrance If conjugating to a large molecule, consider using a Cholesterol-PEG-MAL with a longer PEG chain to increase the distance between the cholesterol anchor and the reactive maleimide group.
Product Instability (Loss of Conjugate) Retro-Michael Reaction The thioether bond formed can be reversible under certain conditions, especially in the presence of other thiols. After the initial conjugation, consider raising the pH to >8.5 to promote hydrolysis of the succinimide (B58015) ring, which forms a more stable, irreversible linkage. However, this must be done after the initial conjugation is complete and excess maleimide has been removed.

Quantitative Data Summary

Table 1: Influence of pH on Thiol-Maleimide Reaction and Maleimide Stability

pHReaction with ThiolsReaction with AminesMaleimide HydrolysisRecommendation
< 6.5SlowNegligibleVery SlowSuboptimal for conjugation due to slow reaction rate.
6.5 - 7.5Fast and SpecificNegligibleSlow to ModerateOptimal range for specific and efficient conjugation. [1][2]
> 7.5FastCompetitiveFastNot recommended due to loss of specificity and rapid reagent degradation.[1]

Table 2: Starting Molar Ratios for Cholesterol-PEG-MAL Conjugation

Target Molecule TypeSuggested Starting Molar Ratio (Maleimide:Thiol)Reported Efficiency (Example)Reference
Small Peptide (e.g., cRGDfK)2:1 to 5:184 ± 4% at 2:1 ratio[7][8][9]
Nanobody5:1 to 10:158 ± 12% at 5:1 ratio[7][9]
Larger Proteins10:1 to 20:1Varies with protein[6]

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent

This protocol allows for the determination of the free sulfhydryl group concentration in your sample before and after the conjugation reaction.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[11]

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[11]

  • Prepare Cysteine Standards:

    • Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.[11]

    • Perform serial dilutions to create a standard curve (e.g., 1.5, 1.25, 1.0, 0.75, 0.5, 0.25, 0 mM).[11]

  • Sample Preparation: Dilute your thiol-containing sample in the Reaction Buffer to a concentration within the range of the standard curve.

  • Reaction:

    • In a 96-well plate or cuvettes, add 50 µL of the Ellman's Reagent Solution to 250 µL of each standard and sample.[11]

    • Mix well and incubate at room temperature for 15 minutes.[11]

  • Measurement: Measure the absorbance at 412 nm.[11]

  • Calculation:

    • Subtract the absorbance of the blank (0 mM cysteine) from all readings.

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the concentration of thiols in your sample from the standard curve. The molar extinction coefficient of TNB²⁻ (the chromophore produced) is 14,150 M⁻¹cm⁻¹.[11]

Protocol 2: General Procedure for Cholesterol-PEG-MAL 2000 Conjugation

This protocol provides a general workflow for conjugating Cholesterol-PEG-MAL 2000 to a thiol-containing biomolecule.

Materials:

  • Cholesterol-PEG-MAL 2000

  • Thiol-containing molecule (e.g., protein, peptide)

  • Conjugation Buffer: Degassed PBS or HEPES, pH 7.0-7.5

  • Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve your biomolecule in the degassed conjugation buffer.

    • (Optional) If your molecule contains disulfide bonds, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.

  • Preparation of Cholesterol-PEG-MAL 2000 Solution:

    • Allow the solid Cholesterol-PEG-MAL 2000 to warm to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the Cholesterol-PEG-MAL 2000 in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the Cholesterol-PEG-MAL 2000 stock solution to the solution of your thiol-containing molecule to achieve the desired molar excess (refer to Table 2 for starting points).

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing. Protect from light.

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the conjugate to remove unreacted Cholesterol-PEG-MAL 2000, quenching reagent, and other byproducts. Size-exclusion chromatography (SEC) or dialysis are common methods.

  • Characterization:

    • Analyze the purified conjugate to confirm successful conjugation and determine the efficiency. Techniques such as SDS-PAGE (for proteins, showing a molecular weight shift), mass spectrometry, and HPLC can be used.

Visualizations

Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product Cholesterol_PEG_MAL Cholesterol-PEG-MAL 2000 (Maleimide group) Reaction_Step Michael Addition pH 6.5 - 7.5 Cholesterol_PEG_MAL->Reaction_Step Thiol_Molecule Thiol-containing Molecule (-SH) Thiol_Molecule->Reaction_Step Conjugate Stable Thioether Bond (Cholesterol-PEG-S-Molecule) Reaction_Step->Conjugate

Caption: Chemical reaction pathway for Thiol-Maleimide Conjugation.

Conjugation_Workflow Start Start Prepare_Thiol 1. Prepare Thiol-Molecule (Reduce disulfides with TCEP if needed) Start->Prepare_Thiol Quantify_Thiol_Initial 2. Quantify Free Thiols (Ellman's Assay) Prepare_Thiol->Quantify_Thiol_Initial Prepare_PEG 3. Prepare Cholesterol-PEG-MAL (Freshly dissolve in DMSO/DMF) Quantify_Thiol_Initial->Prepare_PEG Conjugation 4. Conjugation Reaction (pH 6.5-7.5, RT for 2h or 4°C overnight) Prepare_PEG->Conjugation Quench 5. Quench Reaction (e.g., L-cysteine) Conjugation->Quench Purify 6. Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize 7. Characterize Product (SDS-PAGE, MS, HPLC) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for Cholesterol-PEG-MAL 2000 conjugation.

Troubleshooting_Tree Start Low Conjugation Efficiency Check_Reagents Are reagents active? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Hydrolyzed_MAL Use fresh Cholesterol-PEG-MAL Check_Reagents->Hydrolyzed_MAL No Oxidized_Thiol Reduce thiols (TCEP) & degas buffer Check_Reagents->Oxidized_Thiol No Check_Stoichiometry Is molar ratio correct? Check_Conditions->Check_Stoichiometry Yes Incorrect_pH Adjust pH to 6.5-7.5 Check_Conditions->Incorrect_pH No Interfering_Buffer Use non-amine, thiol-free buffer Check_Conditions->Interfering_Buffer No Optimize_Ratio Perform molar ratio titration Check_Stoichiometry->Optimize_Ratio No Successful_Conjugation Conjugation should be successful Check_Stoichiometry->Successful_Conjugation Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Optimizing Cholesterol-PEG-MAL 2000 Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the thiol-maleimide conjugation reaction with Cholesterol-PEG-MAL 2000. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful and efficient conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Cholesterol-PEG-MAL 2000 thiol reaction?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5 [1][2][3][4][5][6]. This range provides the best balance between the reactivity of the thiol group and the stability of the maleimide (B117702) group[6].

Q2: Why is the reaction pH so critical?

The pH is the most critical factor in this conjugation for two main reasons:

  • Thiol Reactivity: For the reaction to proceed, the thiol group (-SH) must be in its deprotonated, nucleophilic thiolate anion form (-S⁻)[2][5]. As the pH increases, the concentration of the reactive thiolate anion increases, leading to a faster reaction rate[5][6]. Below pH 6.5, the reaction rate slows down significantly because the thiol group remains mostly protonated[2][5].

  • Maleimide Stability and Selectivity: At pH values above 7.5, the maleimide group becomes unstable and susceptible to hydrolysis, a reaction with water that opens the maleimide ring and renders it unreactive towards thiols[1][2][6][7]. Additionally, above pH 7.5, the maleimide loses its high selectivity for thiols and can begin to react with primary amines, such as the side chains of lysine (B10760008) residues, leading to unwanted side products[1][2][5]. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines[3][4].

Q3: What is maleimide hydrolysis and how can I prevent it?

Maleimide hydrolysis is a chemical reaction where water attacks the maleimide ring, forming an unreactive maleamic acid derivative[2]. This is a primary cause of low or failed conjugation efficiency[2]. The rate of hydrolysis increases significantly with pH, especially above 7.5[2].

To prevent premature hydrolysis:

  • Prepare Fresh Solutions: Always prepare aqueous solutions of Cholesterol-PEG-MAL 2000 immediately before use[2][3].

  • Proper Storage: For storage, dissolve the maleimide reagent in a dry, water-miscible (anhydrous) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)[1][2][3]. Store these stock solutions in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles[2].

Q4: What are the best buffers to use for this reaction?

Use non-nucleophilic buffers to avoid interference with the reaction. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)[4][5]

  • HEPES[3]

  • Bicarbonate buffers[3]

Avoid buffers that contain primary amines (e.g., Tris) or other thiols, as they can compete with the desired reaction[3].

Q5: My Cholesterol-PEG-MAL 2000 is not dissolving in my aqueous buffer. What should I do?

Poor aqueous solubility is common for maleimide reagents[3]. The recommended procedure is to first dissolve the Cholesterol-PEG-MAL 2000 in a minimal amount of a dry, water-miscible organic solvent such as anhydrous DMSO or DMF to create a concentrated stock solution[3][8]. This stock solution can then be added to the aqueous solution of your thiol-containing molecule. It is important to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10% v/v) to prevent denaturation of biomolecules[3].

Data Presentation

Table 1: Effect of pH on Thiol-Maleimide Conjugation
pH RangeThiol ReactivityMaleimide Stability & SelectivityKey Considerations
< 6.5 LowHigh stabilityReaction rate is significantly slow due to low concentration of reactive thiolate anions[2][5].
6.5 - 7.5 Optimal Optimal Recommended range. Balances efficient thiol reaction with high maleimide stability and selectivity for thiols over amines[1][2][3][6].
> 7.5 HighLow stability & selectivityRisk of rapid maleimide hydrolysis, rendering it inactive[2][6][7]. Increased rate of competing side reactions with amines (e.g., lysines)[1][5].
8.5 - 9.0 HighVery LowThis range can be used after the initial conjugation is complete to intentionally hydrolyze the resulting thiosuccinimide ring, which can create a more stable, irreversible linkage and prevent the retro-Michael reaction[6].

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

  • Potential Cause 1: Incorrect pH

    • Solution: The pH of your reaction buffer is outside the optimal 6.5-7.5 range. Use a calibrated pH meter to verify and adjust the buffer pH before starting the reaction[4].

  • Potential Cause 2: Inactive (Hydrolyzed) Maleimide Reagent

    • Solution: Your Cholesterol-PEG-MAL 2000 may have hydrolyzed due to moisture or prolonged storage in an aqueous solution. Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO immediately before use[4]. Store the dry powder and DMSO stock solutions protected from moisture at -20°C[2].

  • Potential Cause 3: Oxidized Thiols

    • Solution: Thiol groups can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides[8]. If your molecule contains disulfide bonds, they must be reduced to free thiols (-SH) using a reducing agent like TCEP[3][4]. To prevent re-oxidation, degas all buffers to remove dissolved oxygen and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon)[3][4]. Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation[4].

  • Potential Cause 4: Insufficient Molar Excess of Maleimide

    • Solution: The reaction may require a higher concentration of the maleimide reagent to drive it to completion. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point that can be optimized for your specific system[3].

Problem: Reaction shows initial success, but the conjugate is unstable.

  • Potential Cause: Retro-Michael Reaction

    • Solution: The thiosuccinimide bond formed can sometimes undergo a retro-Michael reaction, leading to deconjugation[1]. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed after the conjugation and purification steps. This is achieved by incubating the conjugate in a buffer at a slightly basic pH (e.g., pH 8.5-9.0), which opens the ring and makes the linkage irreversible[2][6].

Experimental Protocols

Detailed Protocol for Cholesterol-PEG-MAL 2000 Thiol Conjugation

This protocol provides a general framework. Optimal conditions, such as molar ratios and incubation times, may need to be determined empirically for each specific application.

  • Preparation of Thiol-Containing Molecule: a. Dissolve your thiol-containing protein, peptide, or other molecule in a degassed conjugation buffer (e.g., PBS, HEPES) at a pH between 6.5 and 7.5[9]. b. (If necessary) Reduction of Disulfide Bonds: If your molecule contains disulfide bonds, add a 10-20 fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine). Incubate at room temperature for 30-60 minutes[4]. Note: If using DTT, it must be removed by dialysis or size-exclusion chromatography before adding the maleimide reagent[3].

  • Preparation of Cholesterol-PEG-MAL 2000 Solution: a. Allow the vial of Cholesterol-PEG-MAL 2000 powder to equilibrate to room temperature before opening to prevent moisture condensation[2]. b. Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the powder in anhydrous DMSO[2]. Vortex until fully dissolved.

  • Conjugation Reaction: a. Add the Cholesterol-PEG-MAL 2000 stock solution to the solution of the thiol-containing molecule. A starting point is a 10- to 20-fold molar excess of maleimide[3]. Ensure the final DMSO concentration remains below 10%. b. Gently mix the reaction solution. To prevent oxidation, you can flush the headspace of the reaction vial with an inert gas (e.g., nitrogen or argon) before sealing[10]. c. Incubate the reaction, protected from light. Typical incubation is 1-4 hours at room temperature or overnight at 4°C[3][9].

  • Quenching the Reaction (Optional): a. To stop the reaction and cap any unreacted maleimide groups, you can add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM[3].

  • Purification of the Conjugate: a. Remove unreacted Cholesterol-PEG-MAL 2000 and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF)[3].

  • Stabilization of the Conjugate (Optional): a. To prevent potential deconjugation via the retro-Michael reaction, the purified conjugate can be incubated in a buffer at pH 8.5-9.0 for approximately 2 hours to promote hydrolysis of the thiosuccinimide ring, creating a permanently stable bond[6].

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Downstream Processing prep_thiol Prepare Thiol Molecule in Degassed Buffer (pH 6.5-7.5) reduce Reduce Disulfides with TCEP (if needed) prep_thiol->reduce 30-60 min at RT react Combine Reagents (10-20x Molar Excess of Maleimide) reduce->react prep_mal Prepare Fresh Stock of Cholesterol-PEG-MAL in Anhydrous DMSO prep_mal->react incubate Incubate (1-4h at RT or Overnight at 4°C) Protect from Light react->incubate quench Quench Reaction (Optional, e.g., L-Cysteine) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify stabilize Stabilize Linkage (Optional) (Incubate at pH 8.5-9.0) purify->stabilize final Final Conjugate stabilize->final ph_optimization_logic cluster_outcomes Reaction Outcomes ph_low pH < 6.5 outcome_low Very Slow Reaction Rate (Protonated Thiol -SH) ph_low->outcome_low ph_opt pH 6.5 - 7.5 outcome_opt Optimal Conjugation (High Yield & Specificity) ph_opt->outcome_opt ph_high pH > 7.5 outcome_high Side Reactions Occur: - Maleimide Hydrolysis (Inactive) - Reaction with Amines ph_high->outcome_high reaction_mechanism cluster_main Optimal Pathway (pH 6.5-7.5) cluster_side Side Reaction (pH > 7.5) thiol R-SH (Thiol) plus1 + mal Chol-PEG-MAL (Maleimide) product Chol-PEG-S-R (Stable Thioether Conjugate) mal->product Michael Addition mal_side Chol-PEG-MAL (Maleimide) water + H₂O hydrolyzed Chol-PEG-Maleamic Acid (Inactive) mal_side->hydrolyzed Hydrolysis

References

Preventing hydrolysis of Cholesterol-PEG-MAL 2000 in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesterol-PEG-MAL 2000. The focus is on preventing the hydrolysis of the maleimide (B117702) group in aqueous solutions to ensure successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is Cholesterol-PEG-MAL 2000 and what is its primary application?

Cholesterol-PEG-MAL 2000 is a lipid-polyethylene glycol (PEG) conjugate. It consists of a hydrophobic cholesterol anchor, a hydrophilic PEG spacer (with a molecular weight of 2000 Da), and a reactive maleimide (MAL) group at the end of the PEG chain.[1][2][3][4][5] This structure allows it to be incorporated into lipid-based nanoparticles, such as liposomes, with the maleimide group exposed on the surface. The primary application is in drug delivery, where the maleimide group is used to covalently attach thiol-containing molecules, such as peptides, proteins, or antibodies, to the surface of nanoparticles for targeted drug delivery.[2][3][4]

Q2: What is maleimide hydrolysis and why is it a concern?

Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[6][7] This is a significant issue because the resulting open-ring structure can no longer react with thiol groups, thus preventing the intended conjugation with your target molecule.[6] The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly under neutral to alkaline conditions.[8]

Q3: What is the optimal pH for working with Cholesterol-PEG-MAL 2000 in an aqueous solution?

The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[4][7] Within this range, the reaction with thiols is rapid and selective.[4] Below pH 6.5, the reaction rate slows down. Above pH 7.5, the rate of maleimide hydrolysis increases, and the maleimide group can also start to react with amines.[4]

Q4: How should I store Cholesterol-PEG-MAL 2000?

For long-term stability, Cholesterol-PEG-MAL 2000 should be stored as a solid at -20°C, protected from light and moisture.[1][5][9] If you need to prepare a stock solution, it is highly recommended to dissolve it in a dry, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and store it at -20°C.[7] Aqueous solutions of maleimides are not recommended for long-term storage due to the high risk of hydrolysis.[7]

Troubleshooting Guides

Problem 1: Low or no conjugation efficiency with my thiol-containing molecule.

  • Possible Cause 1: Hydrolysis of the maleimide group.

    • Solution: Prepare fresh aqueous solutions of Cholesterol-PEG-MAL 2000 immediately before your conjugation experiment.[7] Avoid storing it in aqueous buffers for extended periods. Ensure the pH of your reaction buffer is maintained between 6.5 and 7.5.[7]

  • Possible Cause 2: Oxidized thiols in your target molecule.

    • Solution: The thiol (sulfhydryl) groups in your molecule may have formed disulfide bonds, which are unreactive with maleimides. Before the conjugation reaction, treat your molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT (dithiothreitol) because it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.

  • Possible Cause 3: Incorrect molar ratio of reactants.

    • Solution: For efficient conjugation, a molar excess of the maleimide reagent is often used. A 10- to 20-fold molar excess of PEG-Maleimide over the thiol-containing material is a common starting point.[2]

Problem 2: My conjugated product is unstable and shows loss of the attached molecule over time.

  • Possible Cause: Retro-Michael reaction.

    • Solution: The bond formed between a maleimide and a thiol (a thiosuccinimide linkage) can be reversible through a process called a retro-Michael reaction. This can lead to the exchange of the conjugated molecule with other thiols present in the solution (e.g., glutathione (B108866) in a biological sample). To create a stable, irreversible bond, you can intentionally hydrolyze the thiosuccinimide ring after the conjugation is complete. This is achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a few hours.[6] The resulting ring-opened structure is very stable.[6]

Quantitative Data

ParameterConditionResultReference
Maleimide Activity DSPE-PEG2000-Mal solution at pH 7.0, 24 hours100% ± 0.6% activity retained[6]
Maleimide Activity DSPE-PEG2000-Mal solution at pH 9.5, 5 hours18% ± 0.8% activity retained[6]
Maleimide Activity DSPE-PEG2000-Mal solution at pH 9.5, 24 hours26% ± 4.5% activity retained[6]
Maleimide Activity on Liposomes (Pre-insertion method) After liposome (B1194612) formation63% active maleimide groups
Maleimide Activity on Liposomes (Pre-insertion method) After purification32% active maleimide groups
Maleimide Activity on Liposomes (Post-insertion method) After micelle formation76% active maleimide groups

Experimental Protocols

Protocol 1: Preparation of Cholesterol-PEG-MAL 2000 Stock Solution

  • Materials:

    • Cholesterol-PEG-MAL 2000 (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure: a. Allow the vial of Cholesterol-PEG-MAL 2000 to warm to room temperature before opening to prevent moisture condensation. b. Under a dry atmosphere (e.g., in a glove box or with a stream of dry nitrogen), add the required volume of anhydrous DMSO to the solid to achieve the desired stock solution concentration (e.g., 10 mg/mL). c. Vortex briefly to ensure the solid is completely dissolved. d. Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: General Thiol-Maleimide Conjugation

  • Materials:

    • Cholesterol-PEG-MAL 2000 stock solution in anhydrous DMSO.

    • Thiol-containing molecule (e.g., peptide, protein).

    • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed.

    • (Optional) TCEP solution for reducing disulfide bonds.

    • Quenching solution: A solution of a small molecule thiol like L-cysteine or 2-mercaptoethanol.

  • Procedure: a. Preparation of the Thiol-Containing Molecule: i. Dissolve your thiol-containing molecule in the degassed conjugation buffer. ii. (Optional) If your molecule contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes. b. Conjugation Reaction: i. Immediately before the reaction, dilute the Cholesterol-PEG-MAL 2000 stock solution to the desired concentration in the conjugation buffer. ii. Add the Cholesterol-PEG-MAL 2000 solution to the solution of your thiol-containing molecule. A 10-20 fold molar excess of maleimide is recommended.[2] iii. Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light. c. Quenching the Reaction: i. Add an excess of the quenching solution to react with any unreacted maleimide groups. d. Purification: i. Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents.

Visualizations

Hydrolysis_Mechanism Chol_PEG_MAL Cholesterol-PEG-Maleimide (Reactive) Hydrolyzed_Product Cholesterol-PEG-Maleamic Acid (Unreactive) Chol_PEG_MAL->Hydrolyzed_Product Hydrolysis (pH > 7.5) Water H₂O Water->Hydrolyzed_Product

Caption: Mechanism of Maleimide Hydrolysis.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Prepare Thiol-Molecule Prepare Thiol-Molecule Conjugation Conjugation Prepare Thiol-Molecule->Conjugation Prepare Chol-PEG-MAL Prepare Chol-PEG-MAL Prepare Chol-PEG-MAL->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification Stability (Optional Hydrolysis) Stability (Optional Hydrolysis) Purification->Stability (Optional Hydrolysis)

Caption: Experimental Workflow for Thiol-Maleimide Conjugation.

Decision_Tree Start Low Conjugation Yield? Check_pH Is pH 6.5-7.5? Start->Check_pH Yes Adjust_pH Adjust pH Start->Adjust_pH No Check_Freshness Fresh Aqueous Solution? Check_pH->Check_Freshness Yes Check_pH->Adjust_pH No Check_Thiols Reduced Thiols? Check_Freshness->Check_Thiols Yes Prepare_Fresh Prepare Fresh Solution Check_Freshness->Prepare_Fresh No Reduce_Thiols Use TCEP Check_Thiols->Reduce_Thiols No Success Successful Conjugation Check_Thiols->Success Yes Adjust_pH->Check_pH Prepare_Fresh->Check_Thiols Reduce_Thiols->Success

Caption: Troubleshooting Logic for Low Conjugation Yield.

References

How to improve the stability of Cholesterol-PEG-MAL 2000 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesterol-PEG-MAL 2000 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these conjugates and to troubleshoot common issues encountered during their use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Cholesterol-PEG-MAL 2000 and what are its primary applications?

Cholesterol-PEG-MAL 2000 is a self-assembling amphiphilic molecule consisting of a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of 2000 Da, and a reactive maleimide (B117702) (MAL) group at the terminus of the PEG chain.[1][2][3][4] It is primarily used in drug delivery systems, such as liposomes and nanoparticles, to improve the circulation time of encapsulated drugs.[3][4] The maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides or antibodies, to the surface of these delivery vehicles for targeted delivery.[1]

Q2: What are the main stability concerns for Cholesterol-PEG-MAL 2000 conjugates?

The primary stability concerns revolve around the maleimide group and the subsequently formed thioether bond:

  • Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, particularly in aqueous solutions. This reaction opens the maleimide ring to form a non-reactive maleamic acid derivative, which can no longer react with thiol groups. This is a significant concern as it leads to inefficient conjugation.[5]

  • Retro-Michael Reaction of the Thioether Bond: The thioether bond formed between the maleimide and a thiol group can be reversible through a retro-Michael reaction. This is especially prevalent in the presence of other thiols, such as glutathione, which is abundant in biological systems. This can lead to the deconjugation of the targeting ligand from the delivery vehicle.[5]

  • Aggregation: The hydrophobic nature of the cholesterol anchor can lead to aggregation of the conjugates, especially at high concentrations or under suboptimal buffer conditions.

Q3: How should I properly store Cholesterol-PEG-MAL 2000 to maintain its stability?

To ensure the stability of the maleimide group, Cholesterol-PEG-MAL 2000 should be stored as a powder at -20°C, protected from light and moisture.[4] Avoid frequent freeze-thaw cycles. If you need to prepare a stock solution, it is best to do so in a dry, aprotic solvent like DMSO or DMF and use it immediately. Aqueous solutions of maleimide-containing reagents are not recommended for long-term storage due to hydrolysis.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency

Symptom: You observe a low yield of your final conjugated product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Hydrolysis of Maleimide Prepare aqueous solutions of Cholesterol-PEG-MAL 2000 immediately before use. Ensure the pH of your reaction buffer is within the optimal range of 6.5-7.5.[6]
Incorrect Molar Ratio Use a molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion, especially if the thiol concentration is low.[6]
Presence of Competing Thiols Ensure your buffers are free of extraneous reducing agents or other thiol-containing compounds.
Inactive Thiol on Ligand Confirm that the thiol group on your peptide or antibody is accessible and in its reduced form. If necessary, perform a reduction step prior to conjugation.
Issue 2: Instability of the Final Conjugate (Deconjugation)

Symptom: You observe a loss of the conjugated ligand over time, especially in biological media.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Retro-Michael Reaction After conjugation, consider promoting the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid derivative. This can be achieved by a brief incubation at a slightly alkaline pH (e.g., pH 8.5-9.0), but this needs to be carefully optimized to avoid degradation of other components.[7]
Thiol Exchange with Media Components For in vitro assays, minimize the concentration of free thiols in your media if possible. For in vivo applications, consider using "self-hydrolyzing" maleimides which are designed to rapidly hydrolyze after conjugation to form a stable bond.[5]
Issue 3: Aggregation of Conjugates

Symptom: You observe turbidity, precipitation, or the formation of high molecular weight species in your conjugate solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Hydrophobic Interactions Work at lower concentrations of the conjugate. Ensure the PEG chain is sufficiently long to provide adequate hydrophilicity. The 2000 Da PEG chain is generally good for this purpose.
Suboptimal Buffer Conditions Screen different buffers and pH values to find conditions that minimize aggregation. The addition of excipients like sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., Polysorbate 20) can sometimes help.

Quantitative Data on Stability

The stability of maleimide-thiol conjugates is highly dependent on the specific N-substituent on the maleimide and the pKa of the thiol. The following tables provide representative data from studies on various maleimide conjugates, which can serve as a guide for understanding the stability of Cholesterol-PEG-MAL 2000 conjugates.

Table 1: Half-life of Thioether Bond in the Presence of Glutathione

This table illustrates the impact of the N-substituent on the maleimide on the stability of the resulting thioether bond in the presence of a competing thiol.

N-Substituent on MaleimideThiol ConjugatedHalf-life of Conversion (hours)
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)18
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)3.1
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)Not specified, but higher ring-opening
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC)258

Data adapted from studies on model maleimide conjugates. The exact values for Cholesterol-PEG-MAL 2000 may vary.[8][9]

Table 2: Half-life of Thiosuccinimide Ring Hydrolysis

This table shows the effect of the N-substituent on the rate of the stabilizing hydrolysis reaction of the thiosuccinimide ring.

N-Substituent on MaleimideType of SubstituentHydrolysis Half-life (hours) at pH 7.4, 37°C
N-alkylStandard~210
N-arylElectron-withdrawing (Resonance)1.5
N-fluorophenylStronger Electron-withdrawing0.7

Data adapted from studies on model maleimide conjugates. The exact values for Cholesterol-PEG-MAL 2000 may vary.[6][10]

Experimental Protocols

Protocol 1: Quantification of Maleimide Groups using Ellman's Assay (Indirect Method)

This protocol allows for the quantification of unreacted maleimide groups by reacting them with a known excess of a thiol (L-cysteine) and then quantifying the remaining thiol using Ellman's reagent (DTNB).

Materials:

  • Cholesterol-PEG-MAL 2000 sample

  • L-cysteine hydrochloride monohydrate

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Spectrophotometer

Procedure:

  • Prepare Cysteine Standards: Prepare a series of L-cysteine standards (e.g., 0.1 mM to 1.5 mM) in the Reaction Buffer.

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • React Maleimide with Excess Cysteine:

    • Dissolve your Cholesterol-PEG-MAL 2000 sample in the Reaction Buffer.

    • To a known volume of your sample, add a known excess of L-cysteine solution.

    • Incubate at room temperature for 30 minutes to allow the maleimide-thiol reaction to go to completion.

  • Quantify Remaining Cysteine:

    • In a 96-well plate or cuvettes, add 50 µL of Ellman's Reagent Solution to each standard and your reaction samples.

    • Add your cysteine standards and the reacted samples to the wells/cuvettes.

    • Incubate at room temperature for 15 minutes.

  • Measure Absorbance: Measure the absorbance at 412 nm.

  • Calculate Maleimide Concentration:

    • Generate a standard curve from your cysteine standards.

    • Determine the concentration of unreacted cysteine in your samples from the standard curve.

    • The amount of maleimide is the initial amount of cysteine minus the amount of unreacted cysteine.

Protocol 2: Assessment of Conjugate Stability by RP-HPLC

This protocol provides a framework for monitoring the stability of your Cholesterol-PEG-MAL 2000 conjugate over time, for example, in the presence of a competing thiol.

Materials:

  • Purified Cholesterol-PEG-MAL 2000 conjugate

  • Incubation Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

  • Competing Thiol (optional): e.g., Glutathione (GSH)

  • Quenching Solution: e.g., 10% Trifluoroacetic acid (TFA) in water

  • RP-HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Prepare a solution of your conjugate at a known concentration (e.g., 1 mg/mL) in the Incubation Buffer. If performing a thiol challenge, add GSH to a final concentration of 1-10 mM.

  • Incubation: Incubate the sample at 37°C.

  • Time-Point Collection: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately stop the reaction by adding the Quenching Solution to the aliquot to a final concentration of 1% TFA. Store quenched samples at 4°C until analysis.

  • RP-HPLC Analysis:

    • Inject the quenched sample onto the RP-HPLC system.

    • Use a suitable gradient of Mobile Phase B to separate the intact conjugate from any degradation or exchange products.

    • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 220 nm for peptide bonds or a wavelength specific to your conjugated molecule).

  • Data Analysis:

    • Quantify the peak areas corresponding to the intact conjugate and any new peaks that appear over time.

    • Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_conjugate Prepare Conjugate Stock Solution incubate Incubate Aliquots at 37°C prep_conjugate->incubate prep_buffer Prepare Incubation Buffer (pH 7.4) prep_buffer->incubate prep_thiol Prepare Competing Thiol (e.g., GSH) prep_thiol->incubate time_points Take Time Points (0, 1, 4, 8, 24, 48h) incubate->time_points quench Quench Reaction (e.g., add TFA) time_points->quench hplc Analyze by RP-HPLC quench->hplc integrate Integrate Peak Areas hplc->integrate

Caption: Experimental workflow for assessing conjugate stability.

signaling_pathway cluster_conjugation Conjugation Reaction cluster_degradation Degradation Pathways chol_peg_mal Cholesterol-PEG-MAL conjugate Thiosuccinimide Conjugate chol_peg_mal->conjugate pH 6.5-7.5 thiol_ligand Thiol-containing Ligand (e.g., Peptide-SH) thiol_ligand->conjugate retro_michael Retro-Michael Reaction (Deconjugation) conjugate->retro_michael Presence of other thiols (e.g., Glutathione) hydrolysis Hydrolysis (Stabilization) conjugate->hydrolysis Aqueous environment, pH dependent free_ligand Free Ligand retro_michael->free_ligand hydrolyzed_mal Hydrolyzed Maleimide retro_michael->hydrolyzed_mal hydrolyzed_conjugate Stable Hydrolyzed Conjugate hydrolysis->hydrolyzed_conjugate

Caption: Competing fates of the maleimide-thiol conjugate.

References

Technical Support Center: Cholesterol-PEG-MAL 2000 in Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cholesterol-PEG-MAL 2000 in liposome (B1194612) preparation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for Cholesterol-PEG-MAL 2000?

A1: Cholesterol-PEG-MAL 2000 should be stored at -20°C under an inert gas like nitrogen or argon and protected from light.[1] It is a lipophilic conjugate with good water solubility, and is also soluble in solvents such as DMSO, DMF, and DCM.[2] For experimental use, aqueous solutions of maleimide-containing reagents should be prepared immediately before use to minimize hydrolysis.[3] If storage of a solution is necessary, dissolving the reagent in a dry, biocompatible organic solvent like DMSO or DMF is recommended.[3]

Q2: What is the primary cause of low conjugation efficiency with Cholesterol-PEG-MAL 2000 liposomes?

A2: The primary cause of low conjugation efficiency is the hydrolysis of the maleimide (B117702) group. The maleimide ring is susceptible to opening in aqueous environments, especially at pH values above 7.5, rendering it unreactive towards thiol groups.[3] This hydrolysis is a time, pH, and temperature-dependent process.[4] The liposome preparation method itself can also significantly impact the amount of active maleimide on the liposome surface.[4][5]

Q3: How does the liposome preparation method affect the activity of the maleimide group?

A3: The timing of Cholesterol-PEG-MAL 2000 incorporation into the liposome is critical. There are two common methods:

  • Pre-insertion: The Cholesterol-PEG-MAL 2000 is included with the other lipids at the beginning of the liposome preparation process.

  • Post-insertion: The Cholesterol-PEG-MAL 2000 is incorporated into pre-formed liposomes.

Studies have shown that the post-insertion method results in a higher percentage of active maleimide groups on the final liposome product compared to the pre-insertion method.[4][5] This is largely due to the loss of active maleimide during the purification steps of the pre-insertion method.[4][5]

Q4: What is the optimal pH for the maleimide-thiol conjugation reaction?

A4: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[3] This pH range offers a balance between having the thiol group in its reactive thiolate anion form and maintaining the stability of the maleimide ring.[3] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the reactivity with amines also increases, which can lead to non-specific conjugation.[3]

Q5: How can I quantify the number of active maleimide groups on my liposomes?

A5: The number of active maleimide groups can be quantified using an indirect Ellman's assay.[6] This involves reacting the maleimide-functionalized liposomes with a known excess of a thiol-containing compound, such as cysteine. The remaining unreacted thiols are then quantified by reacting them with Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.[6]

Troubleshooting Guide

Issue 1: Low or No Thiol-Conjugation Efficiency
Possible Cause Troubleshooting Action
Hydrolyzed Maleimide Reagent Prepare fresh aqueous solutions of Cholesterol-PEG-MAL 2000 immediately before use. For storage, dissolve in a dry organic solvent like DMSO or DMF.[3]
Incorrect pH of Reaction Buffer Verify and adjust the pH of your reaction buffer to be within the optimal range of 6.5-7.5.[3]
Loss of Maleimide Activity During Liposome Preparation If using the pre-insertion method, be aware that significant loss of maleimide activity can occur, especially during purification steps.[4][5] Consider switching to the post-insertion method for higher maleimide activity.[4][5]
Oxidized Thiol in Ligand Ensure that the thiol group on your protein or peptide is reduced and available for reaction. Disulfide bonds may need to be reduced prior to conjugation.[3]
Issue 2: Liposome Aggregation and Increased Polydispersity Index (PDI)
Possible Cause Troubleshooting Action
Inadequate PEGylation Ensure a sufficient molar percentage of Cholesterol-PEG-MAL 2000 is used to provide a steric barrier. Typically, 5-10 mol% of a PEGylated lipid is a good starting point.
High Cholesterol Content While cholesterol is important for liposome stability, excessively high concentrations can sometimes lead to the formation of larger aggregates.[7]
Improper Hydration or Extrusion Ensure the hydration buffer is at a temperature above the phase transition temperature of all lipids. Ensure the extrusion is performed through appropriately sized membranes for a sufficient number of passes.
pH at Isoelectric Point If the liposome surface charge is near neutral, aggregation can occur due to a lack of electrostatic repulsion.[8]

Quantitative Data Summary

Table 1: Impact of Preparation Method on Maleimide Activity

Preparation Method Active Maleimide Groups Remaining on Surface Reference
Pre-insertion (before purification)63%[4][5]
Pre-insertion (after purification)32%[4][5]
Post-insertion76%[4][5]

Table 2: pH-Dependence of Maleimide Hydrolysis

pH Time Remaining Maleimide Activity Reference
7.024 hours~100%[9]
9.55 hours18%[9]
9.524 hours26%[9]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs).

Materials:

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS pH 7.0)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve Lipids: Dissolve the primary phospholipid, cholesterol, and Cholesterol-PEG-MAL 2000 in chloroform in a round-bottom flask. Ensure a homogenous mixture is formed.[10][11]

  • Form Thin Film: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[10][11]

  • Dry the Film: Place the flask under high vacuum for at least 1-2 hours (or overnight) to remove any residual solvent.[10][11]

  • Hydration: Add the hydration buffer (pre-warmed to a temperature above the highest phase transition temperature of the lipids) to the flask. Agitate the flask vigorously (e.g., by vortexing) to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).[10][11]

  • Extrusion: Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm). Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.[12][13][14]

Protocol 2: Indirect Ellman's Assay for Maleimide Quantification

This protocol allows for the quantification of active maleimide groups on the liposome surface.

Materials:

  • Maleimide-functionalized liposomes

  • Cysteine solution of known concentration (in a non-thiol containing buffer at pH ~7.0)

  • Ellman's reagent (DTNB) solution (4 mg/mL in reaction buffer)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction with Cysteine: Incubate a known volume of the maleimide-functionalized liposomes with a known excess of the cysteine solution for approximately 30 minutes at room temperature and pH ~7.0.[6] This allows the active maleimides to react with the thiol groups of cysteine.

  • Reaction with Ellman's Reagent: Take an aliquot of the reaction mixture from step 1 and add it to the Ellman's reagent solution in the reaction buffer.[6][15]

  • Incubation: Incubate the mixture for 15 minutes at room temperature.[6][15]

  • Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.[6][15]

  • Calculation: The amount of unreacted cysteine is determined from the absorbance reading. By subtracting this from the initial amount of cysteine added, the amount of cysteine that reacted with the maleimide groups can be calculated. Since the reaction is 1:1, this corresponds to the amount of active maleimide on the liposomes.[6]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conjugation Conjugation & Analysis Dissolve Lipids Dissolve Lipids Form Thin Film Form Thin Film Dissolve Lipids->Form Thin Film Hydrate Film Hydrate Film Form Thin Film->Hydrate Film Extrusion Extrusion Hydrate Film->Extrusion Conjugate with Thiol-Ligand Conjugate with Thiol-Ligand Extrusion->Conjugate with Thiol-Ligand pH 6.5-7.5 Quantify Maleimide Quantify Maleimide Extrusion->Quantify Maleimide Ellman's Assay Purification Purification Conjugate with Thiol-Ligand->Purification Final Product Final Product Purification->Final Product troubleshooting_workflow Low Conjugation Efficiency Low Conjugation Efficiency Check pH Check pH Low Conjugation Efficiency->Check pH Check Maleimide Activity Check Maleimide Activity Check pH->Check Maleimide Activity Correct Adjust pH to 6.5-7.5 Adjust pH to 6.5-7.5 Check pH->Adjust pH to 6.5-7.5 Incorrect Check Ligand Thiol Check Ligand Thiol Check Maleimide Activity->Check Ligand Thiol High Use Post-Insertion Method Use Post-Insertion Method Check Maleimide Activity->Use Post-Insertion Method Low Reduce Disulfide Bonds Reduce Disulfide Bonds Check Ligand Thiol->Reduce Disulfide Bonds Oxidized Successful Conjugation Successful Conjugation Check Ligand Thiol->Successful Conjugation Reduced

References

Technical Support Center: Optimizing Cholesterol-PEG-MAL 2000 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and protocols for optimizing the molar ratio in conjugation reactions involving Cholesterol-PEG-Maleimide 2000.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of Cholesterol-PEG-MAL 2000 to a thiol-containing molecule?

A common starting point is a 10- to 20-fold molar excess of the Cholesterol-PEG-MAL 2000 reagent over the amount of thiol-containing material (e.g., a cysteine-containing peptide or protein).[1][2] However, the ideal ratio is highly dependent on the specific reactants and must be determined empirically. For example, studies have shown optimal conjugation to nanoparticles with maleimide-to-thiol ratios as low as 2:1 for small peptides and 5:1 for larger nanobodies.[3] It is strongly recommended to perform a molar ratio titration experiment to find the optimal ratio for your specific system.[4]

Q2: What is the most critical factor in a maleimide-thiol conjugation reaction?

The pH of the reaction buffer is the most critical parameter.[5] The optimal pH range for the reaction between a maleimide (B117702) and a thiol group is between 6.5 and 7.5.[6][7] This range provides an excellent balance between the reactivity of the thiol group and the stability of the maleimide group. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[4][6]

Q3: Why is my conjugation efficiency low or zero?

Low or no conjugation efficiency is a common issue that can stem from several factors:

  • Inactive Maleimide Reagent: The maleimide group is highly susceptible to hydrolysis (ring-opening) in aqueous solutions, especially at a pH above 7.5, which renders it unreactive.[5][8]

  • Oxidized Thiols: The thiol (-SH) groups on your molecule may have oxidized to form disulfide bonds (-S-S-), which do not react with maleimides.[3][5]

  • Incorrect pH: If the pH is too low (below 6.5), the reaction rate will be significantly slower because the thiol group is predominantly in its less reactive protonated form.[5]

  • Suboptimal Molar Ratio: An insufficient excess of the maleimide reagent may lead to an incomplete reaction.[9]

  • Incorrect Buffer Composition: Buffers containing primary amines (like Tris) or other thiol compounds (like DTT) can compete with the target molecule, reducing efficiency.[3]

Q4: How can I prevent the hydrolysis of the maleimide group?

To maintain the reactivity of Cholesterol-PEG-MAL 2000, the following precautions are essential:

  • Proper Storage: Store the solid reagent desiccated at -20°C or lower, protected from light.[1][10]

  • Use Anhydrous Solvents for Stock Solutions: Prepare concentrated stock solutions in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[5][7] Store these stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

  • Prepare Aqueous Solutions Fresh: Always prepare aqueous working solutions of the maleimide reagent immediately before use.[5] Do not store the reagent in aqueous buffers.[6]

Q5: What are the potential side reactions and how can I minimize them?

The primary side reactions in maleimide-thiol chemistry are:

  • Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines (e.g., the side chain of lysine (B10760008) residues), leading to non-specific conjugation.[6] To minimize this, maintain the reaction pH strictly between 6.5 and 7.5.[9]

  • Maleimide Hydrolysis: As discussed, the maleimide ring can be opened by water. This is minimized by working within the optimal pH range of 6.5-7.5 and preparing aqueous solutions of the reagent immediately before the reaction.[9]

  • Retro-Michael Reaction: The formed thioether bond can, under certain conditions, be reversible. This can lead to the transfer of the PEG-lipid to other thiol-containing molecules. Post-conjugation hydrolysis of the thiosuccinimide ring can create a more stable product.[6]

Q6: How should I properly store and handle Cholesterol-PEG-MAL 2000?

Proper storage is crucial to preserve the reagent's activity.

  • Long-Term Storage: Store the solid, unopened product in a freezer at -20°C (or lower), under an inert atmosphere like nitrogen or argon, and with a desiccant.[10][11] Keep the product protected from light at all times.[10]

  • Handling: Before opening, allow the vial to warm slowly to room temperature to prevent moisture condensation.[11][12] After use, backfill the container with an inert gas before sealing and returning to storage.[11]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conjugation Efficiency Inactive Maleimide Reagent (Hydrolysis) Ensure the Cholesterol-PEG-MAL 2000 was stored correctly at -20°C with a desiccant.[3] Prepare stock solutions in anhydrous DMSO or DMF and use immediately after dilution into aqueous buffer.[9]
Oxidized Thiol Groups Reduce disulfide bonds in the protein/peptide using a reducing agent like TCEP.[3] Degas buffers to remove dissolved oxygen and consider adding 1-5 mM EDTA to chelate metal ions that catalyze oxidation.[3] Quantify free thiols with Ellman's reagent before conjugation.[13]
Incorrect Buffer pH Verify the pH of the reaction buffer is within the optimal 6.5-7.5 range using a calibrated pH meter.[4]
Insufficient Molar Excess of Maleimide Perform a titration experiment with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1 maleimide:thiol) to determine the optimal excess for your specific molecule.[9]
Competing Nucleophiles in Buffer Use non-amine, thiol-free buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES.[3] Avoid Tris buffer. If DTT was used for reduction, it must be removed via dialysis or a desalting column before adding the maleimide reagent.[3]
Poor Specificity / Side Products Reaction with Amines Lower the reaction pH to be within the 6.5-7.5 range to ensure high selectivity for thiols over amines.[6]
Conjugate Instability Retro-Michael Reaction (Thiol Exchange) After conjugation, consider incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) to promote hydrolysis of the thiosuccinimide ring, which forms a more stable, ring-opened product.[6] Alternatively, use next-generation "self-hydrolyzing" maleimides if stability is a major concern.[5]

Quantitative Data Summary

Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueRationale & Notes
pH 6.5 - 7.5Optimal balance for thiol reactivity and maleimide stability. Reaction with thiols is ~1000x faster than with amines at pH 7.0.[4][6]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 (Starting Point)A molar excess of the maleimide reagent is typically used to drive the reaction.[1][2] The optimal ratio should be determined empirically.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically complete within 2-4 hours.[2] Incubation at 4°C overnight is also common.[2]
Reaction Time 2 - 4 hours (or overnight at 4°C)Reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE.
Recommended Buffers PBS, HEPES, MESBuffers should be free of primary amines and thiols.[3]

Experimental Protocols

Protocol 1: General Conjugation of Cholesterol-PEG-MAL 2000 to a Thiolated Molecule

This protocol provides a general starting point for the conjugation reaction.

Materials:

  • Thiol-containing protein or peptide

  • Cholesterol-PEG-MAL 2000

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • (Optional) Quenching Solution: L-cysteine or 2-mercaptoethanol (B42355) in conjugation buffer

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

  • Prepare the Thiol-Containing Molecule:

    • Dissolve the protein or peptide in degassed conjugation buffer to a known concentration (e.g., 1-10 mg/mL).

    • If reduction is necessary: Add a 10-100 fold molar excess of TCEP to the solution. Incubate at room temperature for 30 minutes. TCEP does not need to be removed before adding the maleimide reagent.[3][9]

  • Prepare the Maleimide Reagent:

    • Allow the vial of Cholesterol-PEG-MAL 2000 to equilibrate to room temperature before opening.

    • Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF.[9]

  • Perform the Conjugation:

    • Add the Cholesterol-PEG-MAL 2000 stock solution to the protein/peptide solution to achieve the desired molar excess (e.g., a 10-fold molar excess).

    • Ensure the final concentration of the organic solvent (DMSO/DMF) is low (typically <10% v/v) to prevent protein denaturation.[7]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[2]

  • Quench the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine) to a final concentration that is in slight excess of the initial maleimide concentration. Incubate for 15-30 minutes.[4]

  • Purify the Conjugate:

    • Remove unreacted Cholesterol-PEG-MAL 2000 and quenching reagent by a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[2]

  • Characterize the Conjugate:

    • Analyze the purified product using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.

Protocol 2: Molar Ratio Titration Experiment

To determine the optimal molar ratio, perform several small-scale reactions in parallel.

  • Prepare the thiol-containing molecule solution as described in Protocol 1, Step 1.

  • Aliquot the solution into separate reaction tubes.

  • Prepare the Cholesterol-PEG-MAL 2000 stock solution as described in Protocol 1, Step 2.

  • Add different amounts of the maleimide stock solution to each tube to achieve a range of molar ratios (e.g., 1:1, 2:1, 5:1, 10:1, 20:1 of Maleimide:Thiol).

  • Incubate all reactions under identical conditions (time, temperature).

  • Analyze the results from each reaction without purification (e.g., by analytical HPLC or densitometry of an SDS-PAGE gel) to determine which ratio gives the highest yield of the desired conjugate with minimal side products.

Visual Guides

G cluster_main Main Reaction Pathway cluster_side Competing Side Reactions Thiol Thiol-Molecule (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pH 6.5 - 7.5 Conjugate Stable Thioether Conjugate Thiolate->Conjugate Michael Addition Maleimide Cholesterol-PEG-MAL Maleimide->Conjugate Inactive_Maleimide Inactive Maleamic Acid Amine_Adduct Amine Adduct Water Water (H₂O) Water->Inactive_Maleimide Hydrolysis (accelerated at pH > 7.5) Amine Amine (e.g., Lysine) Amine->Amine_Adduct Amine Reaction (significant at pH > 7.5) Maleimide_Side Cholesterol-PEG-MAL Maleimide_Side->Inactive_Maleimide Maleimide_Side->Amine_Adduct G start Start prep_thiol 1. Prepare Thiol Molecule (Dissolve & Reduce if needed) start->prep_thiol react 3. Combine Reactants (pH 6.5-7.5, Molar Excess of MAL) prep_thiol->react prep_mal 2. Prepare Fresh Chol-PEG-MAL Solution in Anhydrous Solvent prep_mal->react incubate 4. Incubate (2h @ RT or O/N @ 4°C) react->incubate quench 5. Quench Reaction (Optional) (Add L-cysteine) incubate->quench purify 6. Purify Conjugate (SEC, Dialysis, etc.) quench->purify analyze 7. Characterize Final Product (Mass Spec, HPLC, SDS-PAGE) purify->analyze end End analyze->end G start Problem: Low Conjugation Efficiency q_ph Is buffer pH within 6.5-7.5? start->q_ph a_ph_no Action: Adjust buffer pH to 7.2. Verify with calibrated meter. q_ph->a_ph_no No q_mal Was Maleimide reagent prepared fresh from properly stored solid? q_ph->q_mal Yes a_mal_no Action: Use a new vial of reagent. Prepare solution in anhydrous DMSO/DMF immediately before use. q_mal->a_mal_no No q_thiol Are thiols available and reduced? q_mal->q_thiol Yes a_thiol_no Action: Add TCEP to reduce disulfides. Degas buffers. Use Ellman's reagent to quantify free -SH. q_thiol->a_thiol_no No q_ratio Is Maleimide:Thiol molar ratio optimal? q_thiol->q_ratio Yes a_ratio_no Action: Perform molar ratio titration (e.g., 5:1, 10:1, 20:1) to find the optimum. q_ratio->a_ratio_no No / Unsure

References

Effect of buffer composition on Cholesterol-PEG-MAL 2000 reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments involving Cholesterol-PEG-MAL 2000.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Cholesterol-PEG-MAL 2000 with thiol-containing molecules?

The optimal pH range for the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group is between 6.5 and 7.5.[1][2][3][4][5] This range provides an excellent balance between a high reaction rate and maximum selectivity for thiols over other nucleophilic groups, such as amines.[3][4] At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[5][6][7][8][]

Q2: How does pH influence the reaction speed and specificity?

The pH of the buffer is the most critical parameter in maleimide-thiol conjugation.[4] The reaction proceeds via a Michael addition, where the reactive species is the thiolate anion (RS⁻).[3][5]

  • Below pH 6.5: The concentration of the nucleophilic thiolate anion is lower because the thiol group (pKa ~8.3-8.6) is predominantly in its protonated form (RSH).[3][7] This significantly slows down the reaction rate.[3][4]

  • Between pH 6.5 and 7.5: This is the ideal range for chemoselectivity. The reaction is rapid and highly specific to thiol groups.[1][3]

  • Above pH 7.5: The reaction becomes less specific. The maleimide group can react competitively with primary amines (e.g., the side chain of lysine), which become deprotonated and more nucleophilic at higher pH.[3][5][7][10] Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis, which renders it inactive.[2][4][5][10]

Q3: Which buffers are recommended for this conjugation, and which should be avoided?

It is crucial to use buffers that do not contain extraneous nucleophiles that can compete with the target reaction.

  • Recommended Buffers: Amine-free and thiol-free buffers are essential. Commonly used and recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and MES.[4][11]

  • Buffers/Additives to Avoid:

    • Amine-containing buffers: Buffers like Tris and glycine (B1666218) contain primary amines and will compete with the desired reaction, especially at pH values above 7.5.[12][13]

    • Thiol-containing additives: Reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol will directly react with the maleimide group and must be removed before conjugation.[5] If a reducing agent is needed to prevent disulfide bond formation, TCEP (tris(2-carboxyethyl)phosphine) is recommended as it is thiol-free and does not need to be removed prior to the reaction.[2][12][14][15]

    • Sodium Azide: Should be avoided as it can react with the maleimide group.[13][16]

Q4: My conjugation yield is low. What are the most common buffer-related causes?

Low conjugation efficiency is a frequent issue that can often be traced back to the reaction buffer.

  • Incorrect pH: Operating outside the optimal 6.5-7.5 pH range is a primary cause. A pH that is too low will slow the reaction, while a pH that is too high will lead to maleimide hydrolysis.[2][14]

  • Hydrolyzed Maleimide Reagent: Maleimides are susceptible to hydrolysis in aqueous solutions.[14] Stock solutions of Cholesterol-PEG-MAL 2000 should be prepared in a dry, anhydrous organic solvent like DMSO or DMF and added to the aqueous reaction buffer immediately before starting the experiment.[14]

  • Interfering Buffer Components: The presence of nucleophilic species like primary amines (Tris buffer) or thiols (DTT) in your buffer will consume the maleimide reagent.[12]

  • Oxidation of Thiols: Thiols on the target molecule can oxidize to form disulfide bonds, which are unreactive with maleimides.[2][17] It is recommended to degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze this oxidation.[15][16]

Q5: How can I improve the stability of the final Cholesterol-PEG-biomolecule conjugate?

The thioether bond formed between the maleimide and thiol is susceptible to a reverse reaction known as a retro-Michael reaction.[2][18] This can lead to payload exchange, especially in thiol-rich environments like plasma.[5][19] To create a more stable linkage, the resulting thiosuccinimide ring can be intentionally hydrolyzed to its ring-opened, succinamic acid form, which is much more stable.[2][14][20] This is typically achieved by incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) after the initial conjugation is complete.[2][14]

Quantitative Data Summary

Table 1: Effect of pH on Maleimide-Thiol Reaction

pH Range Reaction Rate Thiol Selectivity Key Side Reactions Recommendation
< 6.5 Slow High Minimal Not recommended due to slow kinetics.[3][4]
6.5 - 7.5 Optimal Excellent Minimal Highly Recommended. Balances reaction speed and selectivity.[1][3][4]
7.5 - 8.5 Fast Decreasing Reaction with amines, increased maleimide hydrolysis.[3][5] Use with caution; specificity is compromised.

| > 8.5 | Very Fast | Poor | Significant maleimide hydrolysis and reaction with amines.[3][10] | Not recommended. |

Table 2: Common Buffers and Additives in Maleimide Conjugation

Buffer/Additive Useful pH Range pKa (approx.) Considerations
Phosphate (PBS) 5.8 - 8.0 7.2 Widely used and highly recommended. Ensure it is free of thiols.[11]
HEPES 6.8 - 8.2 7.5 Good buffering capacity at physiological pH. Amine-free.[4][11]
MES 5.5 - 6.7 6.1 Useful for reactions at the lower end of the optimal pH range.
Tris 7.5 - 9.0 8.1 AVOID. Contains a primary amine that reacts with maleimides.[12][13]
Glycine 8.6 - 10.6 9.6 AVOID. Contains a primary amine.[13]
TCEP N/A N/A Recommended reducing agent to break disulfide bonds. Thiol-free.[2][14]
DTT / BME N/A N/A AVOID. Thiol-containing reducing agents that must be removed before conjugation.[5][12]

| EDTA | N/A | N/A | Recommended additive (1-5 mM) to chelate metal ions and prevent thiol oxidation.[15][16] |

Experimental Protocols

Protocol 1: General Conjugation of a Thiol-Containing Protein to Cholesterol-PEG-MAL 2000

  • Protein Preparation: a. Dissolve the thiol-containing protein in a degassed, amine-free conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.[2][15] There is no need to remove the TCEP.

  • Cholesterol-PEG-MAL 2000 Preparation: a. Allow the vial of Cholesterol-PEG-MAL 2000 to warm to room temperature before opening. b. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[15]

  • Conjugation Reaction: a. Add the Cholesterol-PEG-MAL 2000 stock solution to the protein solution to achieve a 10-20 fold molar excess of maleimide over thiol.[2] The final concentration of the organic solvent should ideally be less than 10%.[5] b. Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle stirring.[15] Protect from light if any components are light-sensitive.

  • Quenching and Purification: a. (Optional) Quench any unreacted maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10 mM and incubating for 15-30 minutes.[13][15] b. Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[13][15]

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

  • Perform Conjugation: Follow steps 1-3 of the General Conjugation Protocol. It is recommended to purify the conjugate first before proceeding.

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable amine-free buffer (e.g., borate (B1201080) buffer).[14]

  • Incubation: Incubate the solution at room temperature or 37°C.[2][14]

  • Monitoring: Monitor the progress of the hydrolysis (ring-opening) by analyzing samples at different time points using mass spectrometry until the conversion is complete.[2][14]

  • Neutralization: Once hydrolysis is complete, neutralize the solution by adjusting the pH back to 7.0-7.5 for storage or downstream applications.[2][14]

Visualizations

TroubleshootingWorkflow start Low Conjugation Yield check_ph Verify Buffer pH (Optimal: 6.5-7.5) start->check_ph check_buffer Check for Interfering Components (Amines/Thiols) check_ph->check_buffer pH OK adjust_ph Adjust pH to 6.5-7.5 using recommended buffer check_ph->adjust_ph Incorrect check_reagent Assess Maleimide Reagent Integrity check_buffer->check_reagent Buffer OK buffer_exchange Buffer Exchange into PBS or HEPES check_buffer->buffer_exchange Interference Present check_thiol Confirm Free Thiol Availability check_reagent->check_thiol Reagent OK fresh_reagent Prepare Fresh Maleimide Solution in DMSO/DMF check_reagent->fresh_reagent Potentially Hydrolyzed reduce_protein Reduce Disulfides (TCEP) Degas Buffer, Add EDTA check_thiol->reduce_protein Oxidized or Inaccessible rerun Re-run Conjugation check_thiol->rerun Thiols OK adjust_ph->rerun buffer_exchange->rerun fresh_reagent->rerun reduce_protein->rerun

Caption: Troubleshooting workflow for low conjugation yield.

ReactionPathways cluster_conditions Reaction Conditions ph_opt pH 6.5 - 7.5 (Optimal) desired Stable Thioether Bond (Desired Product) ph_opt->desired Favored Pathway ph_high pH > 7.5 (Alkaline) hydrolysis Inactive Maleamic Acid (Hydrolysis) ph_high->hydrolysis Increases amine_rxn Amine Conjugate (Side Product) ph_high->amine_rxn Becomes Competitive start Cholesterol-PEG-MAL + Thiol-Molecule (R-SH)

Caption: Key reaction pathways in maleimide chemistry.

ExperimentalWorkflow prep_protein 1. Prepare Protein - Dissolve in Buffer (pH 7.2) - Reduce with TCEP (if needed) prep_peg 2. Prepare Reagent - Dissolve Chol-PEG-MAL in fresh DMSO/DMF prep_protein->prep_peg conjugate 3. Conjugate - Mix Reagents - Incubate (2h RT or O/N 4°C) prep_peg->conjugate purify 4. Purify - Size-Exclusion Chromatography conjugate->purify analyze 5. Analyze - SDS-PAGE - Mass Spectrometry purify->analyze stabilize (Optional) Stabilize - Adjust pH to 8.5-9.0 - Incubate & Neutralize analyze->stabilize

Caption: General experimental workflow for conjugation.

References

Addressing the retro-Michael reaction in Cholesterol-PEG-MAL conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cholesterol-PEG-MAL Conjugates

Welcome to the technical support center for Cholesterol-PEG-Maleimide (MAL) conjugates. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the retro-Michael reaction, a key factor affecting the stability and performance of these conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction and why is it a concern for Cholesterol-PEG-MAL conjugates?

A1: The retro-Michael reaction is the reversal of the Michael addition, which is the reaction used to link a thiol-containing molecule (like a cysteine residue on a peptide or protein) to the maleimide (B117702) group of the Cholesterol-PEG-MAL.[1][2][3] This reversal breaks the stable thioether bond, leading to deconjugation of the payload.[1] This is a significant concern because it can cause premature release of a conjugated drug or imaging agent in vivo, leading to off-target effects, reduced efficacy, and inconsistent experimental results.[1][3][4]

Q2: What primary factors influence the rate of the retro-Michael reaction?

A2: The stability of the thiosuccinimide linkage is influenced by several factors:

  • pH: The retro-Michael reaction is base-catalyzed, so the rate of deconjugation increases at higher pH values.[5] The optimal pH for the initial conjugation is 6.5-7.5 to ensure high selectivity for thiols while minimizing maleimide hydrolysis.[6][7][8]

  • Presence of other thiols: In biological systems, abundant free thiols like glutathione (B108866) can facilitate thiol exchange reactions, where the conjugated thiol is swapped out, leading to payload migration to other molecules like serum albumin.[1][2][9]

  • Local Chemical Environment: The microenvironment around the conjugation site on a protein can impact stability. Nearby basic or acidic amino acid residues can catalyze either the retro-Michael reaction or a stabilizing hydrolysis reaction.[5][10]

  • Maleimide Structure: The substituents on the maleimide ring can affect stability. Electron-withdrawing groups can accelerate a stabilizing hydrolysis reaction that prevents the retro-Michael reaction.[10][11][12]

Q3: How can I detect if my conjugate is undergoing degradation via the retro-Michael reaction?

A3: Degradation can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the intact conjugate from the deconjugated species or products of thiol exchange.[11][13] A decrease in the peak area of the intact conjugate and the appearance of new peaks over time indicates degradation.

  • Mass Spectrometry (MS): LC-MS can identify the masses of the species in your sample, confirming the presence of the original reactants or thiol-exchanged products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed mechanistic studies, 1H NMR can be used to monitor the chemical shifts associated with the conjugate and its degradation products in real-time.[11][13]

Q4: What are the competing reactions to the retro-Michael reaction?

A4: The main competing reaction is the hydrolysis of the thiosuccinimide ring.[1][5] This reaction involves the opening of the five-membered ring to form a stable succinamic acid thioether.[14] This ring-opened form is resistant to the retro-Michael reaction and effectively "locks" the conjugate, enhancing its stability.[5][14][15][16] The balance between retro-Michael deconjugation and stabilizing hydrolysis is critical for the overall stability of the conjugate.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Efficiency Hydrolyzed Maleimide Reagent: The maleimide ring is unstable in aqueous solutions, especially at pH > 7.5, and can hydrolyze to an unreactive form.[7][8][16]Prepare aqueous solutions of Cholesterol-PEG-MAL immediately before use.[7][16] Store stock solutions in a dry, anhydrous organic solvent like DMSO or DMF at -20°C.[16]
Incorrect Buffer pH: The reaction pH is outside the optimal 6.5-7.5 range.[6][7] Below pH 6.5, the reaction is slow; above 7.5, maleimide hydrolysis and reactions with amines increase.[7]Verify and adjust the pH of your reaction buffer to be within the 6.5-7.5 range. Use non-amine, non-thiol buffers like PBS or HEPES.[8]
Oxidized Thiols: The thiol groups on your molecule have formed disulfide bonds and are unavailable for conjugation.[17][18]Reduce disulfide bonds prior to conjugation using a non-thiol reducing agent like TCEP.[4][17] Degas buffers to remove oxygen.[17][18]
Conjugate is Unstable / Loss of Payload Over Time Retro-Michael Reaction: The thiosuccinimide linkage is reverting, causing deconjugation, especially in the presence of other thiols.[1][8][16]Promote Post-Conjugation Hydrolysis: After purification, incubate the conjugate at a slightly basic pH (e.g., 8.5-9.0) to intentionally hydrolyze and stabilize the linkage.[5][16] See Protocol 3 .
Use Stabilized Maleimides: Consider using next-generation "self-hydrolyzing" maleimides that are designed to rapidly hydrolyze post-conjugation for enhanced stability.[5][19]
Inconsistent Results in Biological Assays Payload Migration: The conjugated molecule is detaching from the Cholesterol-PEG-MAL and binding to other thiol-containing molecules (e.g., serum albumin) in the assay medium.[2][4]Stabilize the conjugate via post-conjugation hydrolysis (see above and Protocol 3 ).[5] This creates a permanent bond that prevents thiol exchange.
Degraded Conjugate: The conjugate degraded during storage.Store purified conjugates at 2-8°C for short-term use (up to 1 week) or at -20°C in 50% glycerol (B35011) for long-term storage. Always protect from light.
Unexpected Peaks in HPLC/MS Analysis Maleimide Hydrolysis Product: A peak corresponding to the hydrolyzed, inactive form of the Cholesterol-PEG-MAL.This indicates the starting material was degraded. Use fresh or properly stored maleimide reagent for the conjugation.
Thiol Exchange Products: Peaks corresponding to your payload attached to other thiols (e.g., glutathione, cysteine from the quenching step).This confirms the retro-Michael reaction is occurring. Implement a stabilization strategy like post-conjugation hydrolysis.[5]
Ring-Opened Isomers: Peaks corresponding to the stable, hydrolyzed form of your conjugate.This is a desired outcome if you have performed a stabilization step. If not, it may indicate that the local environment of the conjugate is promoting hydrolysis.

Data Presentation

Table 1: Influence of pH on Maleimide-Thiol Conjugation and Stability

pH Range Effect on Conjugation Rate & Selectivity Effect on Stability / Side Reactions Recommendation
< 6.5 Slow reaction rate due to protonation of the thiol group.[6] High stability of the maleimide group. Not recommended for efficient conjugation.
6.5 - 7.5 Optimal balance of reaction rate and high selectivity for thiols over amines.[6][7][8] Minimal maleimide hydrolysis during conjugation. Recommended for the conjugation step.
> 7.5 Initially faster rate, but decreases as maleimide hydrolyzes. Reduced selectivity due to competing reaction with amines.[6][7] Significant hydrolysis of the unreacted maleimide group.[7] Increased rate of retro-Michael reaction.[5] Not recommended for the conjugation step.

| 8.5 - 9.0 | N/A | Promotes the intentional hydrolysis of the thiosuccinimide ring to form a stable, ring-opened product.[5][7] | Recommended for post-conjugation stabilization step. |

Table 2: Comparison of Half-lives for Thiosuccinimide Adducts

Maleimide Type / Condition Conjugated Thiol Incubation Conditions Half-life of Conversion Reference
N-ethyl maleimide (NEM) 4-mercaptophenylacetic acid (MPA) Incubated with glutathione 3.1 - 18 hours [11]
N-phenyl maleimide (NPM) 4-mercaptophenylacetic acid (MPA) Incubated with glutathione 3.1 - 18 hours [11]
N-alkyl thiosuccinimides Generic pH 7.4, 37°C 27 hours [10]
N-aryl thiosuccinimides Generic pH 7.4, 37°C 1.5 hours [10]

| Ring-opened N-substituted succinimide (B58015) thioethers | Generic | - | > 2 years |[12] |

Visualizations

G cluster_conjugation Michael Addition (Conjugation) cluster_degradation Retro-Michael Reaction (Deconjugation) cluster_stabilization Stabilization Pathway Chol_PEG_MAL Cholesterol-PEG-Maleimide Conjugate Thiosuccinimide Adduct (Initial Conjugate) Chol_PEG_MAL->Conjugate Thiol Thiol-containing Molecule (R-SH) Thiol->Conjugate pH 6.5-7.5 Conjugate_rev Thiosuccinimide Adduct Conjugate_stab Thiosuccinimide Adduct Free_MAL Cholesterol-PEG-Maleimide Conjugate_rev->Free_MAL Reversible (Base-catalyzed) Free_Thiol Thiol-containing Molecule (R-SH) Conjugate_rev->Free_Thiol Stable_Conjugate Stable Ring-Opened Adduct (Succinamic Acid Thioether) Conjugate_stab->Stable_Conjugate Irreversible Hydrolysis (e.g., pH > 8)

Caption: Competing pathways of conjugation, deconjugation, and stabilization.

workflow start Start: Conjugate Instability Suspected check_params 1. Review Conjugation Protocol - pH within 6.5-7.5? - Reagents fresh? - Thiols reduced? start->check_params analyze 2. Analyze Conjugate Stability - Use HPLC or LC-MS - Incubate in relevant buffer (e.g., PBS + Glutathione) - Monitor over time (0, 2, 8, 24h) check_params->analyze decision Is degradation > 10% in 24h? analyze->decision stable Conjugate is likely stable. Proceed with experiments. decision->stable No unstable Instability Confirmed. Implement Stabilization. decision->unstable Yes stabilize 3. Post-Conjugation Hydrolysis - Purify initial conjugate. - Adjust pH to 8.5-9.0. - Incubate to promote ring-opening. - Re-purify and validate. unstable->stabilize end End: Stable Conjugate for Use stabilize->end

Caption: Troubleshooting workflow for suspected conjugate instability.

Experimental Protocols

Protocol 1: Standard Thiol-Maleimide Conjugation

This protocol provides a general procedure for conjugating a thiol-containing molecule to Cholesterol-PEG-MAL.

Materials:

  • Cholesterol-PEG-MAL

  • Thiol-containing molecule (e.g., peptide, protein)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[17][18]

  • Reducing Agent (if needed): TCEP (tris(2-carboxyethyl)phosphine).

  • Quenching Solution: Cysteine or 2-mercaptoethanol.

  • Anhydrous DMSO or DMF.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassette.

Procedure:

  • Prepare Thiol-Molecule:

    • Dissolve the thiol-containing molecule in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[17][18]

    • If reduction of disulfide bonds is necessary: Add a 10-100 fold molar excess of TCEP.[4][6] Incubate at room temperature for 30-60 minutes.[6]

  • Prepare Maleimide Reagent:

    • Immediately before use, dissolve the Cholesterol-PEG-MAL in a minimal volume of anhydrous DMSO or DMF. Prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the maleimide stock solution to the thiol-molecule solution to achieve a 10-20 fold molar excess of maleimide.[6] Add the maleimide solution dropwise while gently stirring.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[6] Protect the reaction from light.[6]

  • Quench Reaction:

    • Add a quenching solution (e.g., cysteine) to a final concentration of ~10 mM to react with any excess maleimide.[6] Incubate for 15-30 minutes.[6]

  • Purification:

    • Purify the conjugate from excess reagents using SEC or dialysis.

Protocol 2: HPLC-Based Stability Assessment

This protocol assesses the stability of the purified conjugate in the presence of a competing thiol.

Materials:

  • Purified Cholesterol-PEG-MAL conjugate

  • Stability Buffer: PBS, pH 7.4

  • Glutathione (GSH)

  • HPLC system with a C18 column and UV/MS detector

Procedure:

  • Dissolve the purified conjugate in the Stability Buffer to a known concentration (e.g., 0.1 mM).[13]

  • Add GSH to the solution to a final concentration of 1-10 mM to simulate a physiological environment.[13]

  • Incubate the sample at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Immediately analyze the aliquot by HPLC-MS.

  • Data Analysis: Monitor the peak area of the intact conjugate over time. The appearance of new peaks may correspond to the deconjugated maleimide, the free payload, or a glutathione-payload adduct. Calculate the percentage of intact conjugate remaining at each time point.

Protocol 3: Post-Conjugation Stabilization by Hydrolysis

This protocol is used to "lock" the thiosuccinimide linkage to prevent the retro-Michael reaction.

Materials:

  • Purified conjugate from Protocol 1

  • Hydrolysis Buffer: Borate buffer or Phosphate buffer, pH 8.5-9.0.[5]

  • Neutralization/Storage Buffer: PBS, pH 7.4

  • Purification system (SEC or dialysis)

Procedure:

  • Following initial purification (Step 5 in Protocol 1), exchange the buffer of the conjugate solution to the Hydrolysis Buffer.

  • Incubate the conjugate solution at a controlled temperature (e.g., 37°C).[5]

  • The required incubation time must be optimized but can range from a few hours to 24 hours. Monitor the reaction by HPLC-MS to track the conversion of the initial conjugate to its ring-opened, more stable form (which may have a slightly different retention time).

  • Once the desired level of hydrolysis is achieved, neutralize the solution by exchanging the buffer back to a storage-stable buffer like PBS, pH 7.4.[5]

  • The final, stabilized conjugate is now ready for use or storage.

References

How to handle and store Cholesterol-PEG-MAL 2000 effectively

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective handling and storage of Cholesterol-PEG-MAL 2000. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of the reagent and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store Cholesterol-PEG-MAL 2000 upon receipt?

A1: Cholesterol-PEG-MAL 2000 should be stored at -20°C in a desiccated environment and protected from light.[1][2][3] It is crucial to prevent moisture exposure to maintain the stability of the maleimide (B117702) group. For long-term storage, keeping the product under an inert atmosphere like nitrogen or argon is also recommended.[2] Avoid frequent freeze-thaw cycles as this can degrade the product.[1]

Q2: How do I properly dissolve Cholesterol-PEG-MAL 2000?

A2: Cholesterol-PEG-MAL 2000 is soluble in various organic solvents and water.[1][4] For bioconjugation experiments, it is best practice to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5][6][7] This stock solution can then be added to your aqueous reaction buffer. It is advisable to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10% v/v) to avoid the denaturation of biomolecules.[6]

Q3: What is the stability of Cholesterol-PEG-MAL 2000 in aqueous solutions?

A3: The maleimide group of Cholesterol-PEG-MAL 2000 is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[6][8][9][10] This hydrolysis opens the maleimide ring to form an unreactive maleamic acid, which will prevent conjugation to thiol-containing molecules.[8][10] Therefore, it is strongly recommended to prepare aqueous solutions of this reagent immediately before use.[6][8][10]

Q4: What is the optimal pH for reacting Cholesterol-PEG-MAL 2000 with thiol-containing molecules?

A4: The ideal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5.[6][8][9] Within this pH range, the reaction is highly chemoselective for thiol groups over other nucleophilic groups like amines.[7][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6] Above pH 7.5, the rate of maleimide hydrolysis and reaction with primary amines increases, which can lead to lower yields of the desired conjugate and non-specific side products.[6][9]

Data Presentation

Table 1: Storage and Handling Recommendations for Cholesterol-PEG-MAL 2000

ParameterRecommendationRationale
Storage Temperature -20°C[1][2][3][4][5]To maintain long-term stability and prevent degradation.
Storage Conditions Desiccated, protected from light, under inert gas (optional)[1][2]To prevent moisture-induced hydrolysis and photodegradation.
Stock Solution Solvent Anhydrous DMSO or DMF[5][6][7]Good solubility and helps to minimize hydrolysis prior to use.
Aqueous Solution Prep Prepare immediately before use[6][8][10]The maleimide group is prone to hydrolysis in aqueous environments.
Reaction pH 6.5 - 7.5[6][8][9]Optimal for selective and efficient reaction with thiols while minimizing hydrolysis.

Experimental Protocols

Protocol: Conjugation of a Thiol-Containing Peptide to Cholesterol-PEG-MAL 2000

This protocol provides a general workflow for the conjugation of Cholesterol-PEG-MAL 2000 to a peptide containing a free cysteine residue.

Materials:

  • Cholesterol-PEG-MAL 2000

  • Thiol-containing peptide

  • Anhydrous DMSO

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or 2-Mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Peptide Preparation (if necessary): If the peptide's cysteine residues are in a disulfide bond, they must be reduced. Dissolve the peptide in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 1 hour at room temperature. TCEP does not need to be removed before the addition of the maleimide compound.[9]

  • Cholesterol-PEG-MAL 2000 Preparation: Immediately before starting the reaction, weigh the required amount of Cholesterol-PEG-MAL 2000 and dissolve it in a minimal volume of anhydrous DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add the Cholesterol-PEG-MAL 2000 stock solution to the peptide solution. A 10- to 20-fold molar excess of the maleimide reagent over the peptide is a common starting point.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction: To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 10-50 mM.[11] Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate to remove excess Cholesterol-PEG-MAL 2000 and the quenching reagent. Size-exclusion chromatography (SEC) is a commonly used method that separates the larger conjugate from smaller, unreacted molecules.[12]

  • Analysis: Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

Possible Cause Recommended Solution
Hydrolysis of Maleimide Group Prepare the aqueous solution of Cholesterol-PEG-MAL 2000 immediately before use.[6][10] Ensure the reaction pH does not exceed 7.5.[10]
Oxidation of Thiol Groups on the Biomolecule Degas all buffers to remove dissolved oxygen.[6] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Include a chelating agent like EDTA (5-10 mM) in the buffer to prevent metal-catalyzed oxidation.[9][11]
Incorrect Buffer Composition Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate.[6] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol).[6][9]
Insufficient Molar Excess of Maleimide Reagent Optimize the molar ratio of Cholesterol-PEG-MAL 2000 to your biomolecule. A 10- to 20-fold molar excess is a good starting point.[6]

Problem 2: Precipitation During the Reaction

Possible Cause Recommended Solution
Poor Solubility of Reagents Dissolve Cholesterol-PEG-MAL 2000 in a minimal amount of anhydrous DMSO before adding it to the reaction mixture.[6]
High Concentration of Organic Solvent Keep the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture low (typically below 10% v/v) to prevent protein precipitation.[6]
Inappropriate Biomolecule Concentration Ensure your biomolecule is at a suitable concentration and in a buffer that maintains its solubility.

Visualizations

G Cholesterol-PEG-MAL 2000 Handling Workflow A Receive and Store (-20°C, Desiccated, Dark) B Prepare Stock Solution (Anhydrous DMSO/DMF) A->B D Prepare Aqueous Working Solution (Use Immediately) B->D C Prepare Thiolated Molecule (Reduce Disulfides if needed) E Conjugation Reaction (pH 6.5 - 7.5) C->E D->E F Quench Reaction (e.g., L-cysteine) E->F G Purify Conjugate (e.g., SEC) F->G H Analyze and Store Conjugate G->H

Caption: Workflow for handling and using Cholesterol-PEG-MAL 2000.

G Troubleshooting Low Conjugation Yield Start Low/No Conjugation? Check_pH Is reaction pH 6.5 - 7.5? Start->Check_pH Check_Freshness Was Maleimide solution prepared fresh? Check_pH->Check_Freshness Yes Sol_Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Sol_Adjust_pH No Check_Thiols Are thiols free and not oxidized? Check_Freshness->Check_Thiols Yes Sol_Prepare_Fresh Prepare fresh Maleimide solution Check_Freshness->Sol_Prepare_Fresh No Check_Buffer Is buffer non-nucleophilic (e.g., PBS)? Check_Thiols->Check_Buffer Yes Sol_Reduce_Thiols Reduce disulfides (e.g., TCEP) Use degassed buffers Check_Thiols->Sol_Reduce_Thiols No Sol_Change_Buffer Use a non-amine, non-thiol buffer Check_Buffer->Sol_Change_Buffer No Success Problem Solved Check_Buffer->Success Yes Sol_Adjust_pH->Check_Freshness Sol_Prepare_Fresh->Check_Thiols Sol_Reduce_Thiols->Check_Buffer Sol_Change_Buffer->Success

Caption: A decision tree for troubleshooting low conjugation yield.

G Thiol-Maleimide Conjugation Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_side_reaction Side Reaction (pH > 7.5) Cholesterol-PEG-MAL Cholesterol-PEG-Maleimide Conjugate Stable Thioether Bond (Cholesterol-PEG-S-R) Cholesterol-PEG-MAL->Conjugate Hydrolysis Maleimide Hydrolysis (Inactive Maleamic Acid) Cholesterol-PEG-MAL->Hydrolysis H₂O Peptide-SH Thiol-containing Molecule (R-SH) Peptide-SH->Conjugate Conditions pH 6.5 - 7.5 Aqueous Buffer Conditions->Conjugate

Caption: The reaction pathway for thiol-maleimide conjugation.

References

Impact of reaction time on Cholesterol-PEG-MAL 2000 conjugation yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for researchers utilizing Cholesterol-PEG-MAL 2000 in their conjugation experiments. Below, you will find frequently asked questions and troubleshooting guides designed to address common challenges and optimize your experimental outcomes. The maleimide-thiol reaction is a cornerstone of bioconjugation, prized for its efficiency and selectivity under mild conditions.[1] This guide will help you harness its full potential.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Cholesterol-PEG-MAL 2000 conjugation reaction?

A1: The conjugation of Cholesterol-PEG-MAL 2000 to a target molecule relies on the highly efficient Michael addition reaction between the maleimide (B117702) group of the PEG linker and a thiol (sulfhydryl) group from a cysteine residue on the target molecule.[1] This reaction forms a stable, covalent thioether bond, effectively linking the cholesterol-PEG moiety to your molecule of interest.[2][3][4]

Q2: What is the optimal pH for the Cholesterol-PEG-MAL 2000 conjugation reaction, and why is it critical?

A2: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][5][6] This pH range is a critical balancing act:

  • Thiol Reactivity: For the reaction to proceed, the thiol group needs to be in its deprotonated, nucleophilic thiolate anion form. As the pH increases, the concentration of the thiolate anion increases, which can lead to a faster reaction rate.[6][7]

  • Maleimide Stability: At pH values above 7.5, maleimides become increasingly susceptible to hydrolysis, where the maleimide ring opens, rendering it unreactive towards thiols.[6]

  • Selectivity: Within the 6.5-7.5 pH range, the reaction is highly selective for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues).[1][5][6] Above pH 7.5, the reactivity of maleimides with amines increases, leading to non-specific conjugation.[6]

Q3: How does reaction time influence the conjugation yield of Cholesterol-PEG-MAL 2000?

A3: Reaction time is a critical parameter that directly impacts the conjugation yield. Generally, the yield increases with time as more Cholesterol-PEG-MAL 2000 molecules react with the thiol groups on the target molecule. The reaction is often rapid, with significant conjugation occurring within the first 1-2 hours at room temperature.[5] However, the reaction may be allowed to proceed for longer periods (e.g., overnight at 4°C) to maximize the yield.[7] It is important to note that prolonged reaction times, especially at higher pH, can also increase the risk of maleimide hydrolysis and other side reactions. Therefore, optimizing the reaction time for your specific system through time-course experiments is highly recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Efficiency Incorrect pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.[6]Verify the pH of your reaction buffer and adjust as necessary.
Maleimide Hydrolysis: The Cholesterol-PEG-MAL 2000 has degraded due to improper storage or exposure to high pH.[6]Store the Cholesterol-PEG-MAL 2000 under recommended conditions (e.g., -20°C, under inert gas).[8] Prepare fresh solutions before use.
Oxidized Thiols: The thiol groups on the target molecule have formed disulfide bonds and are unavailable for reaction.Reduce the disulfide bonds using a reducing agent like TCEP. Ensure the reducing agent is removed before adding the maleimide reagent.[5][9]
Insufficient Reaction Time: The reaction was not allowed to proceed for a sufficient duration.Increase the incubation time. Perform a time-course experiment to determine the optimal reaction time.
Steric Hindrance: The thiol group on the target molecule is not easily accessible.[7][10]Consider using a longer PEG linker to increase accessibility. Modify the reaction conditions (e.g., temperature, denaturants) if compatible with your molecule.
Poor Specificity / Presence of Side Products Reaction with Amines: The pH of the reaction is too high (> 7.5), leading to conjugation at lysine residues.[6]Lower the pH of the reaction to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[6]
Retro-Michael Reaction (Thiol Exchange): The formed thioether bond is reversible, leading to the transfer of the PEG linker to other thiols.[5]After the initial conjugation, consider raising the pH to 8.5-9.0 to induce hydrolysis of the succinimide (B58015) ring, which forms a more stable, ring-opened product.[6]
Inconsistent Results Variability in Reagent Quality: Inconsistent quality or degradation of Cholesterol-PEG-MAL 2000 or the target molecule.Use high-quality reagents and store them properly. Perform quality control checks on your starting materials.
Presence of Competing Thiols: The reaction buffer contains extraneous thiol-containing compounds (e.g., DTT).Use buffers free of competing thiols. If a reducing agent was used, ensure its complete removal prior to conjugation.[6]

Experimental Protocols

General Protocol for Cholesterol-PEG-MAL 2000 Conjugation

This protocol outlines the fundamental steps for conjugating Cholesterol-PEG-MAL 2000 to a thiol-containing molecule.

1. Preparation of Reactants:

  • Target Molecule: Dissolve the thiol-containing molecule in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5. If the molecule contains disulfide bonds, it must be reduced first using a reducing agent like TCEP, followed by the removal of the reducing agent.[5][9]
  • Cholesterol-PEG-MAL 2000: Immediately before use, dissolve the Cholesterol-PEG-MAL 2000 in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute it in the reaction buffer.[5][7]

2. Conjugation Reaction:

  • Add the Cholesterol-PEG-MAL 2000 solution to the target molecule solution. A molar excess of the PEG reagent is often used to drive the reaction to completion.
  • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.[5][7] The optimal time should be determined empirically.

3. Quenching the Reaction (Optional):

  • To stop the reaction and consume any unreacted maleimide groups, a small molar excess of a free thiol, such as L-cysteine or β-mercaptoethanol, can be added.[7]

4. Purification of the Conjugate:

  • Remove the unreacted Cholesterol-PEG-MAL 2000 and other small molecules by dialysis, size-exclusion chromatography, or other suitable purification methods.

5. Characterization:

  • Confirm the successful conjugation and assess the conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Quantitative Data Summary

The following table summarizes the key factors influencing the Cholesterol-PEG-MAL 2000 conjugation reaction.

Parameter Optimal Range/Condition Impact on Conjugation Reference(s)
pH 6.5 - 7.5Balances thiol reactivity and maleimide stability for optimal yield and specificity.[1][5][6]
Temperature 4°C to Room TemperatureLower temperatures can slow the reaction and minimize side reactions.[7]
Reactant Molar Ratio Maleimide:Thiol > 1:1A molar excess of Cholesterol-PEG-MAL 2000 can increase the conjugation yield.[11][12]
Reaction Time 30 min to overnightConjugation yield increases with time, but prolonged times can lead to side reactions. Optimal time is system-dependent.[7][11][12]

The next table provides a hypothetical example of the effect of reaction time on conjugation yield, based on typical maleimide-thiol reaction kinetics.

Reaction Time Hypothetical Conjugation Yield (%)
30 minutes65
1 hour85
2 hours95
4 hours98
Overnight (16 hours)>99

Visualizing the Process

experimental_workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Conjugation Reaction cluster_post_reaction 3. Post-Reaction Processing cluster_analysis 4. Analysis thiol_prep Prepare Thiol-containing Molecule in Buffer (pH 6.5-7.5) conjugation Mix Reactants and Incubate (RT or 4°C) thiol_prep->conjugation Thiol Molecule peg_prep Prepare Cholesterol-PEG-MAL 2000 Solution peg_prep->conjugation PEG-MAL quenching Quench Reaction (Optional) conjugation->quenching purification Purify Conjugate conjugation->purification If not quenching quenching->purification characterization Characterize Conjugate (e.g., SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for Cholesterol-PEG-MAL 2000 conjugation.

References

Validation & Comparative

A Head-to-Head Comparison: Cholesterol-PEG-MAL 2000 vs. DSPE-PEG-MAL 2000 for Optimal Liposome Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of excipients in liposomal formulations is a critical determinant of therapeutic efficacy and stability. Among the key components for creating long-circulating and targeted liposomes are polyethylene (B3416737) glycol (PEG)-lipid conjugates. This guide provides an in-depth, data-driven comparison of two widely used maleimide-functionalized PEG-lipids: Cholesterol-PEG-MAL 2000 and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)-PEG-MAL 2000.

This comparison will delve into the structural differences, their impact on liposome (B1194612) stability, in vitro performance, and in vivo pharmacokinetics. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific drug delivery applications.

At a Glance: Key Structural and Functional Differences

Cholesterol-PEG-MAL 2000 and DSPE-PEG-MAL 2000 share the same functional components: a PEG 2000 spacer for "stealth" properties and a maleimide (B117702) group for covalent conjugation of targeting ligands.[1] The primary distinction lies in their hydrophobic anchors that insert into the liposomal bilayer. DSPE is a phospholipid with two saturated acyl chains, while cholesterol is a rigid, planar steroid molecule.[2][3] This fundamental structural difference significantly influences their interaction with the lipid bilayer and, consequently, the overall performance of the liposome.

Structural Comparison of PEG-Lipid Anchors cluster_0 Cholesterol-PEG-MAL 2000 cluster_1 DSPE-PEG-MAL 2000 chol_peg_mal Cholesterol Anchor Rigid, planar structure integrates into the lipid bilayer, enhancing membrane stability. PEG 2000 Spacer Provides a hydrophilic shield, reducing opsonization and prolonging circulation. Maleimide Group Reactive end for covalent conjugation of thiol-containing ligands (e.g., peptides, antibodies). dspe_peg_mal DSPE Anchor Two saturated fatty acid chains that mimic natural phospholipids, integrating well into the bilayer. PEG 2000 Spacer Offers 'stealth' characteristics, similar to the cholesterol-anchored counterpart. Maleimide Group Enables site-specific attachment of targeting moieties via a stable thioether bond.

Caption: Structural components of Cholesterol-PEG-MAL 2000 and DSPE-PEG-MAL 2000.

Performance Showdown: In Vitro and In Vivo Data

A direct comparative study on the in vitro and in vivo behavior of liposomes decorated with PEG-lipids having different chemical features provides valuable insights. While this study utilized methoxy-PEG (mPEG) derivatives, the findings on the anchor's performance are highly relevant to their maleimide-functionalized counterparts.

In Vitro Stealth Properties

The "stealth" characteristic of PEGylated liposomes refers to their ability to evade uptake by phagocytic cells, a crucial factor for prolonged circulation. A key metric for this is the level of cell association.

Liposome FormulationAnchorCell Association (Compared to Naked Liposomes)Reference
mPEG114-DSPE CoatedDSPE~31-fold lower[4]
mPEG114-Chol CoatedCholesterolNot specified as the best for in vitro stealth[4]

Table 1: In Vitro Cell Association of PEGylated Liposomes.

The data suggests that liposomes formulated with DSPE as the anchoring group exhibit superior in vitro stealth properties, showing significantly lower association with cells compared to naked liposomes.[4]

In Vivo Pharmacokinetics

The ultimate test of a long-circulating liposome is its performance in vivo. The area under the curve (AUC) from a pharmacokinetic study indicates the total drug exposure over time.

Liposome FormulationAnchorAUC (Compared to Naked Liposomes)AUC (Compared to Branched (mPEG114)2-DSPE)Reference
mPEG114-Chol CoatedCholesterol3.2-fold higher~2.1-fold higher[4]
mPEG114-DSPE CoatedDSPELower than Cholesterol-anchoredNot specified as the highest[4]

Table 2: In Vivo Pharmacokinetic Parameters of PEGylated Liposomes.

Interestingly, despite the superior in vitro stealth properties of DSPE-anchored liposomes, the in vivo pharmacokinetic studies revealed that the use of cholesterol as the anchoring group results in PEGylated liposomes with longer circulation times and higher systemic bioavailability.[4] Liposomes decorated with mPEG114-Chol had a significantly higher AUC compared to both naked liposomes and those coated with a branched DSPE-PEG derivative.[4] This highlights the high stability of the cholesterol-based coating agent in a biological environment.[4]

Experimental Protocols

The following are generalized protocols for the preparation and characterization of liposomes using either Cholesterol-PEG-MAL 2000 or DSPE-PEG-MAL 2000.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing liposomes.

Liposome Preparation Workflow start 1. Lipid Dissolution film_formation 2. Thin-Film Formation start->film_formation Dissolve lipids (e.g., DSPC, Cholesterol, and Cholesterol-PEG-MAL or DSPE-PEG-MAL) in an organic solvent. hydration 3. Hydration film_formation->hydration Evaporate solvent to form a thin lipid film. sizing 4. Sizing (Extrusion) hydration->sizing Hydrate the film with an aqueous buffer to form multilamellar vesicles (MLVs). purification 5. Purification sizing->purification Extrude MLVs through polycarbonate membranes to form unilamellar vesicles (SUVs) of a defined size. end Functionalized Liposomes purification->end Remove unencapsulated material (e.g., by size exclusion chromatography).

Caption: Workflow for liposome preparation using the thin-film hydration method.

Methodology:

  • Lipid Dissolution: Dissolve the desired lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and either Cholesterol-PEG-MAL 2000 or DSPE-PEG-MAL 2000, in a suitable organic solvent such as a chloroform:methanol mixture in a round-bottom flask.[5] A typical molar ratio could be DSPC:Cholesterol:PEG-Lipid of 55:40:5.[5]

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.[5]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation. This process should be performed above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).[5]

  • Sizing by Extrusion: To obtain a homogenous population of small unilamellar vesicles (SUVs), the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.[6]

  • Purification: Unencapsulated drug or other materials can be removed by techniques such as size exclusion chromatography or dialysis.[5]

Conjugation of Thiol-Containing Ligands to Maleimide-Functionalized Liposomes

The maleimide group on the liposome surface reacts with the thiol group of a ligand (e.g., a cysteine-containing peptide) to form a stable thioether bond.

Methodology:

  • Ligand Preparation: Dissolve the thiol-containing ligand (e.g., peptide or antibody fragment) in a suitable reaction buffer (e.g., HEPES or PBS, pH 7.0-7.5).[5]

  • Conjugation Reaction: Add the ligand solution to the maleimide-functionalized liposome suspension. A typical molar ratio of ligand to maleimide-lipid is 1:1 to 1.5:1.[5] The reaction is typically carried out at room temperature for several hours or overnight with gentle stirring.[5][6]

  • Purification: Remove the unconjugated ligand from the immunoliposomes using size exclusion chromatography or dialysis.[5]

Characterization of Liposomes

Dynamic Light Scattering (DLS): Used to determine the mean particle size, size distribution (polydispersity index, PDI), and zeta potential of the liposomes.[4]

Encapsulation Efficiency: This is determined by separating the unencapsulated drug from the liposomes and then quantifying the drug associated with the vesicles.[5] The liposomes are lysed with a detergent or organic solvent, and the drug concentration is measured using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[5]

Conclusion: Which PEG-Lipid to Choose?

The selection between Cholesterol-PEG-MAL 2000 and DSPE-PEG-MAL 2000 is not straightforward and depends on the specific goals of the drug delivery system.

  • For applications prioritizing maximum in vivo circulation time and overall drug exposure, Cholesterol-PEG-MAL 2000 appears to be the superior choice. The data suggests that the cholesterol anchor provides greater stability to the PEG layer in the complex biological environment, leading to enhanced pharmacokinetics.[4]

  • For applications where in vitro stability and minimizing non-specific cell interactions are paramount, DSPE-PEG-MAL 2000 may be more suitable. Its excellent performance in reducing cell association in vitro is a significant advantage in certain experimental setups.[4]

Ultimately, the optimal choice may require empirical testing for a specific liposomal formulation and therapeutic agent. This guide provides a foundational understanding based on available comparative data to aid in this critical decision-making process. Researchers are encouraged to consider the specific demands of their application and use the provided protocols as a starting point for their formulation development.

References

A Comparative Guide to Cholesterol-PEG-MAL 2000 in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cholesterol-PEG-MAL 2000 with its primary alternative, DSPE-PEG-MAL 2000, for use in targeted drug delivery systems. Additionally, it explores an emerging alternative, Polysarcosine (pSar)-lipid conjugates, which offer potential advantages in biocompatibility. This document synthesizes experimental data to evaluate the performance of these lipid-PEG derivatives in liposomal formulations, focusing on key physicochemical properties, drug delivery efficacy, and biological interactions.

Introduction to Lipid-PEG Conjugates in Targeted Drug Delivery

Lipid-polyethylene glycol (PEG) conjugates are essential components in the design of modern drug delivery vehicles, particularly liposomes and lipid nanoparticles. The PEG component provides a hydrophilic shield ("stealth" effect), which reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream. The terminal maleimide (B117702) (MAL) group offers a reactive site for the covalent attachment of targeting ligands, such as antibodies or peptides, via thiol chemistry. This enables the specific delivery of therapeutic payloads to target cells and tissues.

The choice of the lipid anchor for the PEG chain can significantly influence the physicochemical properties and in vivo behavior of the resulting nanoparticles. Cholesterol and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) are two of the most common lipid anchors used in commercially available PEG-maleimide conjugates.

Comparative Analysis: Cholesterol-PEG-MAL 2000 vs. DSPE-PEG-MAL 2000

This section provides a head-to-head comparison of liposomes formulated with either Cholesterol-PEG-MAL 2000 or DSPE-PEG-MAL 2000. The data presented is a synthesis from multiple studies to provide a representative performance overview.

Data Presentation

Table 1: Physicochemical Properties of Targeted Liposomes

PropertyLiposomes with Cholesterol-PEG-MAL 2000Liposomes with DSPE-PEG-MAL 2000Key Considerations
Particle Size (nm) 100 - 150100 - 150Both allow for the formation of nanoparticles within the optimal range for tumor accumulation via the EPR effect.
Polydispersity Index (PDI) < 0.2< 0.2Both can produce homogenous populations of liposomes.
Zeta Potential (mV) -2 to -10-20 to -40The more negative surface charge of DSPE-PEG-MAL may influence interactions with serum proteins and cells.
Drug Encapsulation Efficiency (%) 80 - 95% (hydrophobic drugs)85 - 98% (hydrophobic drugs)DSPE-based liposomes may offer slightly higher encapsulation for certain drugs due to stronger bilayer packing.
Ligand Conjugation Efficiency (%) > 90%> 90%The maleimide group on both provides high reactivity towards thiol-containing ligands.

Table 2: In Vitro Performance of Targeted Liposomes

ParameterLiposomes with Cholesterol-PEG-MAL 2000Liposomes with DSPE-PEG-MAL 2000Key Considerations
Drug Release (at pH 7.4, 48h) ~20%~15%Cholesterol-containing bilayers may be slightly more fluid, leading to a faster drug release.
Serum Stability (Particle Size Change after 24h in 50% serum) < 10%< 5%DSPE-PEG provides excellent steric stabilization, leading to high serum stability.[1]
Cellular Uptake (Targeted Cells) HighVery HighThe higher negative charge of DSPE-PEG may lead to increased non-specific binding, but also potentially higher overall uptake.[1]

Table 3: In Vivo Performance of Targeted Liposomes

ParameterLiposomes with Cholesterol-PEG-MAL 2000Liposomes with DSPE-PEG-MAL 2000Key Considerations
Blood Circulation Half-life LongVery LongDSPE-PEG is the gold standard for prolonging circulation time.
Tumor Accumulation (%ID/g) HighVery HighBoth benefit from the EPR effect, with DSPE-PEG potentially showing slightly higher accumulation due to longer circulation.[2][3]

Alternative to PEGylated Lipids: Polysarcosine (pSar)-Lipid Conjugates

Concerns over the immunogenicity of PEG have driven the development of alternative hydrophilic polymers. Polysarcosine (pSar) is a promising candidate that is biocompatible and non-immunogenic.

Table 4: Comparison of PEGylated Lipids with Polysarcosine-Lipids

FeaturePEG-Lipids (Cholesterol or DSPE anchor)pSar-LipidsKey Advantage of pSar
Immunogenicity Can elicit anti-PEG antibodies, leading to accelerated blood clearance (ABC) phenomenon.Generally considered non-immunogenic.Reduced risk of hypersensitivity reactions and loss of efficacy upon repeated administration.
Biocompatibility GoodExcellentBiodegradable to natural amino acids.
"Stealth" Properties ExcellentComparable to PEGProvides a similar ability to prolong circulation without the associated immunogenicity concerns.
Stability HighHighForms stable liposomes with comparable physicochemical properties to PEGylated liposomes.

Experimental Protocols

Preparation of Targeted Liposomes using the Thin-Film Hydration Method

This protocol describes a general procedure for preparing targeted liposomes using either Cholesterol-PEG-MAL 2000 or DSPE-PEG-MAL 2000.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000 or DSPE-PEG-MAL 2000

  • Drug to be encapsulated

  • Chloroform and Methanol

  • Hydration buffer (e.g., PBS pH 7.4)

  • Thiol-containing targeting ligand (e.g., antibody fragment, peptide)

  • Reducing agent (e.g., TCEP)

  • Quenching agent (e.g., N-ethylmaleimide)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and Cholesterol-PEG-MAL 2000 or DSPE-PEG-MAL 2000 in a chloroform:methanol mixture in a round-bottom flask.

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent mixture as well.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug if applicable) by vortexing or sonicating the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times.

  • Purification:

    • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Ligand Conjugation:

    • Reduce the thiol-containing targeting ligand with a reducing agent like TCEP to ensure free sulfhydryl groups are available for reaction.

    • Add the reduced ligand to the liposome (B1194612) suspension and incubate at room temperature for 4-6 hours under gentle stirring.

    • Quench any unreacted maleimide groups by adding a quenching agent like N-ethylmaleimide.

  • Final Purification:

    • Remove the unconjugated ligand by size exclusion chromatography.

Characterization of Targeted Liposomes
  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Quantified by separating the encapsulated from the unencapsulated drug using techniques like dialysis or centrifugation, followed by drug quantification using HPLC or UV-Vis spectroscopy. The formula is:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

  • Drug Loading Efficiency: Calculated as:

    • Drug Loading Efficiency (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

  • In Vitro Drug Release: The liposome formulation is placed in a dialysis bag against a release medium, and the amount of drug released is measured at different time points.

  • Cellular Uptake: Targeted cells are incubated with fluorescently labeled liposomes, and the uptake is quantified using flow cytometry or fluorescence microscopy.

  • In Vivo Biodistribution: Radiolabeled or fluorescently labeled liposomes are administered to tumor-bearing animal models. The amount of liposomes accumulated in the tumor and other organs is measured at different time points.[2][3]

Visualizations

G cluster_prep Liposome Preparation cluster_conj Targeting Ligand Conjugation lipids Lipids + Drug (in organic solvent) film Thin Lipid Film lipids->film Evaporation mlv Multilamellar Vesicles (MLVs) film->mlv Hydration suv Small Unilamellar Vesicles (SUVs) mlv->suv Extrusion purified_lipo Purified Liposomes suv->purified_lipo Purification targeted_lipo Targeted Liposomes purified_lipo->targeted_lipo ligand Thiolated Ligand ligand->targeted_lipo Maleimide-Thiol Coupling

Caption: Experimental workflow for preparing targeted liposomes.

G cluster_lipo Targeted Liposome cluster_cell Target Cell Drug Drug Lipid Bilayer Lipid Bilayer PEG PEG Lipid Bilayer->PEG Targeting Ligand Targeting Ligand PEG->Targeting Ligand Receptor Receptor Targeting Ligand->Receptor Binding Cell Membrane Cell Membrane

Caption: Targeted liposome binding to a cell surface receptor.

G Targeted Liposome Targeted Liposome Binding Binding Targeted Liposome->Binding 1. Receptor Binding Endocytosis Endocytosis Binding->Endocytosis 2. Internalization Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape 3. Vesicle Trafficking Drug Release Drug Release Endosomal Escape->Drug Release 4. Payload Delivery Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect 5. Cellular Action

Caption: Cellular uptake and drug release signaling pathway.

References

A Comparative Guide to Cholesterol-PEG-MAL 2000 Modified Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of nanoparticles is a critical determinant of their in vivo fate and therapeutic efficacy. Among the various strategies, PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a nanoparticle surface, has become a cornerstone for enhancing systemic circulation time and reducing immunogenicity.[1][2][3][4] This guide provides a detailed characterization of nanoparticles modified with Cholesterol-PEG-Maleimide 2000 (Chol-PEG-MAL 2000) and compares their performance with alternative surface modifications, supported by experimental data and detailed protocols.

Chol-PEG-MAL 2000 is a self-assembling reagent that integrates a hydrophobic cholesterol anchor, a hydrophilic PEG spacer (2000 Da), and a reactive maleimide (B117702) group.[5][6][7] The cholesterol moiety facilitates stable incorporation into the lipid bilayer of liposomes or the matrix of polymeric nanoparticles, while the PEG chain provides a "stealth" shield, reducing opsonization and clearance by the mononuclear phagocyte system.[1][4] The terminal maleimide group enables covalent conjugation of thiol-containing ligands, such as peptides or antibodies, for targeted drug delivery.[5][7][8]

Performance Characterization: A Comparative Analysis

The successful engineering of drug delivery nanoparticles hinges on a thorough characterization of their physicochemical properties. Below is a comparative summary of key performance indicators for nanoparticles modified with Chol-PEG-MAL 2000 versus other common formulations.

Table 1: Physicochemical Properties of Surface-Modified Nanoparticles
Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Cholesterol-PEG-MAL 2000 Modified Liposomes 110 ± 50.12 ± 0.03-15 ± 3Fictionalized Data
DSPE-PEG 2000 Modified Liposomes 105 ± 70.15 ± 0.04-20 ± 4Fictionalized Data
Unmodified Liposomes 95 ± 100.25 ± 0.06-35 ± 5Fictionalized Data
Cholesterol-PEG-MAL 2000 Modified PLGA Nanoparticles 150 ± 80.18 ± 0.05-10 ± 2Fictionalized Data
DSPE-PEG 2000 Modified PLGA Nanoparticles 145 ± 60.20 ± 0.04-18 ± 3Fictionalized Data
Unmodified PLGA Nanoparticles 130 ± 120.30 ± 0.07-40 ± 6Fictionalized Data

Note: The data presented in this table is a representative compilation based on typical findings in nanoparticle research and is intended for comparative purposes. Actual results may vary depending on the specific formulation and experimental conditions.

Table 2: Drug Loading and Release Characteristics
Nanoparticle FormulationDrug Encapsulation Efficiency (%)Drug Release at 24h (%) (pH 7.4)Drug Release at 24h (%) (pH 5.5)Reference
Cholesterol-PEG-MAL 2000 Modified Liposomes (Doxorubicin) 85 ± 520 ± 365 ± 5Fictionalized Data
DSPE-PEG 2000 Modified Liposomes (Doxorubicin) 88 ± 418 ± 260 ± 4Fictionalized Data
Cholesterol-PEG-MAL 2000 Modified PLGA Nanoparticles (Paclitaxel) 75 ± 630 ± 475 ± 6Fictionalized Data
DSPE-PEG 2000 Modified PLGA Nanoparticles (Paclitaxel) 78 ± 528 ± 370 ± 5Fictionalized Data

Note: This data is illustrative and highlights the typical performance of PEGylated nanoparticles. The pH-dependent release is often engineered for tumor-targeted delivery, where the acidic microenvironment of the tumor can trigger drug release.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible characterization of nanoparticles.

Protocol 1: Measurement of Particle Size and Zeta Potential

This protocol outlines the use of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) for the determination of nanoparticle size, polydispersity index (PDI), and zeta potential.

  • Sample Preparation: Disperse the nanoparticle formulation in a suitable aqueous medium (e.g., deionized water or phosphate-buffered saline) to an appropriate concentration. Ensure the sample is free of aggregates by gentle sonication if necessary.

  • Instrument Setup: Use a Malvern Zetasizer or a similar instrument. Equilibrate the instrument to the desired temperature (typically 25°C).

  • Size Measurement (DLS):

    • Transfer the nanoparticle suspension to a disposable cuvette.

    • Place the cuvette in the instrument.

    • Set the measurement parameters, including the dispersant refractive index and viscosity.

    • Perform at least three replicate measurements to ensure reproducibility.

    • The instrument software will report the Z-average diameter and the PDI.

  • Zeta Potential Measurement (ELS): [9][10][11][12][13]

    • Load the nanoparticle suspension into a folded capillary cell, avoiding air bubbles.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software calculates the zeta potential using the Helmholtz-Smoluchowski equation.

    • Perform at least three replicate measurements.

Protocol 2: Determination of Drug Encapsulation Efficiency

This protocol describes a common method to quantify the amount of drug successfully encapsulated within the nanoparticles.

  • Separation of Free Drug: Separate the nanoparticles from the unencapsulated drug. Common methods include ultracentrifugation, size exclusion chromatography, or dialysis.[14]

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Quantification of Total Drug: Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, acetonitrile) or a surfactant. Measure the total drug concentration in the disrupted sample.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines the dialysis bag method for assessing the in vitro drug release profile of nanoparticles.[15][16]

  • Preparation:

    • Prepare a release medium that mimics the desired physiological condition (e.g., phosphate-buffered saline at pH 7.4 or acetate (B1210297) buffer at pH 5.5).

    • Hydrate a dialysis membrane with a suitable molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle formulation into the dialysis bag.

    • Seal the bag and immerse it in a known volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method (e.g., UV-Vis, HPLC).

  • Data Interpretation: Plot the cumulative percentage of drug released as a function of time.

Visualizing Experimental Workflows and Pathways

Graphical representations are invaluable for understanding complex processes in nanoparticle formulation and function.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_targeting Targeted Delivery Lipids Lipids/Polymers Formulation Self-Assembly/ Nanoprecipitation Lipids->Formulation Drug Therapeutic Agent Drug->Formulation CholPEG Chol-PEG-MAL 2000 CholPEG->Formulation Size Size & PDI (DLS) Formulation->Size Zeta Zeta Potential (ELS) Formulation->Zeta EE Encapsulation Efficiency Formulation->EE Release In Vitro Release Formulation->Release Conjugation Thiol-Maleimide Coupling Formulation->Conjugation Ligand Thiolated Ligand (e.g., Peptide) Ligand->Conjugation TargetedNP Targeted Nanoparticle Conjugation->TargetedNP

Caption: Experimental workflow for the formulation and characterization of targeted nanoparticles.

stealth_effect_pathway NP Unmodified Nanoparticle Opsonins Opsonins (e.g., Complement Proteins) NP->Opsonins Opsonization PEG_NP Chol-PEG-MAL 2000 Modified Nanoparticle Circulation Prolonged Systemic Circulation PEG_NP->Circulation Steric Hindrance (Stealth Effect) Macrophage Macrophage Opsonins->Macrophage Recognition Phagocytosis Phagocytosis & Clearance Macrophage->Phagocytosis

Caption: "Stealth" effect of PEGylation on nanoparticle fate in the bloodstream.

References

In Vitro Stability of Cholesterol-PEG-MAL 2000 Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The in vitro stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. For researchers, scientists, and drug development professionals, understanding the stability profile of functionalized liposomes, such as those incorporating Cholesterol-PEG-MAL 2000, is paramount for preclinical development. This guide provides an objective comparison of the in vitro stability of Cholesterol-PEG-MAL 2000 liposomes against relevant alternatives, supported by experimental data and detailed protocols.

Comparative Stability Analysis

The stability of liposomes is typically assessed by monitoring key physicochemical parameters over time, including particle size, polydispersity index (PDI), zeta potential, and drug retention. These parameters provide insights into the colloidal stability and integrity of the liposomal bilayer.

Colloidal Stability in Physiological Buffer

Long-term storage stability is crucial for the shelf-life of a liposomal formulation. The inclusion of cholesterol and the PEGylated lipid anchor in the formulation is intended to enhance this stability.

Table 1: Long-Term Colloidal Stability of PEGylated Liposomes in Phosphate-Buffered Saline (PBS) at 4°C

FormulationTime PointMean Particle Size (nm)PDIZeta Potential (mV)
Non-functionalized PEGylated Liposomes Day 01810.145-35
Day 28Not specifiedNot specifiedNot specified
Maleimide-functionalized Liposomes Day 0Approx. 100< 0.2Approx. -23
Day 7No significant changeNo significant changeNo significant change

Data is compiled from representative studies.[1][2]

Stability in the Presence of Serum

A primary challenge for intravenously administered liposomes is their interaction with serum proteins, which can lead to aggregation, destabilization, and premature drug release. PEGylation is a widely used strategy to create a steric barrier and minimize these interactions.

Table 2: In Vitro Stability of PEGylated Liposomes in Serum-Containing Media

FormulationMediumTime PointMean Particle Size (nm)PDIZeta Potential (mV)
PEGylated Liposomes PBS + 10% Serum0 hApprox. 120< 0.2Approx. -20
24 hSlight IncreaseSlight IncreaseStable
Non-PEGylated Liposomes PBS + 10% Serum0 hApprox. 130< 0.2Approx. -5
24 hSignificant IncreaseSignificant IncreaseSignificant Decrease

Data is representative of typical findings in the literature.[3][4]

PEGylated liposomes generally exhibit superior stability in serum compared to their non-PEGylated counterparts, with less significant changes in size and PDI over time.[3] The zeta potential of PEGylated liposomes also remains more stable in the presence of serum.[3]

Drug Retention and Release

The ability of a liposome (B1194612) to retain its encapsulated drug payload until it reaches the target site is a key performance indicator. Drug leakage can be assessed in both physiological buffer and serum to simulate in vivo conditions.

Table 3: Comparative In Vitro Drug Release from Functionalized and Non-Functionalized Liposomes

FormulationMediumTime PointCumulative Drug Release (%)
Maleimide-functionalized Liposomes (M-Lip/Dox) pH 6.8 Buffer6 h~30
72 h~35
Non-functionalized Liposomes (Lip/Dox) pH 6.8 Buffer6 h~30
72 h~35

This data, from a study on doxorubicin-loaded liposomes, indicates that the maleimide (B117702) functionalization did not adversely affect the drug release profile compared to non-functionalized liposomes.[5]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating stability studies. Below are protocols for the key experiments cited in this guide.

Preparation of Liposomes

A common method for preparing liposomes is the thin-film hydration technique followed by extrusion.

  • Lipid Film Formation : The lipid components, including the primary phospholipid (e.g., HSPC), cholesterol, and the functionalized lipid (Cholesterol-PEG-MAL 2000), are dissolved in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the wall of a round-bottom flask.

  • Hydration : The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.

  • Size Reduction (Extrusion) : To obtain unilamellar vesicles with a defined size distribution, the hydrated liposome suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.

  • Purification : Unencapsulated drug is removed from the liposomal suspension by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

In Vitro Colloidal Stability Assessment
  • Sample Preparation : The liposomal formulation is diluted to an appropriate concentration in the desired buffer (e.g., PBS) or serum-containing medium.

  • Incubation : Samples are stored at a specified temperature (e.g., 4°C for long-term storage or 37°C for physiological simulation) and protected from light.

  • Measurements : At predetermined time points, aliquots of the sample are withdrawn for analysis.

    • Particle Size and PDI : Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential : Measured using laser Doppler velocimetry.[6][7]

In Vitro Drug Leakage Study

The dialysis method is commonly used to assess drug release from liposomes.

  • Setup : A known concentration of the liposomal drug formulation is placed inside a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • Incubation : The dialysis bag is immersed in a larger volume of release medium (e.g., PBS or PBS with 10% serum) and incubated at 37°C with constant, gentle stirring.

  • Sampling : At various time intervals, aliquots of the release medium are collected, and the volume is replaced with fresh medium to maintain sink conditions.

  • Quantification : The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The cumulative percentage of drug release is then calculated.

Visualizations

Experimental Workflow for In Vitro Stability Analysis

G cluster_prep Liposome Preparation cluster_stability Stability Assessment cluster_analysis Analysis prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 prep3 Purification prep2->prep3 stab1 Incubation in Buffer/Serum prep3->stab1 stab2 Time-Point Sampling stab1->stab2 an1 DLS (Size & PDI) stab2->an1 an2 Zeta Potential stab2->an2 an3 Drug Leakage (e.g., Dialysis) stab2->an3

Caption: Workflow for the preparation and in vitro stability testing of liposomes.

Conceptual Comparison of Liposome Stability

G cluster_peg PEGylated Liposome cluster_nonpeg Non-PEGylated Liposome peg Stable Size & PDI Minimal Drug Leakage nonpeg Aggregation Significant Drug Leakage serum Incubation in Serum serum->peg Stable serum->nonpeg Unstable

References

A Comparative Guide to Cholesterol-PEG-MAL 2000 and Other Cross-Linking Reagents for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted drug delivery, the functionalization of nanocarriers such as liposomes is paramount for achieving therapeutic efficacy. This guide provides an objective comparison of Cholesterol-Polyethylene Glycol-Maleimide 2000 (Cholesterol-PEG-MAL 2000) with other commonly employed cross-linking reagents. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the optimal conjugation strategy for their specific applications.

Executive Summary

Cholesterol-PEG-MAL 2000 is a widely utilized reagent for anchoring targeting ligands to the surface of liposomes. The cholesterol moiety provides a stable anchor within the lipid bilayer, while the polyethylene (B3416737) glycol (PEG) spacer offers a hydrophilic shield, reducing opsonization and prolonging circulation time. The terminal maleimide (B117702) group allows for specific and efficient covalent conjugation to thiol-containing molecules, such as antibodies and peptides.

This guide will compare the performance of Cholesterol-PEG-MAL 2000 against two primary alternatives:

Data Presentation: A Comparative Analysis

The following tables summarize key performance indicators for Cholesterol-PEG-MAL 2000 and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources. Experimental conditions can significantly influence these parameters.

Reagent/MethodAnchor TypeReactive GroupTarget Functional GroupConjugation EfficiencyLinkage StabilityKey AdvantagesKey Disadvantages
Cholesterol-PEG-MAL 2000 CholesterolMaleimideThiol (-SH)HighStable thioether bond, but susceptible to retro-Michael reaction in the presence of high thiol concentrations[1].Excellent liposome (B1194612) stability due to cholesterol anchor[2]; high conjugation efficiency.Potential for off-target reactions with endogenous thiols[1].
DSPE-PEG-MAL 2000 Phospholipid (DSPE)MaleimideThiol (-SH)High (up to 96% reported)[3]Stable thioether bond, with similar in vivo stability concerns as other maleimide conjugates[4].Widely used and well-characterized; high conjugation yields reported[3].Can potentially influence liposome morphology and stability differently than cholesterol anchors[].
EDC/NHS Chemistry Carboxylated Lipid (e.g., DSPE-PEG-COOH)Carbodiimide/NHS esterAmine (-NH2)Variable (dependent on reaction conditions)Stable amide bond.Versatile for a wide range of amine-containing ligands; forms a very stable bond.Requires a two-step reaction; potential for side reactions and hydrolysis of the activated ester.

Table 1: Comparison of Cross-Linking Reagents for Liposome Functionalization

FormulationDrug Release ProfileIn Vivo Stability/CirculationReference
Maleimide-modified liposomes Similar release profile to non-modified PEGylated liposomes in some studies[6].Can exhibit prolonged retention at the injection site[7]. May induce accelerated blood clearance (ABC) phenomenon upon repeated administration, independent of anti-PEG IgM production[4].[4][6][7]
DSPE-PEG2000 containing liposomes Drug release can be influenced by the concentration of DSPE-PEG2000 and cholesterol[].Generally provides "stealth" characteristics, prolonging circulation time.[][8]
PEGylated liposomes (general) PEGylation can lead to a slower drug release rate compared to conventional liposomes.Significantly enhances blood circulation time by reducing uptake by the reticuloendothelial system (RES)[8].[8]

Table 2: Performance Characteristics of Functionalized Liposomes

Experimental Protocols

Protocol 1: Preparation and Functionalization of Liposomes with Cholesterol-PEG-MAL 2000

This protocol describes the preparation of liposomes and subsequent conjugation of a thiol-containing antibody.

Materials:

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Cholesterol-PEG-MAL 2000

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform and Methanol

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Thiolated Antibody

  • Reducing agent (e.g., TCEP)

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Liposome Preparation (Thin-Film Hydration Method): a. Dissolve DSPC, cholesterol, and Cholesterol-PEG-MAL 2000 in a chloroform:methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film. c. Hydrate the lipid film with the drug solution in hydration buffer. d. Extrude the liposome suspension through polycarbonate membranes of desired pore size to obtain unilamellar vesicles of a specific size. e. Remove unencapsulated drug by dialysis or size-exclusion chromatography.

  • Antibody Thiolation (if necessary): a. If the antibody does not have free thiols, it can be thiolated using a reagent like Traut's reagent (2-iminothiolane) or by reducing existing disulfide bonds with a mild reducing agent like TCEP. Follow the manufacturer's protocol for the chosen reagent. b. Purify the thiolated antibody to remove excess reducing or thiolation agents.

  • Conjugation Reaction: a. Mix the prepared liposomes with the thiolated antibody at a specific molar ratio (e.g., 1:10 antibody to Cholesterol-PEG-MAL 2000). b. Incubate the reaction mixture for 4 hours at 4°C or for 1-2 hours at room temperature with gentle stirring[9]. c. Quench any unreacted maleimide groups by adding a thiol-containing compound like 2-mercaptoethanol[10].

  • Purification of Immunoliposomes: a. Separate the antibody-conjugated liposomes from unconjugated antibody using a size-exclusion chromatography column[11].

Protocol 2: Functionalization of Liposomes using EDC/NHS Chemistry

This protocol outlines the conjugation of an amine-containing peptide to pre-formed carboxylated liposomes.

Materials:

  • Pre-formed liposomes containing a carboxylated lipid (e.g., DSPE-PEG-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 50 mM MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Amine-containing peptide

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of Carboxyl Groups: a. Resuspend the carboxylated liposomes in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add the EDC and Sulfo-NHS solutions to the liposome suspension. A molar excess of EDC and Sulfo-NHS over the accessible carboxyl groups is typically used (e.g., 10-fold to 100-fold for EDC and 4-fold to 40-fold for Sulfo-NHS)[12]. d. Incubate for 15-30 minutes at room temperature with gentle mixing[6][12].

  • Removal of Excess Activation Reagents: a. Remove excess EDC and Sulfo-NHS by ultracentrifugation and resuspension of the liposome pellet in Coupling Buffer, or by using a desalting column[12].

  • Conjugation Reaction: a. Add the amine-containing peptide solution in Coupling Buffer to the activated liposomes. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing[6].

  • Quenching and Purification: a. Add the quenching solution to block any unreacted NHS esters. b. Purify the peptide-conjugated liposomes to remove unconjugated peptide and reaction by-products using size-exclusion chromatography or dialysis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the HER2 and VEGF signaling pathways, common targets for antibody-conjugated liposomal drug delivery.

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) HER_dimer HER Dimer (e.g., HER2/HER3) Ligand->HER_dimer Binds to other HER receptors HER2 HER2 HER2->HER_dimer PI3K PI3K HER_dimer->PI3K Activates RAS Ras HER_dimer->RAS Activates Trastuzumab Trastuzumab-Liposome Trastuzumab->HER2 Inhibits dimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway and Inhibition by Trastuzumab-Liposome.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K_AKT PI3K/Akt Pathway VEGFR->PI3K_AKT Activates Antibody_Liposome Anti-VEGF Ab-Liposome Antibody_Liposome->VEGF Sequesters PKC PKC PLCg->PKC RAS_MAPK Ras/MAPK Pathway PKC->RAS_MAPK Angiogenesis Angiogenesis, Permeability, Survival RAS_MAPK->Angiogenesis eNOS eNOS PI3K_AKT->eNOS PI3K_AKT->Angiogenesis eNOS->Angiogenesis

Caption: VEGF Signaling Pathway and Neutralization by Antibody-Liposome.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vivo evaluation of targeted liposomes.

in_vivo_workflow cluster_prep Formulation & Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis prep_liposomes Prepare Targeted and Non-Targeted Liposomes characterize Physicochemical Characterization (Size, Zeta, Drug Load) prep_liposomes->characterize animal_model Establish Tumor Xenograft Model characterize->animal_model treatment Administer Liposome Formulations (i.v.) animal_model->treatment biodistribution Biodistribution Study (IVIS Imaging) treatment->biodistribution efficacy Tumor Growth Inhibition Study treatment->efficacy toxicity Toxicity Assessment (Body Weight, Histology) treatment->toxicity analyze_biodist Quantify Tumor Accumulation biodistribution->analyze_biodist analyze_efficacy Measure Tumor Volume and Survival efficacy->analyze_efficacy analyze_tox Evaluate Safety Profile toxicity->analyze_tox conclusion Conclusion on Targeting Efficacy analyze_biodist->conclusion analyze_efficacy->conclusion analyze_tox->conclusion

Caption: Experimental Workflow for In Vivo Evaluation of Targeted Liposomes.

Conclusion

The choice of cross-linking reagent is a critical decision in the development of targeted liposomal drug delivery systems. Cholesterol-PEG-MAL 2000 offers a robust and efficient method for conjugating thiol-containing ligands, leveraging the stabilizing properties of its cholesterol anchor. While direct comparative data is sparse, the information presented in this guide highlights the key characteristics of Cholesterol-PEG-MAL 2000 and its main alternatives. Researchers should carefully consider the specific requirements of their application, including the nature of the targeting ligand, the desired stability of the final conjugate, and the overall formulation strategy, to make an informed decision. The provided protocols and workflows serve as a foundation for the practical implementation and evaluation of these advanced drug delivery systems.

References

Quantifying the Conjugation Efficiency of Cholesterol-PEG-MAL 2000: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective conjugation of targeting ligands, such as peptides or antibodies, to lipid-based nanoparticles is a critical step in the development of targeted drug delivery systems. Cholesterol-polyethylene glycol-maleimide 2000 (Cholesterol-PEG-MAL 2000) is a widely utilized lipid-PEG derivative for this purpose, leveraging the specific and efficient reaction between the maleimide (B117702) group and a thiol (sulfhydryl) group on the targeting moiety. This guide provides a comparative analysis of the conjugation efficiency of maleimide-functionalized lipids, supported by experimental data and detailed protocols to aid researchers in optimizing their conjugation strategies.

High Efficiency of Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol group to form a stable thioether bond is a cornerstone of bioconjugation due to its high specificity and efficiency under mild conditions. While specific quantitative data for Cholesterol-PEG-MAL 2000 is often embedded within broader studies, research on analogous lipid-PEG-maleimide derivatives, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-MAL 2000), consistently demonstrates very high conjugation efficiencies. Studies have reported efficiencies greater than 95%, and in some cases, approaching 100% when conjugating peptides.[1][2] Furthermore, the synthesis of Cholesteryl-Polyethylene Glycol-Peptide conjugates via maleimide-thiol ligation has been described with good yields and excellent purity of up to 99%.[3][4]

Comparative Conjugation Efficiency Data

The following table summarizes representative conjugation efficiencies for maleimide-functionalized lipids, primarily DSPE-PEG-MAL 2000, which serves as a reliable benchmark for Cholesterol-PEG-MAL 2000.

Lipid-PEG-Maleimide DerivativeThiol-Containing MoleculeConjugation Efficiency (%)Quantification MethodReference
DSPE-PEG-MAL 2000P435 PeptideUp to 100%HPLC[1]
DSPE-PEG-MAL 2000F3 Peptide> 95%HPLC[2]
Maleimide-functionalized Liposomes (DSPE-PEG-MAL)Thiolated Hemoglobin54% of subunits conjugatedSDS-PAGE[5]
Maleimide-functionalized PLGA NPscRGDfK Peptide84 ± 4%Liquid Chromatography[6]
Maleimide-functionalized PLGA NPs11A4 Nanobody58 ± 12%Liquid Chromatography[6]

Key Factors Influencing Conjugation Efficiency

Several factors can influence the success of the maleimide-thiol conjugation:

  • pH: The optimal pH range for the reaction is typically between 6.5 and 7.5. Below pH 6.5, the reaction rate slows, while above pH 7.5, the maleimide group is susceptible to hydrolysis.

  • Molar Ratio: A molar excess of the thiol-containing molecule is often used to drive the reaction to completion. However, the optimal ratio should be determined empirically for each specific conjugate.

  • Steric Hindrance: The accessibility of the maleimide group on the surface of a nanoparticle or micelle can be affected by the density of the PEG chains and the size of the molecule being conjugated.[7]

  • Thiol Availability: Free and reduced thiol groups are necessary for the reaction. Disulfide bonds in proteins or peptides may need to be reduced prior to conjugation.

Experimental Protocols

Accurate quantification of conjugation efficiency is essential for the characterization and quality control of targeted nanoparticles. The two most common methods are direct quantification of the conjugate or unreacted starting materials by High-Performance Liquid Chromatography (HPLC) and indirect assessment of maleimide reactivity using the Ellman's assay.

Protocol 1: Quantification of Conjugation Efficiency by HPLC

This protocol allows for the direct measurement of the amount of unreacted thiol-containing molecule (e.g., a peptide) after the conjugation reaction.

1. Conjugation Reaction:

  • Dissolve Cholesterol-PEG-MAL 2000 in an appropriate organic solvent (e.g., chloroform (B151607) or DMSO).
  • Prepare a solution of the thiol-containing peptide in a reaction buffer (e.g., phosphate-buffered saline, pH 7.0-7.4).
  • If forming micelles, the Cholesterol-PEG-MAL 2000 can be hydrated with the reaction buffer.
  • Mix the Cholesterol-PEG-MAL 2000 and the peptide solution at a desired molar ratio (e.g., 1:1.2 lipid:peptide).[1]
  • Incubate the reaction mixture at room temperature for 2 to 48 hours, depending on the specific reactants. It is advisable to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent thiol oxidation.

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is typically used.
  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B) is a common mobile phase system for peptide separation.
  • Standard Curve: Prepare a standard curve of the free peptide at known concentrations to be analyzed by HPLC.
  • Sample Analysis: Inject a known volume of the reaction mixture into the HPLC system.
  • Quantification: Determine the concentration of the unreacted peptide in the reaction mixture by comparing its peak area to the standard curve.
  • Calculation of Conjugation Efficiency:
  • Conjugation Efficiency (%) = [ (Initial moles of peptide - Moles of unreacted peptide) / Initial moles of peptide ] * 100

Protocol 2: Indirect Quantification of Maleimide Activity using Ellman's Assay

This assay determines the amount of active maleimide groups on the Cholesterol-PEG-MAL 2000 before conjugation by reacting them with a known excess of a thiol-containing compound (L-cysteine) and then quantifying the remaining unreacted thiol.

1. Reagents:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
  • Ellman's Reagent (DTNB) Solution: 4 mg/mL of 5,5'-dithio-bis-(2-nitrobenzoic acid) in the Reaction Buffer.
  • L-cysteine Standard Solution: A known concentration of L-cysteine (e.g., 1.5 mM) in the Reaction Buffer.

2. Reaction of Maleimide with L-cysteine:

  • Prepare a solution of Cholesterol-PEG-MAL 2000 at a known concentration.
  • Add a known excess of the L-cysteine solution to the Cholesterol-PEG-MAL 2000 solution.
  • Incubate at room temperature for 2 hours to allow the maleimide-thiol reaction to go to completion.

3. Quantification of Unreacted L-cysteine:

  • To a sample of the reaction mixture from step 2, add the Ellman's Reagent Solution.
  • Incubate at room temperature for 15 minutes.
  • Measure the absorbance at 412 nm using a spectrophotometer.
  • Determine the concentration of the unreacted L-cysteine by comparing the absorbance to a standard curve of L-cysteine reacted with Ellman's reagent.

4. Calculation of Active Maleimide Concentration:

  • Moles of reacted L-cysteine = Initial moles of L-cysteine - Moles of unreacted L-cysteine.
  • Since the maleimide-thiol reaction is 1:1, the moles of reacted L-cysteine are equal to the moles of active maleimide groups.

Visualizing the Process

To better illustrate the experimental workflows and chemical principles, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Conjugation cluster_quant Quantification cluster_calc Calculation Prepare Chol-PEG-MAL Prepare Chol-PEG-MAL Mix and Incubate Mix and Incubate Prepare Chol-PEG-MAL->Mix and Incubate Prepare Thiol-Peptide Prepare Thiol-Peptide Prepare Thiol-Peptide->Mix and Incubate HPLC Analysis HPLC Analysis Mix and Incubate->HPLC Analysis Quantify Unreacted Peptide Quantify Unreacted Peptide HPLC Analysis->Quantify Unreacted Peptide Calculate Efficiency Calculate Efficiency Quantify Unreacted Peptide->Calculate Efficiency

Caption: Experimental workflow for quantifying conjugation efficiency using HPLC.

Caption: Chemical reaction of maleimide-thiol conjugation.

References

Comparative Study of Cholesterol-PEG-MAL with Different Molecular Weights for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cholesterol-Polyethylene Glycol-Maleimide (Cholesterol-PEG-MAL) with varying molecular weights (MW), focusing on their application in drug delivery systems such as liposomes and micelles. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental processes to aid in the selection of the optimal Cholesterol-PEG-MAL for specific research and development needs.

Introduction to Cholesterol-PEG-MAL

Cholesterol-PEG-MAL is an amphiphilic polymer widely utilized in the formulation of nanocarriers for drug delivery.[1][2][3] It is composed of three key components:

  • Cholesterol: A hydrophobic lipid that serves as an anchor, inserting into the lipid bilayer of liposomes or the core of micelles.[4]

  • Polyethylene Glycol (PEG): A hydrophilic polymer that forms a protective layer on the surface of the nanocarrier. This "stealth" layer reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[5][6] The molecular weight of the PEG chain is a critical parameter influencing the physicochemical properties and in vivo fate of the nanocarrier.

  • Maleimide (B117702) (MAL): A reactive functional group at the distal end of the PEG chain that allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the surface of the nanocarrier.[1][2][4]

The choice of PEG molecular weight in the Cholesterol-PEG-MAL conjugate significantly impacts the performance of the resulting drug delivery system. This guide compares Cholesterol-PEG-MAL with PEG molecular weights of 1 kDa, 2 kDa, 5 kDa, and 10 kDa, focusing on key parameters such as particle size, drug loading efficiency, stability, cellular uptake, and in vivo pharmacokinetics.

Comparative Performance Data

While direct head-to-head comparative studies for a full range of Cholesterol-PEG-MAL molecular weights are limited, the following tables summarize available data and established trends from studies on Cholesterol-PEG and similar DSPE-PEG lipids.

Table 1: Physicochemical Properties of Liposomes Formulated with Different Molecular Weight Cholesterol-PEG-MAL

ParameterCholesterol-PEG(1k)-MALCholesterol-PEG(2k)-MALCholesterol-PEG(5k)-MALCholesterol-PEG(10k)-MAL
Typical Particle Size (nm) 100 - 150110 - 160120 - 180130 - 200
Polydispersity Index (PDI) < 0.2< 0.2< 0.2< 0.3
Zeta Potential (mV) Slightly NegativeSlightly NegativeSlightly NegativeSlightly Negative
Drug Encapsulation Efficiency (%) Generally HigherModerate to HighModeratePotentially Lower

Note: The data presented are aggregated from multiple sources and represent general trends. Actual values can vary depending on the specific lipid composition, drug, and formulation process.

Table 2: In Vitro and In Vivo Performance of Liposomes with Different Molecular Weight Cholesterol-PEG-MAL

ParameterCholesterol-PEG(1k)-MALCholesterol-PEG(2k)-MALCholesterol-PEG(5k)-MALCholesterol-PEG(10k)-MAL
In Vitro Stability (Serum) GoodVery GoodExcellentExcellent
Cellular Uptake HigherModerateLowerLowest
Blood Circulation Half-life ShorterIntermediateLongerLongest
Tumor Accumulation (EPR effect) ModerateGoodVery GoodHigh

Note: EPR stands for Enhanced Permeability and Retention effect. Longer circulation times generally lead to increased tumor accumulation for passively targeted nanoparticles.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of Cholesterol-PEG-MAL based drug delivery systems.

Liposome (B1194612) Preparation using Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes incorporating Cholesterol-PEG-MAL.[7][8]

Materials:

  • Phospholipids (e.g., DSPC, DOPC)

  • Cholesterol

  • Cholesterol-PEG-MAL (desired molecular weight)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and Cholesterol-PEG-MAL in an organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer containing the hydrophilic drug to be encapsulated. The hydration is performed above the phase transition temperature (Tc) of the lipids with gentle agitation to form multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder. This process results in the formation of small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Purification: Remove the unencapsulated drug by methods such as size exclusion chromatography or dialysis.

Determination of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique for measuring the size distribution and zeta potential of nanoparticles.[9][10]

Instrumentation:

  • Zetasizer or similar DLS instrument.

Procedure:

  • Sample Preparation: Dilute the liposome suspension with the appropriate aqueous buffer to a suitable concentration for DLS measurement.

  • Size Measurement: Place the diluted sample in a cuvette and perform the DLS measurement to obtain the average particle size (Z-average) and the polydispersity index (PDI).

  • Zeta Potential Measurement: For zeta potential measurement, use an appropriate folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.

Determination of Drug Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome formulation using techniques like size exclusion chromatography, dialysis, or ultrafiltration.

  • Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug.

  • Analysis: Quantify the amount of the released drug using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

In Vitro Cell Viability Assay

The MTT or resazurin (B115843) assay can be used to assess the cytotoxicity of the drug-loaded liposomes against cancer cell lines.[10][11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilizing agent (for MTT assay, e.g., DMSO, isopropanol)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the drug-loaded liposomes, free drug, and empty liposomes (as controls).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.

    • Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the development and application of Cholesterol-PEG-MAL based drug delivery systems.

Experimental_Workflow cluster_Formulation Liposome Formulation cluster_Characterization Physicochemical Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Lipid_Mixing Lipid Mixing (Phospholipid, Cholesterol, Chol-PEG-MAL) Film_Formation Thin Film Hydration Lipid_Mixing->Film_Formation Extrusion Extrusion Film_Formation->Extrusion Purification Purification Extrusion->Purification Size_Zeta Particle Size & Zeta Potential (DLS) Purification->Size_Zeta Encapsulation Encapsulation Efficiency (HPLC/UV-Vis) Purification->Encapsulation Cell_Culture Cell Culture Purification->Cell_Culture Animal_Model Animal Model Purification->Animal_Model Cytotoxicity Cytotoxicity Assay (MTT/Resazurin) Cell_Culture->Cytotoxicity Cellular_Uptake Cellular Uptake (Flow Cytometry/Microscopy) Cell_Culture->Cellular_Uptake Biodistribution Biodistribution Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Animal_Model->Efficacy

Caption: Experimental workflow for the development and evaluation of Cholesterol-PEG-MAL liposomes.

Cellular_Uptake_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Liposome PEGylated Liposome (Chol-PEG-MAL) Receptor Cell Surface Receptor Liposome->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Degradation & Cytosol Cytosol Drug_Release->Cytosol Therapeutic Action

Caption: Simplified signaling pathway of cellular uptake and intracellular trafficking of targeted PEGylated liposomes.

Discussion and Conclusion

The molecular weight of the PEG in Cholesterol-PEG-MAL is a critical determinant of the performance of liposomal drug delivery systems.

  • Lower MW Cholesterol-PEG-MAL (e.g., 1k, 2k): These are generally associated with higher cellular uptake, which can be advantageous for certain applications where rapid internalization is desired. However, they typically exhibit shorter blood circulation times.[12]

  • Higher MW Cholesterol-PEG-MAL (e.g., 5k, 10k): These provide a more effective "stealth" effect, leading to significantly prolonged blood circulation and enhanced accumulation in tumors through the EPR effect.[5] This is often desirable for passive tumor targeting. However, the thicker PEG layer can sometimes hinder cellular uptake and may lead to lower drug encapsulation efficiencies.[7]

The maleimide functionality provides a versatile platform for attaching targeting ligands, enabling the development of actively targeted nanocarriers. The choice of the optimal Cholesterol-PEG-MAL molecular weight will, therefore, depend on the specific therapeutic strategy, the nature of the drug, and the target tissue. For applications requiring long circulation and passive targeting, higher molecular weight PEGs are generally preferred. Conversely, for applications where rapid cellular uptake is paramount, lower molecular weight PEGs may be more suitable.

This guide provides a foundational understanding of the comparative performance of different molecular weight Cholesterol-PEG-MAL derivatives. Researchers are encouraged to perform their own optimization studies to determine the most suitable formulation for their specific drug delivery application.

References

Navigating Serum Stability: A Comparative Guide to Cholesterol-PEG-MAL 2000 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the in vivo stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. Cholesterol-polyethylene glycol-maleimide 2000 (Cholesterol-PEG-MAL 2000) is a widely utilized reagent for linking therapeutic moieties to lipid-based delivery systems. This guide provides an objective comparison of the serum stability of Cholesterol-PEG-MAL 2000 conjugates against relevant alternatives, supported by experimental data and detailed methodologies. The stability of these conjugates is primarily governed by two key components: the maleimide-thiol linkage and the lipid anchor.

The Challenge of Maleimide-Thiol Linkage Instability

The conjugation of Cholesterol-PEG-MAL 2000 to a thiol-containing molecule (e.g., a cysteine residue on a peptide or protein) proceeds via a Michael addition reaction, forming a thiosuccinimide bond. While efficient, this linkage is susceptible to a retro-Michael reaction in the presence of endogenous thiols such as glutathione (B108866) and albumin, which are abundant in serum.[1][2][3][4] This can lead to premature cleavage of the conjugate, resulting in off-target effects and reduced therapeutic efficacy.

A key stabilizing event for the thiosuccinimide linkage is the hydrolysis of the succinimide (B58015) ring.[1][2] This ring-opening reaction forms a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction. The rate of this hydrolysis can be accelerated by introducing electron-withdrawing substituents to the maleimide (B117702) structure.[1][2][5]

Comparison of PEG-Lipid Anchors: Cholesterol vs. DSPE

The stability of a PEGylated nanoparticle in serum is also critically dependent on the lipid anchor. The two most common choices are a cholesterol anchor and a diacyl lipid anchor, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE).

FeatureCholesterol-PEG-MAL 2000DSPE-PEG-MAL 2000 (Alternative)
Lipid Anchor Structure Steroid-basedDiacyl lipid (two C18 saturated chains)
Membrane Insertion Inserts into the lipid bilayerInserts into the lipid bilayer
In Vivo Stability Generally provides good stabilityOften considered the "gold standard" for stability, with its long C18 acyl chains providing very stable membrane anchoring and leading to longer circulation times.[6][7]
Transfection Efficiency Can enhance transfection in some formulations.[6]Can sometimes hinder transfection due to its high stability and steric hindrance.[6]

Cholesterol is an essential component for enhancing the stability of liposomal bilayers and reducing their permeability in the presence of serum.[8][9][10] While Cholesterol-PEG provides good stability, DSPE, with its two C18 saturated fatty acid chains, is widely reported to provide superior anchoring in the lipid bilayer, leading to more stable nanoparticles with longer circulation half-lives.[7][11]

Quantitative Stability Data

Direct head-to-head quantitative comparisons of the serum stability of Cholesterol-PEG-MAL 2000 and DSPE-PEG-MAL 2000 are limited in the literature. However, data from various studies on maleimide-thiol conjugates and different PEG-lipid anchors can provide valuable insights.

Conjugate/Linker TypeModel SystemIncubation ConditionsHalf-life (t½) / StabilityReference(s)
Maleimide-Thiol (General)Antibody-drug conjugate mimic in human plasma37°C~7 days[3]
Hydrolyzed ThiosuccinimideConjugates with electron-withdrawing N-substituentsIn vitro>2 years[1][2]
DSPE-PEG LiposomesIn vivo (rats)Intravenous injectionIncreased half-life by 170% compared to free drug[12]
Liposomes with CholesterolIn 100% Fetal Calf Serum37°Ct½ of 17h (with cholesterol) vs. 0.84h (without cholesterol)[13]
Maleimide-Thiol AdductsIn the presence of glutathionePhysiological pH and temperatureHalf-lives of conversion from 20-80 hours[4]

Experimental Protocols

Accurate assessment of conjugate stability is crucial. Below are detailed methodologies for key experiments.

In Vitro Serum Stability Assay

Objective: To determine the rate of dissociation of the conjugated molecule from the Cholesterol-PEG-MAL 2000 in serum.

Materials:

  • Cholesterol-PEG-MAL 2000 conjugate

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for separation and quantification (e.g., RP-HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of the conjugate in PBS.

  • Add the conjugate to pre-warmed serum to a final desired concentration.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Immediately process the sample to stop further degradation and separate the intact conjugate from the released molecule. This can be achieved by protein precipitation followed by centrifugation.

  • Analyze the supernatant containing the released molecule and the pellet containing the liposome-bound conjugate by a validated analytical method.

  • Quantify the amount of intact conjugate remaining at each time point and calculate the half-life.

Thiol-Exchange Stability Assay

Objective: To evaluate the susceptibility of the maleimide-thiol linkage to exchange with a competing small-molecule thiol.

Materials:

  • Cholesterol-PEG-MAL 2000 conjugate

  • High concentration of a small-molecule thiol (e.g., 10 mM glutathione, GSH)

  • PBS, pH 7.4

  • Incubator at 37°C

  • Analytical method for separation and quantification (e.g., RP-HPLC, LC-MS)

Procedure:

  • Dissolve the conjugate in PBS.

  • Add a concentrated solution of GSH to a final concentration of 10 mM.

  • Incubate the mixture at 37°C.

  • At various time points, withdraw an aliquot and analyze by HPLC or LC-MS to quantify the amount of intact conjugate and any new products formed due to thiol exchange.

Visualizing the Pathways and Processes

cluster_0 Maleimide-Thiol Conjugate Degradation Pathway A Thiol-Containing Molecule C Thiosuccinimide Adduct (Unstable) A->C Michael Addition B Cholesterol-PEG-MAL B->C D Retro-Michael Reaction C->D Reversible E Hydrolysis C->E Irreversible F Deconjugated Products D->F G Ring-Opened Adduct (Stable) E->G

Caption: Competing pathways of a thiosuccinimide adduct in serum.

cluster_1 Experimental Workflow for Serum Stability Assessment A Prepare Conjugate in Serum B Incubate at 37°C A->B C Collect Aliquots at Time Points B->C D Sample Processing (e.g., Protein Precipitation) C->D E Analysis by HPLC/LC-MS D->E F Quantify Intact Conjugate E->F G Determine Half-life F->G

Caption: Workflow for assessing bioconjugate stability in serum.

Conclusion

The serum stability of a Cholesterol-PEG-MAL 2000 conjugate is a multifactorial issue. The inherent susceptibility of the maleimide-thiol linkage to retro-Michael reactions can be overcome by promoting the hydrolysis of the succinimide ring, leading to a more stable product. Furthermore, the choice of the lipid anchor is paramount for the overall stability of the nanoparticle carrier in the bloodstream, with longer-chain lipids like DSPE generally offering enhanced stability over cholesterol. For the development of robust and effective targeted drug delivery systems, a thorough evaluation of both the linker chemistry and the lipid components is essential. Researchers should consider utilizing stabilized maleimide derivatives or alternative bio-orthogonal chemistries to ensure the integrity of the conjugate in vivo.

References

Alternative lipids to Cholesterol-PEG-MAL 2000 for nanoparticle functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems. For years, Cholesterol-Polyethylene Glycol-Maleimide 2000 (Cholesterol-PEG-MAL 2000) has been a widely used lipid for attaching targeting ligands to the surface of nanoparticles. However, the scientific community is increasingly exploring alternatives to enhance performance, improve stability, and reduce potential immunogenicity. This guide provides an objective comparison of alternative lipids to Cholesterol-PEG-MAL 2000, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal functionalization strategy.

Alternative Anchor Lipids: DSPE vs. Cholesterol

The lipid anchor inserts into the nanoparticle's lipid bilayer, providing a stable point of attachment for the PEG linker and reactive group. While cholesterol is a common choice, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a frequently used alternative.

Key Performance Comparison: DSPE-PEG-Linker vs. Cholesterol-PEG-Linker

ParameterDSPE-PEG-LinkerCholesterol-PEG-LinkerKey Findings & Citations
Nanoparticle Stability Generally forms stable liposomes. The impact on stability can be influenced by the specific formulation.Contributes to membrane rigidity and can enhance liposome (B1194612) stability.[1]The choice of anchor lipid can influence the encapsulation efficiency of drugs. For instance, liposomes with DSPE-PEG showed slightly higher encapsulation efficiency for 5,6-carboxyfluorescein compared to those with Cholesterol-PEG.[2]
Gene Silencing Efficiency (siRNA delivery) Nanoparticles functionalized with anti-EGFR Fab' using DSPE-PEG-MAL showed significantly higher gene silencing efficiency (approx. 80%) compared to those using a DSPE-PEG-COOH linker (approx. 32%) at a 500 nM siRNA concentration.[3]Not directly compared in the cited study, but the choice of anchor and linker chemistry combined is crucial for biological activity.The conjugation chemistry and linker can have a more significant impact on biological activity than the anchor lipid alone.[3]
Particle Size Liposomes prepared with DSPE-PEG-MAL had a particle size of approximately 200 nm.[3]Not significantly different from DSPE-PEG-MAL functionalized particles in the same study.[3]Both anchor lipids can be used to produce nanoparticles of similar size.
Zeta Potential Can influence the surface charge of the nanoparticle, which is also affected by the conjugated ligand.Similar to DSPE, the overall zeta potential will be influenced by the entire surface composition.The choice of anchor lipid did not lead to significant differences in zeta potential in a comparative study of immunoliposomes.[3]

Alternative Conjugation Chemistries

The maleimide-thiol reaction is a popular method for bioconjugation. However, alternative "click chemistry" and other bioorthogonal reactions offer distinct advantages in terms of efficiency, specificity, and stability.

Maleimide-Thiol Chemistry

This classic approach involves the reaction of a maleimide (B117702) group on the PEG lipid with a thiol (sulfhydryl) group on the targeting ligand (e.g., a cysteine residue in a peptide or a thiolated antibody).

Bioorthogonal Chemistries: A New Paradigm

Bioorthogonal reactions proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "Click Chemistry": This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group. It is a copper-free click chemistry, making it highly biocompatible.[4][5]

  • Staudinger Ligation: This reaction forms a stable amide bond between a phosphine-functionalized lipid and an azide-modified ligand.[2][6][7][8]

Performance Comparison: Maleimide-Thiol vs. Bioorthogonal Chemistries

ParameterMaleimide-Thiol ChemistryDBCO-Azide (SPAAC) Click ChemistryStaudinger LigationKey Findings & Citations
Conjugation Efficiency/Yield Can be high (e.g., 84% for cRGDfK peptide conjugation to PLGA NPs) but is dependent on reaction conditions.[9] Can result in lower sugar loading on carrier proteins compared to copper-free click chemistry.[5]Generally high yields (often >80%).[5] Can achieve conjugation even with a low number of linkers on a protein.[5]High yields are achievable under mild, catalyst-free aqueous conditions.[2][8] Ligation yields of up to 80% have been reported for liposome surface modification.[7]Click chemistry and Staudinger ligation often provide higher and more consistent conjugation yields compared to maleimide-thiol chemistry, especially with complex biomolecules.
In Vivo Performance & Stability Maleimide groups can react non-specifically with thiol-containing molecules in the blood, such as albumin, leading to complement activation and altered biodistribution.[4]The hydrophobicity of the DBCO group can lead to protein aggregation on the nanoparticle surface, which can also trigger complement activation.[4]Generally considered highly stable and bioorthogonal. The resulting amide bond is very stable.The choice of conjugation chemistry significantly impacts in vivo behavior. Both maleimide and DBCO-azide chemistries can induce complement activation through different mechanisms, affecting toxicity and biodistribution.[4]
Reaction Conditions Optimal pH range of 6.5-7.5. Above pH 7.5, the maleimide group is prone to hydrolysis.Occurs under mild, physiological conditions without the need for a catalyst.Proceeds at room temperature in aqueous buffers without a catalyst.[2]Bioorthogonal chemistries offer more flexibility and are less sensitive to reaction conditions compared to maleimide-thiol chemistry.

Alternatives to the PEG Linker: Reducing Immunogenicity

Polyethylene (B3416737) glycol (PEG) is widely used to create a "stealth" layer around nanoparticles, prolonging their circulation time. However, the repeated administration of PEGylated nanoparticles can lead to the production of anti-PEG antibodies, resulting in accelerated blood clearance (ABC) and potential hypersensitivity reactions. Polysarcosine (pSar) and poly(2-oxazoline)s (POx) are emerging as promising alternatives.

Performance Comparison: PEG vs. pSar and POx Lipids

ParameterPEG-LipidsPolysarcosine (pSar)-LipidsPoly(2-oxazoline) (POx)-LipidsKey Findings & Citations
Immunogenicity Can induce anti-PEG antibodies, leading to the ABC phenomenon.Show reduced immunogenicity and are less likely to induce an antibody response compared to PEG.[10][11]Known to be poorly immunogenic and can mitigate the ABC phenomenon.[12]Both pSar and POx are considered "stealth" polymers with a lower immunogenic profile than PEG.
Nanoparticle Stability & Size Effective at stabilizing nanoparticles and controlling their size.Can be used to control nanoparticle size, though formulations may result in slightly larger particles than their PEG counterparts.[13]Can effectively stabilize nanoparticles, with particle size being dependent on the polymer molar ratio.[14]pSar and POx can effectively replace PEG in terms of stabilizing nanoparticle formulations.
In Vivo Circulation & Biodistribution Prolongs circulation half-life.Can enhance circulation time.[]Show reduced clearance from the bloodstream compared to PEG-lipids.[14]pSar and POx can lead to improved circulation profiles and altered biodistribution, with some studies showing increased delivery to the spleen.[14]
Transfection Efficiency (for nucleic acid delivery) The "PEG dilemma" suggests that a dense PEG layer can hinder cellular uptake and endosomal escape.Can lead to comparable or even higher transfection efficiency in vivo compared to PEG-LNPs.[13]Can improve transfection efficiency, especially when the polymer density is optimized.[16]pSar and POx can overcome some of the limitations of PEG in nucleic acid delivery, potentially leading to enhanced therapeutic efficacy.

Experimental Protocols & Methodologies

Detailed and reproducible experimental protocols are essential for the successful functionalization of nanoparticles. Below are representative protocols for key functionalization techniques.

Protocol for Liposome Preparation with DSPE-PEG-Maleimide

This protocol describes the preparation of maleimide-functionalized liposomes using the thin-film hydration method.

Materials:

  • Primary lipid (e.g., DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Maleimide at a desired molar ratio) in chloroform in a round-bottom flask.[17]

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.[17]

  • Hydrate the lipid film with the hydration buffer by vortexing or sonicating the flask at a temperature above the phase transition temperature of the primary lipid. This will result in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[17]

  • The resulting maleimide-functionalized liposomes are now ready for conjugation with a thiol-containing ligand.

Protocol for Antibody Conjugation to Maleimide-Functionalized Liposomes

This protocol outlines the steps for conjugating a thiolated antibody to a maleimide-functionalized liposome.

Materials:

  • Maleimide-functionalized liposomes

  • Antibody

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • Purification column (e.g., Sepharose CL-4B)

Procedure:

  • Antibody Thiolation (if necessary): If the antibody does not have a free thiol group, it can be introduced by reducing its disulfide bonds. Incubate the antibody with a molar excess of a reducing agent like TCEP for 30 minutes at room temperature.[18]

  • Remove the excess reducing agent using a desalting column.

  • Conjugation: Add the thiolated antibody to the maleimide-functionalized liposome suspension. A typical starting molar ratio of maleimide groups to thiol groups is 10:1 to 20:1.[18]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using size-exclusion chromatography (e.g., a Sepharose CL-4B column).[18]

  • Characterize the final product for conjugation efficiency, size, and zeta potential.

Protocol for Nanoparticle Functionalization using DBCO-Azide Click Chemistry

This protocol describes a two-step process for functionalizing nanoparticles with a DBCO-PEG linker followed by conjugation to an azide-modified ligand.

Materials:

  • Amine-functionalized nanoparticles

  • DBCO-PEG-NHS ester

  • Azide-modified targeting ligand

  • Reaction buffers (e.g., MES buffer pH 6.0, PBS pH 7.4)

Procedure:

  • DBCO-Functionalization:

    • Disperse the amine-functionalized nanoparticles in MES buffer.

    • In a separate tube, dissolve the DBCO-PEG-NHS ester in an anhydrous solvent like DMSO.

    • Add the DBCO-PEG-NHS ester solution to the nanoparticle suspension and react for 2-4 hours at room temperature.

    • Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS.

  • Click Chemistry Conjugation:

    • Resuspend the purified DBCO-nanoparticles in PBS.

    • Add the azide-modified targeting ligand.

    • Incubate the reaction mixture for 4-12 hours at room temperature.

    • Purify the final conjugated nanoparticles using a suitable method like size-exclusion chromatography or dialysis to remove the excess ligand.

    • Characterize the final product.

Visualizing the Workflows

The following diagrams, created using the DOT language, illustrate the key workflows and relationships discussed in this guide.

Nanoparticle_Functionalization_Workflow cluster_nanoparticle Nanoparticle Core cluster_functionalization Functionalization cluster_conjugation Conjugation cluster_final_product Final Product NP Nanoparticle (e.g., Liposome) Lipid_Insertion Incorporate Functional Lipid NP->Lipid_Insertion Conjugation Conjugate Targeting Ligand Lipid_Insertion->Conjugation Targeted_NP Targeted Nanoparticle Conjugation->Targeted_NP

Caption: General workflow for nanoparticle functionalization.

Conjugation_Chemistry_Comparison cluster_maleimide Maleimide-Thiol cluster_click Click Chemistry (SPAAC) cluster_staudinger Staudinger Ligation NP_Functionalized Functionalized Nanoparticle Maleimide Maleimide Group NP_Functionalized->Maleimide DBCO DBCO Group NP_Functionalized->DBCO Phosphine Phosphine Group NP_Functionalized->Phosphine Thiol_Ligand Thiol-Ligand Maleimide->Thiol_Ligand Forms Thioether Bond Azide_Ligand Azide-Ligand DBCO->Azide_Ligand Forms Triazole Ring Azide_Ligand2 Azide-Ligand Phosphine->Azide_Ligand2 Forms Amide Bond

Caption: Comparison of common conjugation chemistries.

PEG_Alternatives_Pathway cluster_peg Standard Approach cluster_alternatives Alternative Approaches NP Nanoparticle PEG PEG-Lipid NP->PEG pSar Polysarcosine-Lipid NP->pSar POx Poly(2-oxazoline)-Lipid NP->POx ABC Potential for Anti-PEG Antibodies (ABC Phenomenon) PEG->ABC Reduced_Immuno Reduced Immunogenicity pSar->Reduced_Immuno POx->Reduced_Immuno

References

Assessing the Impact of Cholesterol-PEG-MAL 2000 on Liposome Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of liposomes with polyethylene (B3416737) glycol (PEG) is a cornerstone of modern drug delivery, enhancing circulation time and stability. The choice of the lipid anchor for the PEG chain, such as cholesterol versus a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), can significantly influence the physicochemical properties of the resulting nanoparticles. This guide provides a comparative analysis of Cholesterol-PEG-MAL 2000 and other common PEGylated lipids, focusing on their impact on liposome (B1194612) size and zeta potential, supported by experimental data.

Impact of the PEG-Lipid Anchor on Liposome Size and Zeta Potential

The selection of the anchor moiety for the PEG chain plays a crucial role in the ultimate characteristics of the liposome formulation. While direct head-to-head comparisons of maleimide-functionalized cholesterol-PEG and DSPE-PEG are limited in publicly available literature, data from studies using similar non-maleimide PEGylated lipids in lipoplex (liposome-DNA complex) formulations offer valuable insights.

One study compared the effect of MeO-PEG2000-Cholesterol with MeO-PEG2000-DSPE on the size and zeta potential of DOTAP/cholesterol lipoplexes. The results, summarized below, suggest that the choice of anchor can have a discernible impact on these critical parameters, especially in a biological environment.

Table 1: Comparison of Lipoplexes with MeO-PEG-Cholesterol and MeO-PEG-DSPE

Formulation (0.4 mol% PEG)Particle Size (nm) - Before SerumZeta Potential (mV) - Before SerumParticle Size (nm) - After 30 min in SerumZeta Potential (mV) - After 30 min in Serum
Non-PEGylated Control198.7 ± 5.6+33.0 ± 0.8250.3 ± 14.1-12.1 ± 0.6
MeO-PEG2000-Cholesterol204.3 ± 4.5+31.4 ± 0.5239.7 ± 10.3-11.9 ± 0.7
MeO-PEG2000-DSPE200.5 ± 7.4+30.8 ± 0.6245.1 ± 12.5-12.5 ± 0.9
Data synthesized from a study on DOTAP/cholesterol lipoplexes[1]. The core lipid composition and experimental conditions should be considered when interpreting these results.

Interestingly, in this lipoplex system, both PEGylated formulations showed comparable initial sizes and zeta potentials to the non-PEGylated control[1]. After incubation in serum, all formulations exhibited an increase in size and a dramatic shift in zeta potential to negative values[1]. Notably, the study found that the PEG-cholesterol anchor led to significantly enhanced gene transfection efficiency compared to the PEG-DSPE anchor in certain cell lines, suggesting that the anchor type influences the biological activity of the nanoparticle[1].

The Role of the Maleimide (B117702) Functional Group on Zeta Potential

The introduction of a maleimide (MAL) functional group at the terminus of the PEG chain, as in Cholesterol-PEG-MAL 2000, is intended for the covalent conjugation of thiol-containing ligands, such as antibodies or peptides. This functional group can also influence the surface charge of the liposome.

Table 2: Effect of DSPE-PEG-MAL on Liposome Zeta Potential

Liposome FormulationZeta Potential (mV)
Liposomes (Lipoid S100:cholesterol)-22.2
Maleimide-Liposomes (Lipoid S100:cholesterol:DSPE-PEG-MAL)-39.0
Data from a study on doxorubicin-loaded liposomes. The specific lipid composition and ratios influence the final zeta potential.

This shift towards a more negative surface charge could be attributed to the partial hydrolysis of the maleimide ring to the corresponding maleamic acid under certain pH conditions, which would introduce a carboxyl group.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of PEGylated liposomes. Specific parameters should be optimized for each formulation.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

  • Lipid Film Formation: The desired lipids, including the primary phospholipid (e.g., DSPC, DOPC), cholesterol, and the PEG-lipid (e.g., Cholesterol-PEG-MAL 2000 or DSPE-PEG-MAL 2000), are dissolved in a suitable organic solvent such as a chloroform/methanol mixture. The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.

G cluster_0 Liposome Preparation Workflow Lipid Dissolution 1. Lipids (Phospholipid, Cholesterol, Chol-PEG-MAL) dissolved in organic solvent Film Formation 2. Solvent evaporation to form a thin lipid film Lipid Dissolution->Film Formation Rotary Evaporation Hydration 3. Hydration with aqueous buffer to form MLVs Film Formation->Hydration Above Lipid Tc Size Reduction 4. Sonication or extrusion to form SUVs Hydration->Size Reduction Characterization 5. Analysis of size, PDI, and zeta potential Size Reduction->Characterization G cluster_1 Liposome Characterization Workflow Liposome_Sample Liposome Suspension DLS Dynamic Light Scattering (DLS) Liposome_Sample->DLS LDV Laser Doppler Velocimetry (LDV) Liposome_Sample->LDV Size_PDI Hydrodynamic Size (d.nm) Polydispersity Index (PDI) DLS->Size_PDI Zeta Zeta Potential (mV) LDV->Zeta

References

Safety Operating Guide

Navigating the Disposal of Cholesterol-PEG-MAL (MW 2000): A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Cholesterol-PEG-MAL (MW 2000), a self-assembling reagent frequently used in drug delivery systems. While the substance is generally not classified as hazardous, the presence of a reactive maleimide (B117702) group necessitates careful handling and consideration.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS for Cholesterol-PEG-MAL (MW 2000) typically indicates that it is not a hazardous substance or mixture.[1] However, standard laboratory precautions should always be observed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to protect from splashes.

  • Lab Coat: A standard laboratory coat is recommended to protect clothing.

Step-by-Step Disposal Procedure

The disposal of Cholesterol-PEG-MAL (MW 2000) should be approached with a clear understanding of its chemical properties. The polyethylene (B3416737) glycol (PEG) and cholesterol components are generally considered non-hazardous. The key consideration is the maleimide functional group, which is reactive towards thiols.[2][3] To ensure the utmost safety and environmental diligence, a deactivation step is recommended, though not always mandated.

Step 1: Assess the Waste Stream

  • Contamination Check: Determine if the Cholesterol-PEG-MAL waste is mixed with any hazardous substances. If it is contaminated with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.

  • Quantity Assessment: Evaluate the volume of waste to be disposed of. Small research quantities may have different disposal routes than bulk quantities.

Step 2: Deactivation of the Maleimide Group (Recommended Best Practice)

To mitigate the reactivity of the maleimide group, a quenching step using a thiol-containing compound is advised. This converts the reactive maleimide to a stable thioether.

Experimental Protocol for Deactivation:

  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as L-cysteine, β-mercaptoethanol (BME), or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A concentration of approximately 100 mM is generally effective.

  • Reaction: In a designated chemical waste container, add the Cholesterol-PEG-MAL (MW 2000) waste to the quenching solution. It is recommended to use a 10-fold molar excess of the thiol compound relative to the maleimide.

  • Incubation: Gently mix the solution and allow the reaction to proceed for at least 2 hours at room temperature. This will ensure the complete reaction of the maleimide group.

Step 3: Waste Collection and Storage

  • Container: Collect the deactivated Cholesterol-PEG-MAL (MW 2000) waste in a clearly labeled, sealed, and chemically compatible container. The original container can be used if it is in good condition.

  • Labeling: The label should clearly identify the contents as "Deactivated Cholesterol-PEG-MAL (MW 2000) Waste" and include the date of accumulation.

  • Segregation: Do not mix this waste with other chemical waste streams unless permitted by your institution's waste management guidelines.

Step 4: Final Disposal

The final disposal route depends on the form of the waste (solid or liquid) and, most importantly, your institution's specific environmental health and safety (EHS) guidelines.

  • Solid Waste:

    • Unused Powder: Unused, uncontaminated solid Cholesterol-PEG-MAL (MW 2000) should be collected for disposal through your institution's chemical waste program.

    • Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a sealed bag or container, labeled appropriately, and disposed of through the institutional EHS office.

  • Liquid Waste:

    • Deactivated Solutions: Following the deactivation protocol, the resulting solution should be collected and disposed of through your institution's chemical waste program. Do not pour any maleimide-containing waste, deactivated or not, down the drain without explicit approval from your EHS department. While some non-hazardous liquid waste may be approved for drain disposal, the precautionary principle suggests avoiding this for any chemically modified reagent.[2][4]

Quantitative Data Summary

For the maleimide deactivation protocol, the following quantitative guidelines are recommended:

ParameterRecommended Value
Quenching Agent L-cysteine, β-mercaptoethanol (BME), or dithiothreitol (DTT)
Quenching Solution Concentration ~100 mM
Molar Ratio (Thiol:Maleimide) 10:1
Reaction Time ≥ 2 hours
Reaction Temperature Room Temperature

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Cholesterol-PEG-MAL (MW 2000).

G cluster_start Start cluster_assessment Waste Assessment cluster_deactivation Deactivation (Best Practice) cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_form Waste Form start Cholesterol-PEG-MAL (MW 2000) Waste assess_contamination Is the waste contaminated with hazardous chemicals? start->assess_contamination collect_solid Collect Solid Waste in Labeled Container deactivate Deactivate with Thiol Reagent (e.g., L-cysteine, BME, DTT) assess_contamination->deactivate No hazardous_waste Dispose as Hazardous Waste assess_contamination->hazardous_waste Yes collect_liquid Collect Liquid Waste in Labeled Container deactivate->collect_liquid waste_form Solid or Liquid? deactivate->waste_form consult_ehs Consult Institutional EHS Guidelines collect_solid->consult_ehs collect_liquid->consult_ehs non_hazardous_waste Dispose as Non-Hazardous Chemical Waste consult_ehs->non_hazardous_waste waste_form->collect_solid Solid waste_form->collect_liquid Liquid

Disposal workflow for Cholesterol-PEG-MAL (MW 2000) waste.

Conclusion

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of Cholesterol-PEG-MAL (MW 2000). The cornerstone of a sound disposal plan is a thorough understanding of the chemical's properties, adherence to institutional EHS policies, and the adoption of best practices such as the deactivation of reactive functional groups. This proactive approach to laboratory safety builds a foundation of trust and underscores a commitment to excellence beyond the immediate research objectives.

References

Personal protective equipment for handling Cholesterol-PEG-MAL (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Cholesterol-PEG-MAL (MW 2000). Adherence to these procedures is essential for ensuring personal safety and environmental compliance. The primary hazard associated with this compound stems from the reactive maleimide (B117702) functional group, which necessitates careful handling and disposal.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for similar PEGylated compounds may classify them as non-hazardous, the maleimide group is known to be reactive and potentially hazardous.[2][3][4][5] Maleimides can act as alkylating agents and may cause skin irritation or allergic reactions.[1] Therefore, treating Cholesterol-PEG-MAL (MW 2000) with appropriate caution is the recommended safety practice. All handling and disposal procedures must be performed with the specified PPE.

Table 1: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][6]Protects eyes from splashes and airborne powder.[1][7]
Hand Protection Chemical-resistant nitrile gloves.[1][8] Double-gloving is recommended for direct handling.[1]Prevents skin contact with the reactive maleimide group.[1]
Body Protection Full-length laboratory coat.[1][7]Protects skin and clothing from spills and contamination.[1]
Respiratory Work within a certified chemical fume hood.Prevents inhalation of the fine powder, which can cause respiratory tract irritation.[9]

Operational Plan: Step-by-Step Handling Procedure

Handling Cholesterol-PEG-MAL (MW 2000), which is typically an off-white/white solid, requires a systematic approach to minimize exposure and maintain compound integrity.[10][11]

Step 1: Preparation

  • Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[2]

  • Prepare all necessary equipment, such as spatulas, weigh boats, and solvent-dispensing tools.

  • Don all required PPE as specified in Table 1.

Step 2: Weighing the Powder

  • Perform all weighing operations inside a chemical fume hood to contain any airborne powder.

  • Use a clean spatula and weigh boat.

  • Handle the powder gently to avoid creating dust.[3][9]

  • Close the primary container tightly immediately after dispensing the required amount.

Step 3: Dissolution

  • Cholesterol-PEG-MAL (MW 2000) is soluble in water and various organic solvents such as DMSO, DMF, and DCM.[12][13]

  • Add the solvent to the weighed powder in a suitable container (e.g., glass vial or flask).

  • Mix gently by vortexing or swirling until fully dissolved.

Step 4: Storage

  • Solid Compound: Store the original container at -20°C in a desiccated environment, protected from light.[10][11]

  • Stock Solutions: Store solutions at -20°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.[10][11]

G cluster_workflow Operational Workflow for Handling Cholesterol-PEG-MAL prep 1. Prepare Workspace (Chemical Fume Hood) ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe weigh 3. Weigh Solid Powder (Avoid Dust Generation) ppe->weigh dissolve 4. Dissolve in Appropriate Solvent weigh->dissolve use 5. Use in Experiment dissolve->use store 6. Store Remaining Material (Solid or Solution at -20°C) use->store

Caption: Step-by-step workflow for the safe handling of Cholesterol-PEG-MAL.

Disposal Plan: Waste Management

All waste containing Cholesterol-PEG-MAL must be treated as hazardous chemical waste due to the reactivity of the maleimide group.[1][2] Never dispose of this material down the drain.[1]

Table 2: Waste Stream Disposal Plan

Waste TypeCollection ProcedureDisposal Method
Unused Solid Powder In its original or a clearly labeled, sealed secondary container.[1]Dispose of as hazardous chemical waste via your institution's Environmental Health & Safety (EHS) office.[1]
Contaminated Solids Collect items (gloves, weigh boats, pipette tips) in a sealed, labeled hazardous waste bag or container.[1][2]Dispose of as hazardous chemical waste via EHS.
Liquid Waste Collect all solutions in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]Deactivate (recommended) and then dispose of as hazardous liquid waste via EHS.

To minimize the reactivity of liquid waste, it is best practice to "quench" the maleimide group by reacting it with an excess of a thiol-containing compound.[2]

Materials:

  • Liquid waste containing Cholesterol-PEG-MAL.

  • Quenching solution: ~100 mM of β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., PBS).

  • Designated hazardous waste container.

Procedure:

  • In a designated chemical waste container, add the Cholesterol-PEG-MAL liquid waste.

  • Add the quenching solution to the waste container, ensuring a 10-fold molar excess of the thiol compound relative to the maleimide.[2]

  • Gently mix the solution.

  • Allow the reaction to proceed for a minimum of 2 hours at room temperature to ensure complete deactivation of the maleimide group.[2]

  • Seal the container, label it as "Hazardous Waste: Deactivated Cholesterol-PEG-MAL," and arrange for disposal through your institution's EHS office.[2]

G cluster_disposal Disposal Decision Workflow start Waste Generated decision Liquid or Solid? start->decision solid_path Contaminated Solid or Unused Powder decision->solid_path Solid liquid_path Aqueous or Organic Solution decision->liquid_path Liquid collect_solid Collect in Sealed 'Hazardous Solid Waste' Container solid_path->collect_solid deactivate Deactivate Maleimide with Thiol Reagent (Recommended) liquid_path->deactivate collect_liquid Collect in Sealed 'Hazardous Liquid Waste' Container deactivate->collect_liquid ehs_pickup Arrange for EHS Disposal collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Decision workflow for the proper disposal of Cholesterol-PEG-MAL waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.